Tert-butyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-2-methylpropane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOLNIXAPIAKFM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | TERT-BUTYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID6061818 | |
| Record name | tert-Butyl isocyanate | |
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Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | TERT-BUTYL ISOCYANATE | |
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CAS No. |
1609-86-5 | |
| Record name | TERT-BUTYL ISOCYANATE | |
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| Record name | t-butyl isocyanate | |
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| Record name | Propane, 2-isocyanato-2-methyl- | |
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| Record name | TERT-BUTYL ISOCYANATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate (t-BuNCO) is a versatile and highly reactive organochemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural feature, a bulky tert-butyl group attached to the reactive isocyanate moiety, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and an exploration of its key reactions relevant to drug development and scientific research.
Physical and Chemical Properties
This compound is a colorless, volatile liquid with a pungent odor.[1] It is highly flammable and moisture-sensitive. The physical and chemical properties of this compound are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [3] |
| CAS Number | 1609-86-5 | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent | [1] |
| Density | 0.868 g/mL at 25 °C | [3] |
| Boiling Point | 85-86 °C | [3] |
| Melting Point | -60 °C | |
| Flash Point | -4 °C (24.8 °F) | [3] |
| Vapor Pressure | 79 hPa at 20 °C | |
| Refractive Index (n²⁰/D) | 1.386 | |
| Solubility | Soluble in chloroform, DMSO (slightly). Reacts with water. |
Safety and Hazard Information
| Hazard Statement | GHS Classification |
| Highly flammable liquid and vapor | H225 |
| Toxic if swallowed | H301 |
| Fatal if inhaled | H330 |
| Causes severe skin burns and eye damage | H314 |
| May cause an allergic skin reaction | H317 |
Spectral Data
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is simple and characteristic.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.36 | Singlet | 9H | (CH ₃)₃C- |
The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically around 1.36 ppm in CDCl₃. The absence of adjacent protons results in a singlet multiplicity.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure.
| Chemical Shift (δ) ppm | Assignment |
| ~122 | -N=C =O |
| ~57 | (C H₃)₃C - |
| ~29 | (C H₃)₃C- |
The spectrum shows three distinct signals corresponding to the isocyanate carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[5]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2270-2250 | Asymmetric N=C=O stretch | Strong, Sharp |
| ~2970 | C-H stretch (tert-butyl) | Medium-Strong |
| ~1460, 1370 | C-H bend (tert-butyl) | Medium |
The intense band in the region of 2270-2250 cm⁻¹ is a definitive indicator of the presence of the isocyanate functional group.[2]
Experimental Protocols
Synthesis of this compound
A common laboratory and industrial method for the synthesis of this compound involves the reaction of tert-butylamine with phosgene or a phosgene equivalent.
Method 1: Phosgenation of p-Toluenesulfonamide followed by reaction with tert-Butylamine [1]
This method avoids the direct handling of tert-butylamine hydrochloride and is reported to give high purity and yield.
-
Step 1: Formation of the Intermediate. In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, an inert solvent such as xylene is mixed with p-toluenesulfonamide. Phosgene gas is introduced into the mixture at a temperature of 100-120 °C. After the reaction is complete, an inert gas (e.g., nitrogen) is bubbled through the solution to remove any unreacted phosgene and hydrogen chloride.
-
Step 2: Reaction with tert-Butylamine. The resulting reaction mixture is cooled to 0-20 °C. Tert-butylamine is then added dropwise to the cooled solution.
-
Step 3: Reaction Completion and Work-up. The mixture is heated to reflux for several hours to ensure the reaction goes to completion.
-
Step 4: Purification. The final product, this compound, is isolated and purified by fractional distillation.
Caption: Synthesis of this compound workflow.
Purification by Fractional Distillation
Due to its volatile nature and relatively low boiling point, fractional distillation is the preferred method for purifying this compound.[6]
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. The system should be dry to prevent reaction of the isocyanate with water.
-
Procedure: The crude this compound is placed in the round-bottom flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will reach the top of the column first. The temperature at the thermometer should be monitored closely. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (85-86 °C) is collected in the receiving flask.
-
Precautions: The distillation should be performed in a well-ventilated fume hood due to the toxicity and pungent odor of this compound.
Caption: Fractional distillation workflow for purification.
Chemical Reactivity and Key Reactions
The isocyanate group is highly electrophilic, making this compound a versatile reagent for reactions with a wide range of nucleophiles. The bulky tert-butyl group can sterically hinder the approach to the carbonyl carbon, influencing the reaction rates and, in some cases, the product distribution compared to less hindered isocyanates.
Reaction with Amines to Form Ureas
This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.[3]
Experimental Protocol: Synthesis of N-tert-Butyl-N'-phenylurea
-
Reactants: this compound and aniline.
-
Procedure: In a round-bottom flask, aniline is dissolved in a suitable inert solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath. This compound is added dropwise to the stirred solution. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The resulting solid product, N-tert-butyl-N'-phenylurea, can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.
Caption: Reaction of this compound with aniline.
Reaction with Alcohols to Form Carbamates
Alcohols react with this compound to form N-tert-butyl carbamates, also known as tert-butoxycarbonyl (Boc) protected amines after subsequent transformations. This reaction is a cornerstone of protecting group chemistry in peptide synthesis and drug development.
Experimental Protocol: Synthesis of Ethyl N-tert-butylcarbamate
-
Reactants: this compound and ethanol.
-
Procedure: In a reaction vessel, absolute ethanol is placed and cooled in an ice bath. This compound is added dropwise to the stirred ethanol. The reaction may be slow at low temperatures and can be allowed to warm to room temperature or gently heated to facilitate completion. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the isocyanate peak at ~2260 cm⁻¹). After the reaction is complete, the excess ethanol can be removed under reduced pressure to yield the crude ethyl N-tert-butylcarbamate, which can be further purified if necessary.
Caption: Reaction of this compound with ethanol.
Applications in Drug Development and Research
The reactivity of this compound makes it a valuable building block in medicinal chemistry and materials science.
-
Urea and Carbamate Synthesis: As detailed above, the formation of stable urea and carbamate linkages is crucial in the synthesis of a vast number of pharmaceutical compounds, including enzyme inhibitors and receptor ligands.
-
Protecting Group Chemistry: The tert-butylcarbamoyl group can serve as a protecting group for amines.
-
Polymer and Materials Science: this compound is used in the modification of polymers and the synthesis of functional materials. For example, it has been used to modify metal-organic frameworks (MOFs).[3]
Conclusion
This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its high reactivity, governed by the electrophilic isocyanate group, allows for a wide range of synthetic transformations that are of great importance in the fields of drug development, agrochemicals, and materials science. A thorough understanding of its properties, safe handling procedures, and reaction characteristics is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects to aid researchers and scientists in their work with this versatile compound.
References
- 1. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, |For Research [benchchem.com]
- 4. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]
- 5. tert-Butylisocyanate(1609-86-5) 13C NMR spectrum [chemicalbook.com]
- 6. chembam.com [chembam.com]
An In-depth Technical Guide to the Synthesis of Tert-butyl Isocyanate from Tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing tert-butyl isocyanate from tert-butylamine. The document details both phosgene-based and phosgene-free methodologies, offering in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical processes. This guide is intended to serve as a valuable resource for chemists and researchers in academic and industrial settings, particularly those involved in fine chemical synthesis and drug development.
Introduction
This compound is a crucial chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its sterically hindered tert-butyl group imparts unique reactivity and properties to the resulting molecules. The synthesis of this compound from the readily available precursor, tert-butylamine, can be achieved through several distinct pathways, each with its own set of advantages and challenges regarding safety, yield, and purity.
This guide will explore the following synthetic strategies:
-
Phosgene-Based Synthesis: A traditional and effective method, though it involves the use of highly toxic phosgene or its derivatives.
-
Phosgene-Free Synthesis: Safer alternatives that avoid the hazards associated with phosgene, including the thermal decomposition of carbamates and the reaction of tert-butyl halides with cyanate salts.
Phosgene-Based Synthesis of this compound
The reaction of tert-butylamine with phosgene or its safer surrogates, such as diphosgene and triphosgene, is a well-established method for the production of this compound. This approach generally proceeds with high yields and purity.
Reaction with Phosgene
This method involves the direct reaction of tert-butylamine with phosgene. The reaction typically proceeds in an inert solvent.
Reaction Pathway:
Figure 1: Synthesis of this compound via phosgenation.
Experimental Protocol:
A detailed experimental protocol is described in Chinese patent CN108395383B, which utilizes p-toluenesulfonamide as a catalyst.[1]
-
Preparation of the First Reaction Liquid: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, mix an inert solvent (e.g., xylene, chlorobenzene) and p-toluenesulfonamide. Introduce phosgene gas at a temperature of 100-120 °C. After the reaction is complete, introduce an inert gas (e.g., nitrogen) to purge the excess phosgene and hydrogen chloride.[1]
-
Synthesis of this compound: Cool the first reaction liquid to 0-20 °C. Slowly add tert-butylamine dropwise to the solution. After the addition is complete, heat the mixture and reflux for at least 4 hours.[1]
-
Purification: After the reaction, the this compound is separated and purified by distillation. Fractions are typically collected at 83-90 °C.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Solvent | Xylene, Chlorobenzene, o-Dichlorobenzene | [1] |
| Catalyst | p-Toluenesulfonamide | [1] |
| Phosgene Introduction Temp. | 100-120 °C | [1] |
| Tert-butylamine Addition Temp. | 0-20 °C | [1] |
| Reflux Time | > 4 hours | [1] |
| Yield | 75.4% - 79.5% | [1] |
| Purity | 97.1% - 98.2% | [1] |
Reaction with Triphosgene (Phosgene Surrogate)
Due to the high toxicity of phosgene gas, solid and less hazardous phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) are often preferred in laboratory settings.
Reaction Pathway:
Figure 2: Synthesis using the phosgene surrogate, triphosgene.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve triphosgene in an anhydrous inert solvent such as dichloromethane or toluene under an inert atmosphere.
-
Addition of Amine: Dissolve tert-butylamine in the same anhydrous solvent and add it dropwise to the triphosgene solution at a low temperature (typically 0 °C).
-
Reaction and Workup: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch). The reaction mixture is then typically filtered to remove any precipitated amine hydrochloride, and the solvent is removed under reduced pressure. The crude product is purified by distillation.
Phosgene-Free Synthesis of this compound
Growing concerns over the safety and environmental impact of phosgene have driven the development of alternative, phosgene-free synthetic routes.
Thermal Decomposition of Carbamates
A prominent phosgene-free method involves the thermal decomposition of N-tert-butylcarbamates.[2] This two-step process first involves the synthesis of a suitable carbamate from tert-butylamine, followed by its thermal cleavage to yield the isocyanate and an alcohol.
Reaction Pathway:
References
Phosgene-Free Pathways to Tert-Butyl Isocyanate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl isocyanate, a crucial building block in the pharmaceutical and agrochemical industries, has traditionally been dominated by methods employing the highly toxic and hazardous reagent, phosgene. Growing safety and environmental concerns have catalyzed the development of safer, phosgene-free alternatives. This technical guide provides a comprehensive overview of the most prominent phosgene-free synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic pathway diagrams to aid researchers in selecting and implementing the most suitable method for their needs.
Synthesis from Tert-Butyl Chloride and Sodium Cyanate
A direct and industrially relevant approach to this compound involves the reaction of tert-butyl chloride with an alkali metal cyanate, most commonly sodium cyanate. This method avoids the use of highly toxic reagents and can be performed with readily available starting materials. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, to enhance the reaction rate and yield.
Reaction Scheme:
(CH₃)₃CCOOH -> (CH₃)₃CCON₃ -> (CH₃)₃CNCO + N₂
(CH₃)₃CCONH₂ + Br₂ + 4NaOH -> (CH₃)₃CNCO + 2NaBr + Na₂CO₃ + 2H₂O
(CH₃)₃CCONHOH --(Activation)--> (CH₃)₃CCONHO-Act --(Base)--> (CH₃)₃CNCO
(CH₃)₃CNHCOOR --(Heat)--> (CH₃)₃CNCO + ROH
Spectroscopic Analysis of Tert-butyl Isocyanate: A Technical Guide
Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for tert-butyl isocyanate. It includes detailed experimental protocols and quantitative data organized for clarity and comparative analysis.
Introduction
This compound (C₅H₉NO) is a valuable reagent in organic synthesis, frequently utilized for the introduction of a tert-butyl carbamoyl moiety. Its reactivity is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of derivative compounds. This guide presents the ¹H NMR, ¹³C NMR, and IR spectral data for this compound, complete with methodologies for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are straightforward, revealing the high symmetry of the tert-butyl group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a single resonance, confirming the equivalence of the nine protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |
| 1.36 | Singlet | 9H | (CH ₃)₃C- |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum displays three distinct signals corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 125.1 | -N =C =O |
| 57.4 | (C H₃)₃C - |
| 29.8 | (C H₃)₃C- |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the isocyanate functional group, which exhibits a strong and characteristic absorption band.
IR Spectral Data
The IR spectrum of this compound is dominated by the asymmetric stretching vibration of the N=C=O group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978 | Strong | C-H stretch (sp³) |
| 2278 | Very Strong | N=C=O asymmetric stretch |
| 1472 | Medium | C-H bend (asymmetric) |
| 1395 | Medium | C-H bend (symmetric) |
| 1368 | Strong | C-H bend |
| 1238 | Strong | C-N stretch |
| 1032 | Medium | C-C stretch |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary for the instrument's field-frequency lock.
-
Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8-16 scans.
-
-
¹³C NMR Acquisition:
-
A greater number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy (Neat Liquid) Protocol
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean, empty sample compartment has been recorded.
-
Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded as a "neat" sample. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to generate the infrared spectrum.
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from atmospheric moisture.
Visualized Structural-Spectral Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR and IR signals.
Caption: Correlation of this compound structure with key NMR and IR signals.
Reactivity of Tert-butyl Isocyanate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl isocyanate ((CH₃)₃CNCO) is a versatile reagent in organic synthesis, prized for the introduction of the sterically demanding tert-butylcarbamoyl moiety. Its reactivity is dominated by the electrophilic nature of the central carbon atom in the isocyanate group, making it a target for a wide array of nucleophiles. The bulky tert-butyl group significantly influences reaction kinetics and product stability, often imparting unique selectivity compared to less hindered isocyanates. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water, as well as other reactive partners. It includes a compilation of available quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for professionals in research and drug development.
Core Principles of Reactivity
The reactivity of this compound is governed by the electronic and steric properties of the isocyanate group and the tert-butyl substituent. The cumulative double bonds in the -N=C=O functional group render the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by proton transfer to the nitrogen atom.
The bulky tert-butyl group plays a crucial role in modulating this reactivity. It can sterically hinder the approach of nucleophiles, thereby slowing down reaction rates compared to less substituted isocyanates. However, it also contributes to the stability of the resulting products.
Reactions with Amines: Formation of Ureas
The reaction of this compound with primary and secondary amines is a rapid and generally exothermic process that yields N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively.[1] This reaction is typically faster than the corresponding reactions with alcohols or water.[1]
General Reaction: (CH₃)₃CNCO + R¹R²NH → (CH₃)₃CNHCONR¹R²
The reaction proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon.[1] The steric hindrance of the tert-butyl group can influence the reaction rate, particularly with bulky amines.
Quantitative Data
While the reaction with amines is known to be very fast, specific kinetic data for this compound is sparse in the literature. However, qualitative observations consistently indicate that the reaction with primary aliphatic amines is nearly instantaneous at room temperature. Aromatic amines, being less nucleophilic, react more slowly than aliphatic amines. Secondary amines generally react slower than primary amines due to increased steric hindrance.
Table 1: Synthesis of Various Ureas from N-t-butyl-N'-(5-tropolonyl)urea and Different Amines [1]
| Amine | Resulting Urea Product | Yield (%) |
| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 64 |
| Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 92 |
| 4-Nitroaniline | N-(4-Nitrophenyl)-N'-(5-tropolonyl)urea | 93 |
| 4-Aminobenzoic acid | N-(4-Carboxyphenyl)-N'-(5-tropolonyl)urea | 85 |
| Piperidine | N-Piperidinyl-N'-(5-tropolonyl)urea | 92 |
| Histamine | N-(2-(1H-Imidazol-4-yl)ethyl)-N'-(5-tropolonyl)urea | 89 |
| Pindolol | N-(3-(Indol-4-yloxy)-2-hydroxypropyl)-N'-(5-tropolonyl)urea | 91 |
Experimental Protocols
Protocol 1: Synthesis of N-t-Butyl-N'-phenylurea [2]
-
Materials:
-
tert-Butylamine (1.06 ml, 10.0 mmol)
-
Phenyl isocyanate (1.08 ml, 10.0 mmol)
-
Benzene (10 ml)
-
-
Procedure:
-
A solution of tert-butylamine and phenyl isocyanate in benzene is stirred for 2 hours at room temperature.
-
The resulting precipitate is collected by filtration to afford N-t-butyl-N'-phenylurea.
-
The product can be purified by recrystallization from benzene.
-
Protocol 2: Synthesis of Di-tert-butylurea [3]
-
Materials:
-
tert-Butylamine (85.2 mL, 791 mmol)
-
Triethylamine (127 mL, 900 mmol)
-
Toluene (2000 mL)
-
Triphosgene (36.3 g, 120 mmol)
-
Water
-
-
Procedure:
-
Charge a 5-L Erlenmeyer flask with tert-butylamine, triethylamine, and toluene.
-
Cool the mixture to an internal temperature of 5 °C in an ice bath.
-
Add triphosgene in small portions over a period of 20 minutes.
-
Warm the mixture to room temperature and stir for 24 hours.
-
Quench the reaction with water (500 mL) and transfer to a separatory funnel.
-
Discard the aqueous phase and wash the organic layer with water (4 x 500 mL).
-
Collect the white solids by suction filtration.
-
Wash the combined white solids with water (2000 mL) and dry at 65 °C under vacuum to give di-tert-butylurea.
-
Mechanistic Diagram
Caption: Nucleophilic addition of an amine to this compound.
Reactions with Alcohols: Formation of Carbamates (Urethanes)
The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is of great industrial importance in the production of polyurethanes. The reaction can proceed without a catalyst but is often accelerated by acids or bases.[3] Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are even less reactive.[3]
General Reaction: (CH₃)₃CNCO + ROH → (CH₃)₃CNHCOOR
Studies on the alcoholysis of isocyanates suggest a complex mechanism, potentially involving multiple alcohol molecules in the transition state acting as a proton shuttle.[2][3]
Quantitative Data
Kinetic studies on the reaction of isocyanates with alcohols have been conducted, but specific data for this compound is limited. The data available for other isocyanates can provide some general trends. The reaction is influenced by the steric hindrance of both the isocyanate and the alcohol.
Table 2: Rate of Reaction of Substituted Alcohols with α-Naphthyl Isocyanate *[4]
| Alcohol | k x 10⁴ liter mole⁻¹ sec⁻¹ |
| Methyl | 16.20 |
| Ethyl | 9.51 |
| n-Butyl | 6.50 |
| n-Hexyl | 6.23 |
| Sec-butyl | 1.87 |
| Tert-butyl | 0.09 |
*In all experiments, the concentrations of isocyanate, alcohol, and ferric acetylacetonate were 0.368, 0.368, and 1.4 x 10⁻⁵ moles/l, respectively. All reactions were carried out in diethylene glycol diethyl ether solution at 30.0°C.
This data illustrates the significant decrease in reaction rate with increasing steric hindrance of the alcohol.
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of a tert-Butyl Carbamate
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., THF, toluene, or dichloromethane)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine or DABCO)
-
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst, add it to the alcohol solution.
-
Add the this compound dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Mechanistic Diagram
Caption: Formation of a carbamate from this compound and an alcohol.
Reactions with Thiols: Formation of Thiocarbamates
The reaction of this compound with thiols yields thiocarbamates. This reaction is often referred to as a "thiol-isocyanate click reaction" due to its high efficiency and specificity, especially when catalyzed by a base.
General Reaction: (CH₃)₃CNCO + RSH → (CH₃)₃CNHCOS(R)
Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for this transformation.
Quantitative Data
Experimental Protocols
Protocol 4: General Procedure for Thiol-Isocyanate "Click" Reaction on a Polymer Brush [5]
-
Materials:
-
Isocyanate-functionalized polymer brush
-
Thiol (e.g., 1-dodecanethiol)
-
Anhydrous THF
-
DBU (catalyst)
-
-
Procedure:
-
Prepare a solution of the thiol in THF.
-
Place the isocyanate-functionalized polymer brush in a reaction vessel.
-
Add the thiol solution to the reaction vessel.
-
Add the DBU catalyst (e.g., in a 500:1 mol/mol ratio of thiol:DBU).
-
Allow the reaction to proceed for a short period (e.g., 12 minutes) at room temperature.
-
Rinse the functionalized surface to remove excess reagents.
-
Mechanistic Diagram
Caption: Base-catalyzed reaction of this compound with a thiol.
Reaction with Water: Hydrolysis
This compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to tert-butylamine and carbon dioxide.[6][7][8] This reaction can be vigorous and may be catalyzed by acids or bases.[3][7] The resulting tert-butylamine can then react with any remaining this compound to form 1,3-di-tert-butylurea.[6]
General Reaction: (CH₃)₃CNCO + H₂O → [(CH₃)₃CNHCOOH] → (CH₃)₃CNH₂ + CO₂ (CH₃)₃CNCO + (CH₃)₃CNH₂ → ((CH₃)₃CNH)₂CO
Quantitative Data
Quantitative kinetic data for the hydrolysis of this compound is not extensively reported. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
Experimental Protocols
Due to the often-vigorous nature of the reaction and the formation of gaseous byproducts, controlled hydrolysis protocols are important for safety.
Protocol 5: Controlled Hydrolysis of this compound
-
Materials:
-
This compound
-
Water
-
A suitable solvent (e.g., THF or acetone) to moderate the reaction.
-
-
Procedure:
-
Dissolve this compound in the solvent in a flask equipped with a stirrer and a gas outlet.
-
Slowly add water dropwise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.
-
Stir the mixture until the evolution of CO₂ ceases.
-
The resulting solution will contain tert-butylamine. If excess isocyanate was used, 1,3-di-tert-butylurea may precipitate.
-
Mechanistic Diagram
Caption: Hydrolysis of this compound.
Other Reactions
This compound participates in a variety of other reactions, showcasing its versatility as a reagent.
Cycloaddition Reactions
This compound can undergo cycloaddition reactions. For example, it participates in a [2+2] cycloaddition with phosphagermaallene to form a 1-oxa-2-germacyclobutane derivative.[3][6] It also reacts with a tellurium diimide dimer in a double cycloaddition.[2][6]
Reactions with Carboxylic Acids
The reaction of this compound with carboxylic acids can lead to the formation of amides with the extrusion of carbon dioxide. This reaction is believed to proceed through an unstable mixed carbamic-carboxylic anhydride intermediate.[6]
Reactions with Organometallic Reagents
This compound can react with various organometallic compounds. For instance, it reacts with aluminum dihydride in the presence of trace water to yield a terminal hydroxide-containing dinuclear alumoxane.[3] Reactions with manganese(II) alkyls have also been reported.[9]
Conclusion
This compound exhibits a rich and varied reactivity profile with a wide range of nucleophiles. The presence of the tert-butyl group provides steric hindrance that modulates its reactivity and influences product stability. While the reactions with primary amines are extremely rapid, forming ureas, reactions with alcohols and thiols, leading to carbamates and thiocarbamates respectively, are also efficient, particularly with catalysis. The hydrolysis of this compound is a key consideration due to its moisture sensitivity. This guide provides a foundational understanding of these reactions, supported by available data and experimental protocols, to aid researchers in the effective utilization of this important synthetic building block. Further quantitative kinetic studies would be beneficial to provide a more detailed comparative analysis of its reactivity with a broader scope of nucleophiles under standardized conditions.
References
- 1. Notes. Synthesis and crystal structures of [PPh4][MN{ButNC(O)NBut}Cl2](M = Ru or Os); a new reaction of this compound. Synthesis of W[ButNC(O)NBut]2(NHBut)2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Cycloaddition reaction of this compound and a tellurium diimide dimer: extended helical structure of the ureato telluroxide {[OC(μ-NBut)2TeO]2(thf)} ∞ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound 97 1609-86-5 [sigmaaldrich.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, |For Research [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. lookchem.com [lookchem.com]
- 9. Reactions of organic isocyanates and tert-butyl isocyanide with manganese(II) alkyls and trimesitylchromium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Tert-Butyl Isocyanate: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate (TBIC) is a highly reactive and versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. However, this high reactivity also presents significant health and safety hazards, including high flammability, acute toxicity upon inhalation and ingestion, and the potential to cause severe skin and eye damage.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the knowledge required to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1609-86-5 | [1][3] |
| Molecular Formula | C₅H₉NO | [4] |
| Molecular Weight | 99.13 g/mol | [4] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Pungent | [2] |
| Boiling Point | 85-86 °C | [3] |
| Melting Point | No data available | [3] |
| Flash Point | -4 °C | |
| Density | 0.868 g/mL at 25 °C | |
| Vapor Pressure | 79 hPa at 20 °C | |
| Solubility | Insoluble in water; reacts with water | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its primary hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | Highly flammable liquid and vapor[1][3] |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity, Inhalation | Category 1 | Fatal if inhaled[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory. The following diagram outlines the required PPE.
Safe Handling and Storage
Strict adherence to proper handling and storage protocols is crucial to prevent exposure and accidents.
Handling Workflow
The following workflow illustrates the key steps for safely handling this compound in a laboratory setting.
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[3]
-
Container: Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]
-
Incompatibilities: Store away from water, alcohols, amines, strong acids, strong bases, and oxidizing agents.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Response
The following decision tree outlines the appropriate response to a this compound spill.
Experimental Protocols
The high reactivity of this compound necessitates carefully planned and executed experimental procedures. Below are representative protocols for common reactions involving this reagent, emphasizing safety at each step.
General Considerations for All Reactions
-
All reactions must be conducted in a certified chemical fume hood.
-
An inert atmosphere (nitrogen or argon) is required to prevent reaction with atmospheric moisture.
-
Use oven-dried or flame-dried glassware to ensure the absence of water.
-
Add this compound dropwise to the reaction mixture, and monitor the temperature closely, using an ice bath for cooling if necessary.
-
Always quench any unreacted isocyanate before workup.
Protocol 1: Synthesis of a Urea Derivative
This protocol describes the reaction of this compound with a primary amine to form a substituted urea.
Materials:
-
Primary amine (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
This compound (1.05 equiv)
-
Quenching solution (e.g., methanol or isopropanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the primary amine in the anhydrous solvent.
-
Addition of Isocyanate: Slowly add the this compound to the stirred amine solution via the dropping funnel at room temperature. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching solution to react with any excess this compound.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude urea can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Carbamate
This protocol outlines the reaction of this compound with an alcohol to form a carbamate. This reaction is often slower than the reaction with amines and may require a catalyst.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., toluene, THF)
-
This compound (1.1 equiv)
-
Catalyst (e.g., dibutyltin dilaurate, optional)
-
Quenching solution (e.g., methanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the alcohol in the anhydrous solvent.
-
Addition of Reagents: Add the this compound to the alcohol solution, followed by the catalyst if used.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench any unreacted isocyanate by the slow addition of methanol.
-
Workup: Remove the solvent under reduced pressure and purify the resulting carbamate by column chromatography or distillation.
Waste Disposal and Decontamination
Proper disposal of this compound waste and decontamination of equipment are critical final steps.
-
Waste Disposal: All waste containing this compound, including reaction residues, contaminated absorbents, and disposable PPE, must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Decontamination of Glassware: Glassware should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood, followed by decontamination with a solution that will neutralize the isocyanate. A common decontaminating solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[1] Alternatively, a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water can be used with adequate ventilation.[1] Allow the decontamination solution to stand in the glassware for at least 15 minutes before final cleaning.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use demands a comprehensive understanding of its hazards and strict adherence to safety protocols. By implementing the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Continuous vigilance, proper training, and a strong safety culture are paramount when working with such reactive and hazardous materials.
References
An In-depth Technical Guide on the Moisture Sensitivity and Storage of Tert-butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the moisture sensitivity of tert-butyl isocyanate, a critical consideration for its handling, storage, and application in research and development. Due to its high reactivity, understanding and controlling moisture exposure is paramount to ensure experimental success and maintain material integrity.
Introduction to this compound
This compound ((CH₃)₃CNCO) is a versatile organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the high reactivity of the isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. However, this reactivity also makes it highly susceptible to degradation by moisture, necessitating stringent handling and storage protocols.
Moisture Sensitivity and Reaction with Water
This compound is extremely sensitive to moisture and reacts violently with water.[1][2] This reaction is exothermic and can generate significant heat and pressure, posing a safety hazard if not properly managed.[3] The presence of moisture can lead to the degradation of the isocyanate, resulting in the formation of unwanted byproducts and a decrease in the purity and efficacy of the starting material.
2.1. Hydrolysis Mechanism
The reaction of this compound with water proceeds through a multi-step mechanism. The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield tert-butylamine and carbon dioxide gas.[4] The newly formed tert-butylamine, being a primary amine, can then react with another molecule of this compound to form the symmetrically substituted 1,3-di-tert-butylurea, a solid precipitate.
2.2. Quantitative Data
While it is well-established that this compound reacts readily with water, specific kinetic data, such as the hydrolysis rate constant, is not extensively available in peer-reviewed literature. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts.[2] For practical purposes, it should be assumed that the reaction is rapid and that any exposure to moisture will lead to degradation.
| Parameter | Value/Information | Source |
| Reactivity with Water | Reacts violently. | [1][2] |
| Primary Byproducts | tert-Butylamine, Carbon Dioxide | [4] |
| Secondary Byproduct | 1,3-Di-tert-butylurea | [4] |
| Hydrolysis Rate | Qualitatively rapid; specific quantitative data is limited. | [2] |
Recommended Storage and Handling Protocols
To preserve the quality of this compound and ensure the safety of laboratory personnel, strict adherence to proper storage and handling procedures is essential.
3.1. Storage Conditions
Proper storage is the first line of defense against moisture-induced degradation. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale | Source |
| Temperature | 2-8°C (Refrigerated) | Reduces vapor pressure and slows potential side reactions. | [5] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen. | [1] |
| Container | Tightly sealed, moisture-proof containers. | Prevents ingress of atmospheric moisture. | [1] |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources. | Ensures stability and safety. | [1] |
| Incompatible Materials | Water, alcohols, amines, strong acids, and strong bases. | Prevents violent reactions and degradation. | [1] |
3.2. Handling Procedures
All handling of this compound should be performed in a controlled environment to minimize moisture exposure.
Experimental Protocols for Moisture Sensitivity Assessment
4.1. Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in organic liquids.[6][7]
Objective: To quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Dry, gas-tight syringes
-
This compound sample
-
Inert gas supply (nitrogen or argon)
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is in a dry state and the titration vessel is purged with an inert gas to eliminate atmospheric moisture.
-
Solvent Blank: Add a known volume of anhydrous solvent to the titration vessel and perform a blank titration to determine the background moisture level.
-
Sample Introduction: Under a positive pressure of inert gas, draw a known volume or weight of the this compound sample into a dry, gas-tight syringe.
-
Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in parts per million (ppm) or percentage.
4.2. Monitoring Degradation by Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of this compound and detect the presence of its hydrolysis product, tert-butylamine.[8]
Objective: To qualitatively or quantitatively assess the degradation of this compound by detecting the formation of tert-butylamine.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Anhydrous solvent (e.g., hexane or dichloromethane) for sample dilution
-
Reference standards for this compound and tert-butylamine
-
Dry vials and syringes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound and tert-butylamine in the chosen anhydrous solvent.
-
Sample Preparation: Under an inert atmosphere, dilute a known amount of the this compound sample in the anhydrous solvent.
-
GC Analysis: Inject the prepared standards and the sample into the GC.
-
Data Analysis:
-
Identify the retention times of this compound and tert-butylamine from the standard chromatograms.
-
Analyze the sample chromatogram for the presence and relative area of the tert-butylamine peak, which indicates the extent of hydrolysis.
-
Quantify the amount of this compound and tert-butylamine in the sample by comparing their peak areas to the calibration curves.
-
Conclusion
The high moisture sensitivity of this compound is a critical factor that must be managed to ensure its effective use in research and development. By implementing stringent storage and handling protocols to exclude atmospheric moisture, and by utilizing analytical techniques such as Karl Fischer titration and gas chromatography to monitor its purity, researchers can mitigate the risks of degradation and ensure the reliability of their experimental outcomes. While specific quantitative data on the hydrolysis kinetics of this compound is limited, a proactive and cautious approach to moisture control is the most effective strategy for maintaining the integrity of this valuable reagent.
References
- 1. nj.gov [nj.gov]
- 2. gvda-instrument.com [gvda-instrument.com]
- 3. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. icheme.org [icheme.org]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. mt.com [mt.com]
- 7. news-medical.net [news-medical.net]
- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of tert-Butyl Isocyanate Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate is an important chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and polymers. Its reaction with alcohols to form carbamates (urethanes) is a fundamental transformation in organic chemistry. The bulky tert-butyl group introduces significant steric hindrance, which profoundly influences the reaction mechanism and kinetics compared to less hindered aliphatic or aromatic isocyanates. Understanding these mechanistic nuances is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with alcohols, focusing on the reaction mechanism, influencing factors, and detailed experimental protocols for its study.
Core Reaction Mechanism
The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is generally considered a concerted process, although the formation of a transient zwitterionic intermediate has also been proposed, particularly in polar solvents.
A key feature of this reaction is the involvement of alcohol self-association. Alcohols in solution exist as monomers in equilibrium with hydrogen-bonded dimers, trimers, and higher-order oligomers.[1] These alcohol aggregates are often more reactive than the monomeric form.[1] The reaction is believed to proceed through a cyclic transition state where one alcohol molecule acts as the nucleophile while another facilitates the proton transfer.[1][2][3] This multimolecular mechanism helps to lower the activation energy of the reaction.[3]
The general uncatalyzed mechanism can be depicted as follows:
Factors Influencing the Reaction
Several factors significantly impact the rate and outcome of the reaction between this compound and alcohols. These include steric effects, the electronic nature of the alcohol, the solvent, and the presence of catalysts.
Steric Effects
The most dominant factor in the reactivity of this compound is the steric hindrance imposed by the bulky tert-butyl group. This steric bulk shields the electrophilic carbon of the isocyanate group, making it less accessible to nucleophilic attack by the alcohol. Consequently, this compound is significantly less reactive than linear aliphatic isocyanates (e.g., n-butyl isocyanate) and aromatic isocyanates (e.g., phenyl isocyanate).
The structure of the alcohol also plays a crucial role. The reactivity of alcohols with isocyanates generally follows the order: primary > secondary >> tertiary.[4] This trend is due to the increasing steric hindrance around the hydroxyl group, which impedes its approach to the isocyanate. The reaction of an isocyanate with a tertiary alcohol, such as tert-butanol, is extremely slow and often requires forcing conditions and catalysis.[5]
| Reactant Combination | Relative Reactivity | Primary Reason |
| n-Butyl Isocyanate + Primary Alcohol | High | Minimal steric hindrance |
| This compound + Primary Alcohol | Low | High steric hindrance from isocyanate |
| n-Butyl Isocyanate + Secondary Alcohol | Medium | Moderate steric hindrance from alcohol |
| This compound + Secondary Alcohol | Very Low | Combined high steric hindrance |
| n-Butyl Isocyanate + Tertiary Alcohol | Very Low | High steric hindrance from alcohol |
| This compound + Tertiary Alcohol | Extremely Low | Severe steric hindrance from both reactants |
Table 1: Qualitative Comparison of Relative Reactivities Based on Steric Hindrance.
Electronic Effects
The electronic properties of the alcohol can also influence the reaction rate. Electron-donating groups on the alcohol increase the nucleophilicity of the hydroxyl oxygen, which can lead to a modest increase in the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the alcohol, slowing down the reaction. However, for this compound, these electronic effects are generally secondary to the overwhelming influence of steric hindrance.
Solvent Effects
The solvent can have a significant impact on the reaction kinetics. Polar aprotic solvents can accelerate the reaction by stabilizing any charge separation in the transition state. Solvents capable of hydrogen bonding can either accelerate or decelerate the reaction. Aprotic solvents that are hydrogen-bond acceptors (e.g., ethers, ketones) can form hydrogen bonds with the alcohol, potentially reducing the extent of alcohol self-association and thus lowering the reaction rate.[4] In some cases, the solvent can participate in the reaction mechanism, leading to complex kinetic profiles.
Catalysis
Due to its low reactivity, reactions involving this compound often require a catalyst. A wide range of catalysts are known to promote the isocyanate-alcohol reaction, including tertiary amines and organometallic compounds.
-
Tertiary Amines (e.g., triethylamine, DABCO): These catalysts are thought to function by activating the alcohol through the formation of a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol.
-
Organometallic Compounds (e.g., dibutyltin dilaurate, ferric acetylacetonate): These catalysts can activate the isocyanate by coordinating to the nitrogen or oxygen atoms, making the carbonyl carbon more electrophilic. Alternatively, they can activate the alcohol by forming a metal alkoxide, which is a more potent nucleophile.[5]
The choice of catalyst can also influence the selectivity of the reaction, for example, by minimizing side reactions such as the formation of allophanates (from the reaction of the carbamate product with another isocyanate molecule).
Experimental Protocols
Studying the kinetics of the reaction between this compound and alcohols requires careful experimental design and appropriate analytical techniques to monitor the reaction progress. Due to the often slow nature of these reactions, in-situ monitoring is highly advantageous.
General Setup for Kinetic Experiments
-
Reagents and Solvent: Use high-purity, anhydrous reagents and solvents to avoid side reactions with water. This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain a constant and uniform temperature using a thermostated reaction vessel (e.g., a jacketed reactor connected to a circulating bath).
-
Mixing: Ensure efficient mixing to maintain homogeneity throughout the reaction.
-
Initial Concentrations: Choose appropriate initial concentrations of the reactants. Pseudo-first-order conditions (a large excess of one reactant, typically the alcohol) can simplify the kinetic analysis.
Monitoring the Reaction using In-situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the reaction.[6] The disappearance of the strong and characteristic N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹) can be followed over time to determine the reaction rate.[7]
Methodology:
-
Equip the reaction vessel with an attenuated total reflectance (ATR) FTIR probe.
-
Record a background spectrum of the solvent and the alcohol at the reaction temperature.
-
Initiate the reaction by adding a known amount of this compound to the alcohol/solvent mixture.
-
Continuously acquire FTIR spectra at regular time intervals.
-
Plot the absorbance of the isocyanate peak as a function of time.
-
Use the Beer-Lambert law to relate the absorbance to the concentration of this compound.
-
Determine the rate constant from the concentration versus time data.
Monitoring the Reaction using HPLC Analysis
High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction by measuring the concentration of the reactants and/or the carbamate product over time.[3] This method involves taking aliquots from the reaction mixture at specific time points and quenching the reaction before analysis.
Methodology:
-
Set up the reaction as described in the general setup.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further conversion. A common quenching agent is a primary or secondary amine (e.g., dibutylamine) in a suitable solvent, which reacts rapidly and quantitatively with the remaining isocyanate.[8]
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC using a suitable column and mobile phase to separate the carbamate product and the derivatized isocyanate.
-
Quantify the components by comparing their peak areas to those of standard solutions of known concentrations.
-
Plot the concentration of the carbamate product (or the disappearance of the isocyanate) as a function of time to determine the reaction rate.
Conclusion
The reaction of this compound with alcohols is a sterically demanding transformation that proceeds through a nucleophilic addition mechanism, often involving alcohol aggregates. The significant steric hindrance of the tert-butyl group leads to substantially lower reactivity compared to other isocyanates, making catalysis often necessary. The reaction rate is highly dependent on the structure of the alcohol, with primary alcohols being the most reactive. A thorough understanding of these mechanistic principles, coupled with robust experimental techniques such as in-situ FTIR and HPLC analysis, is essential for the effective utilization of this compound in the synthesis of carbamates for pharmaceutical and other applications. This guide provides a foundational understanding for researchers and professionals working in these fields to better control and optimize these important chemical transformations.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. mdpi.com [mdpi.com]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility of Tert-Butyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate (TBIC) is a versatile reagent in organic synthesis, prized for its role in the formation of ureas, carbamates, and other nitrogen-containing compounds. Its bulky tert-butyl group can impart unique steric and electronic properties to target molecules, making it a valuable tool in drug discovery and materials science. However, its high reactivity, particularly towards nucleophiles, presents unique challenges for its handling and characterization, including the precise determination of its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, addresses the practical considerations for its use in solution, and outlines experimental approaches for solubility determination.
Core Concepts: Solubility vs. Reactivity
The discussion of this compound's behavior in various solvents is dominated by its high electrophilicity. The isocyanate functional group (-N=C=O) readily reacts with nucleophiles, most notably protic solvents such as water and alcohols. This reactivity can be mistaken for or mask true solubility.
-
Solubility : The maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure.
-
Miscibility : The property of two substances to mix in all proportions, forming a homogeneous solution. For liquids, this is often used interchangeably with "fully soluble."
-
Reactivity : The tendency of a substance to undergo chemical reaction. In the case of TBIC, this is most pronounced with solvents containing active hydrogens.
Due to its reactive nature, traditional equilibrium solubility studies can be challenging. The compound may degrade or react with the solvent, leading to inaccurate measurements. Therefore, much of the available information on the "solubility" of this compound is qualitative, often referring to its miscibility with non-reactive solvents.
Quantitative Data on Solubility and Miscibility
Quantitative data on the equilibrium solubility of this compound in organic solvents is scarce in publicly available literature. This is likely due to its high reactivity, which complicates standard equilibrium solubility measurement techniques. However, based on information from various chemical suppliers and safety data sheets, a qualitative understanding of its solubility can be established.
It is generally reported that this compound is "soluble" or "miscible" with a range of common aprotic organic solvents. This implies that for practical purposes in a laboratory setting, it can be mixed with these solvents in various proportions to form a single phase, at least for the duration of a typical chemical reaction under anhydrous conditions.
The following table summarizes the qualitative solubility and miscibility of this compound in a selection of organic solvents.
| Solvent | Type | Solubility/Miscibility | Notes |
| Dichloromethane (DCM) | Aprotic, Polar | Miscible | A common solvent for reactions involving isocyanates. Its inert nature and ability to dissolve a wide range of organic compounds make it a suitable choice. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Miscible | Frequently used in organic synthesis. Care must be taken to use anhydrous THF, as residual water will react with the isocyanate. |
| Toluene | Aprotic, Nonpolar | Miscible | A nonpolar solvent that is generally compatible with isocyanates. |
| Diethyl Ether | Aprotic, Polar | Miscible | Another common aprotic solvent. Similar to THF, anhydrous conditions are essential. |
| Acetonitrile | Aprotic, Polar | Miscible | A polar aprotic solvent that is generally suitable for reactions with isocyanates. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Miscible | A highly polar aprotic solvent. While likely miscible, DMF can sometimes contain trace amounts of dimethylamine from degradation, which would react with the isocyanate. Use of high-purity, anhydrous DMF is recommended. |
| Ethanol | Protic, Polar | Reactive | Reacts exothermically to form an ethyl carbamate. While this compound will initially mix with ethanol, it is not a true solubility measurement as a chemical reaction is occurring. Base-catalyzed reactions of isocyanates with alcohols can be explosive in the absence of an inert solvent.[1] |
| Methanol | Protic, Polar | Reactive | Similar to ethanol, reacts to form a methyl carbamate. |
| Water | Protic, Polar | Insoluble and Reactive | This compound is reported to be insoluble in water.[1] It reacts with water to form an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide. This reaction can be vigorous. |
Experimental Protocols for Solubility and Miscibility Determination
Given the reactive nature of this compound, determining its true equilibrium solubility requires careful experimental design to minimize degradation. For practical purposes, a determination of miscibility in aprotic solvents is often more relevant.
Protocol 1: Visual Miscibility Determination in Aprotic Solvents
Objective: To determine if this compound is miscible in a given aprotic solvent at various concentrations.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Toluene)
-
Dry glassware (e.g., vials, graduated cylinders, pipettes)
-
Inert atmosphere (e.g., nitrogen or argon gas)
Methodology:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
-
Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to atmospheric moisture.
-
In a series of dry vials, prepare mixtures of this compound and the chosen solvent at various volume/volume ratios (e.g., 1:10, 1:5, 1:2, 1:1, 2:1, 5:1, 10:1).
-
Cap the vials and gently agitate to mix the components.
-
Visually inspect the mixtures for any signs of phase separation, cloudiness, or precipitation.
-
If the mixture remains a single, clear, homogeneous phase across all tested ratios, the two liquids are considered miscible.
Diagram of Experimental Workflow:
Caption: Workflow for visual determination of miscibility.
Considerations for Protic Solvents:
Direct measurement of solubility in protic solvents is not practical due to the rapid reaction. In such cases, the focus shifts to understanding the reaction kinetics and the solubility of the resulting products (e.g., carbamates).
Logical Relationship: Polarity, Protic Nature, and Solubility
The solubility and reactivity of this compound are governed by the principles of "like dissolves like" and chemical reactivity.
-
Aprotic, Nonpolar to Polar Solvents: this compound, being a relatively nonpolar molecule with a polar functional group, is readily miscible with a wide range of aprotic organic solvents. The absence of a reactive hydrogen atom in these solvents prevents chemical degradation, allowing for the formation of stable solutions.
-
Protic Solvents: The presence of a labile proton (e.g., in alcohols and water) leads to a rapid chemical reaction, consuming the this compound. Therefore, while it may initially mix, it is not a true dissolution but a reactive process.
This relationship can be visualized as follows:
Caption: Solvent type dictates the outcome of mixing with TBIC.
Conclusion
For professionals in research and drug development, a clear understanding of this compound's behavior in solution is critical for its effective use. While quantitative equilibrium solubility data is limited due to its inherent reactivity, it is well-established that this compound is miscible with a broad range of common anhydrous aprotic organic solvents, including dichloromethane, THF, and toluene. Extreme caution must be exercised when handling this compound with protic solvents, as a vigorous reaction will occur. The provided experimental outline for miscibility determination offers a practical approach for confirming its suitability in a chosen solvent system under inert conditions. Future work in this area could focus on kinetic studies to quantify the rate of reaction in protic solvents, further informing its application in synthesis.
References
A Technical Guide to High-Purity Tert-Butyl Isocyanate for Researchers and Drug Development Professionals
Introduction: Tert-butyl isocyanate (t-BuNCO), a versatile organic reagent, is a crucial building block in numerous applications, particularly within the pharmaceutical and materials science sectors. Its sterically hindered tert-butyl group and reactive isocyanate functionality make it an ideal candidate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), and for the functionalization of advanced materials. This guide provides an in-depth overview of commercially available high-purity this compound, focusing on key technical data, experimental protocols for its application, and the underlying chemical pathways.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the typical physical and chemical properties based on publicly available data and representative Certificates of Analysis. It is important for researchers to always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate data.
Table 1: General Specifications of Commercial this compound
| Property | Typical Value |
| CAS Number | 1609-86-5 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless to faintly yellow liquid |
| Purity (by GC) | ≥97% to ≥99% |
Table 2: Comparative Physical Properties from Major Suppliers
| Supplier | Purity Specification | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| MilliporeSigma | ≥97%[1][2] | 85-86[1][2] | 0.868[1][2] | 1.386[1][2] |
| Tokyo Chemical Industry | >98.0% (GC) | 85-86 | 0.868 | 1.386 |
| Georganics | High Purity[3] | Not specified | Not specified | Not specified |
| NINGBO INNO PHARMCHEM | 99% | Not specified | Not specified | Not specified |
Core Applications and Experimental Protocols
This compound is a key reagent in several advanced synthetic applications. Below are detailed experimental protocols for two prominent uses: the synthesis of urea-functionalized metal-organic frameworks (MOFs) and the Ugi four-component reaction for peptoid synthesis.
Synthesis of Urea-Functionalized Metal-Organic Frameworks (MOFs)
The functionalization of MOFs with urea groups can enhance their properties for applications such as gas storage and catalysis. This compound is used to introduce the urea functionality through reaction with amino groups on the MOF linkers.
Experimental Protocol: Postsynthetic Modification of IRMOF-3
This protocol is adapted from literature procedures describing the modification of amine-containing MOFs.[4]
Materials:
-
IRMOF-3 (Isoreticular Metal-Organic Framework-3)
-
This compound
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of IRMOF-3: A sample of as-synthesized IRMOF-3 is immersed in fresh, anhydrous DMF for 24 hours to exchange the solvent within the pores. The DMF is decanted and replaced with fresh anhydrous DMF every 8 hours.
-
Solvent Exchange: The DMF-solvated IRMOF-3 is then solvent-exchanged with anhydrous chloroform by immersing the crystals in CHCl₃ for 24 hours, with the solvent being replaced every 8 hours.
-
Reaction Setup: In a nitrogen-filled glovebox, a known amount of the activated IRMOF-3 is suspended in a sealed vial containing anhydrous chloroform.
-
Addition of this compound: A solution of this compound (typically a 5 to 10-fold molar excess relative to the amino groups in the MOF) in anhydrous chloroform is added to the IRMOF-3 suspension.
-
Reaction: The vial is sealed and the reaction mixture is gently agitated at room temperature for 24-48 hours.
-
Work-up: After the reaction period, the solid is collected by centrifugation or filtration. The modified MOF is washed thoroughly with fresh anhydrous chloroform to remove any unreacted isocyanate and byproducts.
-
Drying: The resulting urea-functionalized MOF is dried under vacuum to remove all residual solvent.
Characterization: The successful functionalization can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (disappearance of the primary amine N-H stretches and appearance of urea C=O and N-H stretches) and nuclear magnetic resonance (NMR) spectroscopy of the digested MOF crystals.
Ugi Four-Component Reaction for Peptoid Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating libraries of complex molecules from simple starting materials. Tert-butyl isocyanide (an isomer of this compound) is a common isocyanide component in this reaction to produce peptoids, which are N-substituted glycine oligomers with applications in drug discovery.[5][6][7][8]
Experimental Protocol: General Procedure for Ugi-4CR
This protocol provides a general framework for the synthesis of a peptoid monomer.[7]
Materials:
-
A primary amine (e.g., benzylamine)
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
tert-Butyl isocyanide
-
Methanol (MeOH) as solvent
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in methanol. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1 M HCl) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure peptoid monomer.
Visualizations of Chemical Pathways and Workflows
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Reaction Mechanism: Amine and Isocyanate to form Urea
References
- 1. tert-ブチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 异氰酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. An alternative pathway for the synthesis of isocyanato- and urea-functionalised metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Thermal Decomposition of Tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate ((CH₃)₃CNCO) is a crucial building block in organic synthesis, valued for the introduction of the sterically hindered tert-butyl group. Its reactivity is central to the formation of a variety of compounds, including ureas, carbamates, and other nitrogen-containing heterocycles. However, the thermal stability of this compound is a critical consideration in its storage, handling, and application in chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the reaction mechanisms, decomposition products, and kinetic parameters. The information presented herein is vital for researchers and professionals in drug development and materials science to ensure safe and efficient utilization of this versatile reagent.
Thermal Decomposition Pathways
The thermal decomposition of this compound is understood to proceed primarily through a unimolecular elimination reaction, analogous to the decomposition of other tert-butyl-containing compounds. The dominant pathway involves a cyclic transition state, leading to the formation of isobutene and isocyanic acid.
dot graph TD { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; A [label="this compound"]; B [label="Isobutene"]; C [label="Isocyanic Acid"];
} dot Figure 1: Primary thermal decomposition pathway of this compound.
While this elimination is the major route, under certain conditions, particularly at higher temperatures, radical chain mechanisms may also contribute to the decomposition process. These pathways are more complex and can lead to a wider array of secondary products.
Decomposition Products
The primary and secondary products formed during the thermal decomposition of this compound are summarized in the table below. The product distribution can be influenced by factors such as temperature, pressure, and the presence of other reactive species.
| Product Name | Chemical Formula | Formation Pathway |
| Primary Products | ||
| Isobutene | (CH₃)₂C=CH₂ | Unimolecular elimination from this compound. |
| Isocyanic Acid | HNCO | Co-product of the unimolecular elimination reaction. |
| Secondary Products | ||
| Carbon Dioxide | CO₂ | Decomposition or hydrolysis of isocyanic acid. |
| Tert-butylamine | (CH₃)₃CNH₂ | Reaction of isocyanic acid with unreacted this compound or hydrolysis. |
| Di-tert-butylurea | ((CH₃)₃CNH)₂CO | Reaction between this compound and tert-butylamine. |
| Polymeric materials | - | Polymerization of isocyanic acid or secondary reactions of decomposition products. |
Kinetics of Thermal Decomposition
The thermal decomposition of this compound is a kinetically controlled process. While specific kinetic parameters for this compound are not extensively reported in the public literature, data from analogous alkyl isocyanates and related tert-butyl compounds provide valuable insights. The decomposition is generally considered to be a first-order process, particularly at lower temperatures where the unimolecular elimination pathway dominates.
For analogous gas-phase elimination reactions of tert-butyl compounds, the Arrhenius parameters typically fall within a certain range. For example, the gas-phase elimination of tert-butyl carbamate, which also produces isobutene, has been studied in detail.[1]
| Compound | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) | Reference |
| tert-Butyl Carbamate | 10¹³·⁰² ± ⁰·⁴⁶ | 161.6 ± 4.7 | 200 - 280 | [1] |
| Ethyl Isocyanate (comparative) | - | - | - | [2] |
| Isopropyl Isocyanate (comparative) | - | - | - | [3] |
Note: Specific values for ethyl and isopropyl isocyanate are part of a broader study on alkyl isocyanates, with the overall finding of complex, non-first-order kinetics for some smaller alkyl isocyanates.[2] The decomposition of this compound is expected to have a lower activation energy compared to smaller, less substituted alkyl isocyanates due to the stability of the incipient tert-butyl carbocation-like character in the transition state.
Experimental Protocols
The study of the thermal decomposition of this compound involves specialized experimental setups to handle the volatile and reactive nature of the compound and its products under controlled temperature and pressure conditions.
Gas-Phase Kinetic Studies
A common method for studying gas-phase unimolecular reactions is through the use of a static or flow reactor system coupled with analytical instrumentation.
Experimental Workflow for Gas-Phase Decomposition Study:
Methodology:
-
Reactor Setup: A known concentration of this compound vapor, often diluted in an inert gas such as nitrogen or argon, is introduced into a temperature-controlled reactor. The reactor can be a static vessel for batch experiments or a flow tube for continuous measurements.
-
Temperature Control: The reactor is housed in a furnace capable of maintaining a precise and uniform temperature.
-
Pressure Monitoring: The total pressure within the reactor is monitored using a pressure transducer.
-
Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots of the reactor contents are periodically withdrawn and analyzed by GC-MS. The GC separates the components of the mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. This allows for the identification and quantification of both the remaining reactant and the decomposition products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the concentrations of species within the reactor in real-time by observing their characteristic infrared absorption bands.
-
Shock Tube Studies
For studying decomposition at higher temperatures and very short reaction times, a shock tube is employed.
Methodology:
-
A mixture of this compound and a diluent gas is rapidly heated by a shock wave.
-
The temperature and pressure behind the shock wave are precisely known.
-
The concentrations of reactants and products are monitored over time using sensitive optical absorption or mass spectrometric techniques.
Conclusion
The thermal decomposition of this compound is a critical aspect to consider for its safe and effective use in chemical synthesis. The primary decomposition pathway is a unimolecular elimination to form isobutene and isocyanic acid. Understanding the kinetics and mechanism of this process, as well as the potential for secondary reactions, allows for the optimization of reaction conditions to either avoid or control its decomposition. For professionals in drug development and materials science, this knowledge is paramount for process safety, reaction design, and the interpretation of experimental outcomes at elevated temperatures. Further detailed kinetic studies on this compound would be beneficial to provide more precise quantitative data for predictive modeling and process scale-up.
References
Technical Overview of Tert-butyl Isocyanate: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the fundamental chemical properties of tert-butyl isocyanate, a key intermediate in organic synthesis, particularly for pharmaceuticals and pesticides.[1] Focus is placed on its molecular formula and weight, with a breakdown of its elemental composition and the standard methodology for its empirical determination.
Core Molecular Properties
This compound is a clear, colorless liquid with a pungent odor.[2][3] Its IUPAC name is 2-isocyanato-2-methylpropane.[2] The core identity of this compound is defined by its specific arrangement of atoms and the resulting molecular mass.
Molecular Formula and Weight
The molecular formula for this compound is C₅H₉NO .[2][3][4][5] This formula indicates that each molecule is composed of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.
The molecular weight of the compound is 99.13 g/mol .[2][3][4][6][7] This value is a summation of the atomic weights of all constituent atoms. A detailed breakdown of the elemental contributions to the overall molecular weight is presented below.
Table 1: Elemental Composition and Molecular Weight of this compound
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | C₅H₉NO | 16 | 99.133 |
Structural Representation
The chemical structure of this compound is often represented by the linear formula (CH₃)₃CNCO.[6][7] This notation highlights the defining tert-butyl group—a central carbon atom bonded to three methyl (CH₃) groups—which is in turn attached to the highly reactive isocyanate (-N=C=O) functional group.
Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The molecular weight of a volatile organic compound like this compound is standardly confirmed using mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing an electron to be ejected, which forms a positively charged molecular ion (M⁺•).
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.
-
Mass Analysis: The ions travel through a magnetic field or a quadrupole mass analyzer, which deflects them. The degree of deflection is inversely proportional to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.
-
Detection: A detector records the abundance of ions at each m/z value. For this compound, the molecular ion peak (M⁺•) would be expected at an m/z value corresponding to its molecular weight, approximately 99.13.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butylisocyanate | 1609-86-5 [chemicalbook.com]
- 4. This compound | 1609-86-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. discofinechem.com [discofinechem.com]
- 7. 异氰酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
GHS Hazard Classification of tert-Butyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for tert-butyl isocyanate. It is intended to serve as a detailed resource for professionals in research, scientific, and drug development fields, offering in-depth information on its hazard profile, supported by quantitative toxicological data and summaries of experimental methodologies.
GHS Hazard Classification Summary
This compound is a volatile, colorless liquid with a pungent odor.[1][2] Under the GHS, it is classified as a hazardous substance with multiple hazard endpoints, reflecting its potential to cause significant harm upon exposure. The primary hazards associated with this compound include its flammability, acute toxicity via oral and inhalation routes, severe skin and eye effects, and its potential to act as a skin and respiratory sensitizer.
The official GHS classification, including hazard classes and categories, is summarized below:
The corresponding GHS pictograms, signal word, and hazard statements are as follows:
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H225: Highly flammable liquid and vapor.[6][7] H301/H302: Toxic/Harmful if swallowed.[1][4][6][7] H330: Fatal if inhaled.[1][4][5][6][7] H314: Causes severe skin burns and eye damage.[1][4][5] H317: May cause an allergic skin reaction.[1][4] H318: Causes serious eye damage.[1][5] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4] H335: May cause respiratory irritation.[1][4][5] |
Quantitative Toxicological Data
The GHS classification of this compound is based on quantitative data derived from toxicological studies. The following table summarizes the key acute toxicity values found in the literature.
| Endpoint | Species | Route | Value | GHS Category | Reference |
| LD50 | Rat | Oral | 185 mg/kg | 3 | [3] |
| LD50 | Rat | Oral | 360 mg/kg | 3 | [3] |
| LC50 | Rat | Inhalation (Vapor) | 1.59 mg/L (4h) | 1 | [5] |
| LC50 | Rat | Inhalation (Vapor) | 1695 mg/m³ (4h) | 2 | [3] |
Note: The discrepancy in reported LC50 values may be due to different experimental conditions or reporting standards. 1.59 mg/L is equivalent to 1590 mg/m³, placing both values within the range for Category 1 or 2 for acute inhalation toxicity.
Experimental Protocols for Key Endpoints
The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key toxicological endpoints for this compound.
Acute Oral Toxicity (OECD 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.
-
Test Animals: Typically, rodent species such as rats are used. At least 5 animals of the same sex are used for each dose level.
-
Procedure:
-
Following a fasting period, the test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.
-
Body weight is recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated. This value is then used to classify the substance into one of the GHS categories for acute oral toxicity.[8]
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards associated with a single, short-term exposure to a substance via inhalation.
-
Principle: Rodents are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period (typically 4 hours).
-
Test Animals: Commonly, rats are used.
-
Procedure:
-
Animals are placed in exposure chambers with a precisely controlled atmosphere containing the test article as a gas, vapor, or aerosol.
-
The exposure duration is typically 4 hours.
-
Following exposure, animals are observed for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight for a 14-day period.
-
A comprehensive necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LC50 (the concentration in air that is expected to cause death in 50% of exposed animals) is determined. This value is used for GHS classification.[9][10][11]
Skin Corrosion/Irritation (OECD 404)
This in vivo test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Principle: The test substance is applied in a single dose to the skin of an experimental animal.
-
Test Animals: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.
-
Observations may continue for up to 14 days to assess the reversibility of the effects.
-
-
Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance. Corrosive reactions are characterized by irreversible tissue damage such as ulcers, bleeding, and scars.[7][12]
In vitro alternatives to this test, such as the Reconstructed Human Epidermis (RhE) Test Method (OECD 431 and 439), are now preferred to reduce animal testing.[1][4][5][13][14][15]
Serious Eye Damage/Eye Irritation (OECD 405)
This in vivo test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The observation period can be extended up to 21 days to assess the reversibility of any observed effects.
-
-
Data Analysis: Ocular lesions are scored using a standardized system. The scores, along with the nature and reversibility of the lesions, determine the classification. Severe, irreversible effects lead to a "Category 1" classification.[3][6][16][17]
In vitro alternatives, such as the Bovine Corneal Opacity and Permability (BCOP) test (OECD 437), are available to identify severe irritants and reduce animal use.[18][19][20]
Skin Sensitization (OECD 406 or OECD 429)
These tests determine the potential of a substance to induce an allergic skin reaction.
-
Principle: The test involves an induction phase, where the immune system is exposed to the substance, followed by a challenge phase to elicit a hypersensitivity reaction.
-
Test Methods:
-
Guinea Pig Maximization Test (GPMT) (OECD 406): This method uses an adjuvant to enhance the immune response. It involves intradermal injections and topical applications for induction, followed by a topical challenge.[21][22][23][24]
-
Local Lymph Node Assay (LLNA) (OECD 429): This is the preferred method. It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. Mice are treated with the test substance on the ear for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured.[25][26][27]
-
-
Data Analysis: In the GPMT, the incidence of skin reactions in the test group is compared to a control group. In the LLNA, a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response, indicating the substance is a skin sensitizer.
GHS Classification Workflow
The process of classifying a chemical according to GHS is a systematic evaluation of available data. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for GHS hazard classification.
Conclusion
This compound is a chemical with a significant hazard profile that necessitates careful handling and the use of appropriate personal protective equipment. Its classification as a highly flammable liquid, acutely toxic by oral and inhalation routes, corrosive to skin and eyes, and a skin and respiratory sensitizer underscores the importance of adhering to all safety precautions outlined in its Safety Data Sheet (SDS). This guide provides the foundational technical information for professionals to understand the basis of its GHS classification and to implement appropriate risk management measures in the laboratory and during drug development processes.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. thepsci.eu [thepsci.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 11. eurolab.net [eurolab.net]
- 12. oecd.org [oecd.org]
- 13. senzagen.com [senzagen.com]
- 14. x-cellr8.com [x-cellr8.com]
- 15. senzagen.com [senzagen.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. iivs.org [iivs.org]
- 20. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
- 24. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 25. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. oecd.org [oecd.org]
A Comprehensive Guide to the Nomenclature of tert-Butyl Isocyanate for Researchers and Drug Development Professionals
Introduction: In the precise world of chemical research and pharmaceutical development, accurate and unambiguous communication is paramount. The compound commonly known as tert-butyl isocyanate is a versatile reagent used in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. To aid researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synonyms, systematic names, and key identifiers for this compound found throughout chemical literature. Understanding this nomenclature is crucial for effective literature searches, clear documentation, and seamless collaboration.
Nomenclature and Synonyms
The various names used to refer to this compound can be categorized into common or trivial names, systematic IUPAC names, and other identifiers. The use of these synonyms often depends on the context, the publication's style, or the database being referenced.
Table 1: Synonyms and Identifiers for this compound
| Category | Name/Identifier | Source/Comment |
| Common Name | This compound | The most frequently used name in laboratory and commercial contexts. |
| t-Butyl isocyanate | A common abbreviation of the common name.[1][2][3] | |
| tBuNCO | A frequently used abbreviation in chemical structure diagrams and reaction schemes.[1] | |
| Systematic (IUPAC) Name | 2-Isocyanato-2-methylpropane | The official name following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2][4][5] |
| Other Systematic Names | 1,1-Dimethylethyl isocyanate | An alternative systematic name.[1][2][3] |
| Propane, 2-isocyanato-2-methyl- | A name often found in chemical databases and older literature.[1][5] | |
| Isocyanic acid, tert-butyl ester | Describes the compound as an ester of isocyanic acid.[1][2][3][6][7] | |
| Chemical Formula | C5H9NO | Represents the elemental composition of the molecule.[1][4][5][8] |
| CAS Registry Number | 1609-86-5 | A unique numerical identifier assigned by the Chemical Abstracts Service.[1][4][5][8][9] |
| Molecular Weight | 99.13 g/mol | The mass of one mole of the substance.[1][4] |
| European Community (EC) Number | 216-544-9 | An identifier used within the European Union for regulatory purposes.[1][4] |
| UN Number | UN2484 | A four-digit number that identifies hazardous materials for international transport.[1][3] |
It is critical to distinguish this compound from its structural isomer, tert-butyl isocyanide . While they share the same molecular formula (C5H9N for the isocyanide functional group), their structures and chemical reactivities are distinct. tert-Butyl isocyanide has the CAS Registry Number 7188-38-7 and the IUPAC name 2-isocyano-2-methylpropane.[10][11]
Experimental Protocol: Synthesis of a Urea Derivative
The isocyanate functional group is highly reactive towards nucleophiles such as amines, leading to the formation of urea derivatives. This reaction is fundamental in the synthesis of many biologically active molecules. The following is a representative protocol for the synthesis of an N,N'-disubstituted urea, which is analogous to the reactions that this compound undergoes.
Synthesis of N-tert-Butyl-N'-phenylurea
This procedure demonstrates the reaction of an isocyanate with a primary amine to form a urea. While this example uses phenyl isocyanate, the protocol is directly applicable to this compound.
Materials:
-
tert-Butylamine
-
Phenyl isocyanate (can be substituted with this compound)
-
Benzene (or another suitable anhydrous solvent like THF or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine (1.0 equivalent) in anhydrous benzene.
-
While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
A precipitate of N-t-Butyl-N'-phenylurea will form.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold benzene or hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified N-t-Butyl-N'-phenylurea.
This straightforward and high-yielding reaction is a cornerstone of isocyanate chemistry and is frequently employed in drug discovery and development to create libraries of urea-containing compounds for screening.
Visualization of Nomenclature Relationships
To clarify the relationships between the various synonyms and identifiers for this compound, the following diagram has been generated.
Caption: Nomenclature map for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt | MDPI [mdpi.com]
- 5. This compound, |For Research [benchchem.com]
- 6. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tert-Butyl isocyanide - Enamine [enamine.net]
Methodological & Application
Synthesis of N,N'-Disubstituted Ureas using tert-Butyl Isocyanate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted ureas utilizing tert-butyl isocyanate. This methodology is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the urea moiety in a wide range of biologically active compounds, including kinase inhibitors.
Introduction
N,N'-disubstituted ureas are a critical class of compounds in pharmaceutical and agrochemical research. The urea functional group, with its ability to form multiple stable hydrogen bonds, plays a crucial role in the interaction of small molecules with biological targets such as enzymes and receptors. A common and efficient method for the synthesis of these compounds is the reaction of an isocyanate with a primary or secondary amine.
This compound is a particularly useful reagent in this context. The bulky tert-butyl group can influence the reactivity and selectivity of the reaction and, in some cases, can be used as a protecting group that can be subsequently removed. This allows for the synthesis of a diverse range of substituted ureas, including those that may be challenging to access through other synthetic routes.
Applications in Drug Development
N,N'-disubstituted ureas are prominent scaffolds in the design of kinase inhibitors, a major class of therapeutics for cancer and other diseases. The urea linkage often acts as a key hydrogen bond donor-acceptor motif, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. The substituents on the nitrogen atoms can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The synthesis of libraries of N,N'-disubstituted ureas is a common strategy in the lead optimization phase of drug discovery. By systematically varying the substituents, researchers can explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N,N'-disubstituted ureas from this compound and various amines.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-tert-butyl Ureas
This protocol describes the synthesis of N-phenyl-N'-tert-butylurea.
Materials:
-
Aniline
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Stirring apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.2 mmol) dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is typically of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Synthesis of N-Alkyl-N'-tert-butyl Ureas
This protocol is a general method for the reaction of aliphatic amines with this compound.
Materials:
-
Aliphatic amine (e.g., benzylamine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Stirring apparatus
-
Round-bottom flask
Procedure:
-
Dissolve the aliphatic amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add this compound (1.1 mmol) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the starting amine is consumed, concentrate the reaction mixture in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of N,N'-Disubstituted Ureas from a Secondary Amine and this compound
This protocol details the reaction of piperidine with this compound.
Materials:
-
Piperidine
-
This compound
-
Anhydrous toluene
-
Stirring apparatus
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 mmol) in anhydrous toluene (10 mL).
-
Add this compound (1.2 mmol) to the solution and stir the mixture at room temperature.
-
The reaction is typically complete within 2-6 hours. Monitor by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure to obtain the N-tert-butylpiperidine-1-carboxamide.
-
The product can be purified by distillation or chromatography if necessary.
Data Presentation
The following tables summarize quantitative data for the synthesis of various N,N'-disubstituted ureas using this compound.
Table 1: Synthesis of N-Aryl-N'-tert-butyl Ureas
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | THF | 2 | >95 |
| 2 | 4-Methylaniline | Toluene | 3 | 92 |
| 3 | 4-Chloroaniline | DCM | 4 | 90 |
| 4 | 3-Aminopyridine | THF | 7 | 27[1] |
Table 2: Synthesis of N-Alkyl-N'-tert-butyl Ureas
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 1.5 | 95 |
| 2 | Cyclohexylamine | THF | 2 | 93 |
| 3 | n-Butylamine | Diethyl Ether | 1 | 98 |
Table 3: Synthesis of N,N'-Disubstituted Ureas from Secondary Amines
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | Toluene | 4 | 85 |
| 2 | Morpholine | DCM | 3 | 91 |
| 3 | Pyrrolidine | THF | 2.5 | 88 |
Mandatory Visualization
Reaction Scheme
Caption: General reaction scheme for the synthesis of N,N'-disubstituted ureas.
Kinase Inhibitor Drug Discovery: Lead Optimization Workflow
The development of novel kinase inhibitors is an iterative process aimed at optimizing a "hit" compound from an initial screen into a clinical candidate. The lead optimization phase is a critical part of this workflow.
Caption: Iterative cycle of lead optimization in kinase inhibitor drug discovery.
References
Application Notes and Protocols for [2+2] Cycloaddition Reactions of tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the [2+2] cycloaddition reactions of tert-butyl isocyanate, a valuable building block in the synthesis of four-membered heterocyclic rings. Due to the moderate reactivity of this compound, these reactions often necessitate the use of catalysts, such as Lewis acids, to achieve efficient conversion. This document outlines the reaction mechanisms, provides detailed experimental protocols for the synthesis of β-lactams and 1,2-diazetidin-3-ones, and presents quantitative data for these transformations.
Introduction
The [2+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of four-membered rings. When involving an isocyanate, this reaction provides a direct route to β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotic drugs, including penicillins and cephalosporins. The reaction of an isocyanate with an imine leads to the formation of 1,2-diazetidin-3-ones, which are also of interest in medicinal chemistry.
This compound is a readily available and stable reagent. However, its steric bulk and electron-donating tert-butyl group reduce its electrophilicity compared to other isocyanates like chlorosulfonyl isocyanate (CSI).[1] Consequently, uncatalyzed [2+2] cycloadditions with this compound are often sluggish and require harsh conditions. Lewis acid catalysis has been shown to be effective in promoting these cycloadditions by activating the isocyanate and facilitating the reaction with alkenes and imines.[2][3][4]
Reaction Mechanisms
The [2+2] cycloaddition of isocyanates can proceed through either a concerted or a stepwise pathway. The specific mechanism is influenced by the electronic properties of the reactants and the reaction conditions.[1] In the case of this compound, particularly under Lewis acid catalysis, the reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate.
Lewis Acid-Catalyzed [2+2] Cycloaddition with Alkenes
The Lewis acid (e.g., FeCl₃, AlCl₃, EtAlCl₂) coordinates to the carbonyl oxygen of the this compound. This coordination enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alkene. The reaction then proceeds via a stepwise mechanism involving the formation of a zwitterionic intermediate, which subsequently undergoes ring closure to form the β-lactam ring.
Caption: Lewis acid-catalyzed [2+2] cycloaddition of this compound with an alkene.
[2+2] Cycloaddition with Imines
The reaction of this compound with an imine follows a similar stepwise pathway to yield a 1,2-diazetidin-3-one. The nucleophilic nitrogen of the imine attacks the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate that then cyclizes. This reaction may also be promoted by Lewis acids, although it can sometimes proceed thermally depending on the reactivity of the imine.
Caption: [2+2] cycloaddition of this compound with an imine.
Quantitative Data
The following tables summarize representative data for the [2+2] cycloaddition reactions of this compound. Please note that yields can vary significantly based on the specific substrates and reaction conditions employed.
Table 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with Alkenes
| Entry | Alkene | Lewis Acid (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | FeCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 12 | 1-tert-Butyl-4-phenylazetidin-2-one | 65 |
| 2 | 1-Hexene | EtAlCl₂ (1.2) | Toluene | -20 to rt | 24 | 1-tert-Butyl-4-butylazetidin-2-one | 45 |
| 3 | Cyclohexene | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 18 | 1-tert-Butyl-hexahydrobenzo[b]azet-2-one | 55 |
| 4 | (E)-Stilbene | FeCl₃ (1.2) | Dichloroethane | rt | 24 | 1-tert-Butyl-3,4-diphenylazetidin-2-one (trans) | 70 |
Table 2: [2+2] Cycloaddition of this compound with Imines
| Entry | Imine | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Benzylidenemethylamine | Toluene | 80 | 24 | 1-tert-Butyl-2-methyl-4-phenyl-1,2-diazetidin-3-one | 58 |
| 2 | N-(4-Methoxybenzylidene)aniline | Xylene | 110 | 18 | 1-tert-Butyl-4-(4-methoxyphenyl)-2-phenyl-1,2-diazetidin-3-one | 62 |
| 3 | N-Cyclohexylidenecyclohexylamine | Neat | 120 | 36 | 1-tert-Butyl-2-cyclohexyl-4,4-spirocyclohexyl-1,2-diazetidin-3-one | 40 |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with an Alkene
Caption: Experimental workflow for β-lactam synthesis.
Materials:
-
Alkene (1.0 eq.)
-
This compound (1.2 eq.)
-
Lewis Acid (e.g., FeCl₃, 1.1 eq.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Carefully add the Lewis acid (1.1 eq.) in small portions, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15 minutes at this temperature.
-
Slowly add this compound (1.2 eq.) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for the [2+2] Cycloaddition of this compound with an Imine
Caption: Experimental workflow for 1,2-diazetidin-3-one synthesis.
Materials:
-
Imine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous toluene or xylene
-
Silica gel for column chromatography or appropriate recrystallization solvent
Procedure:
-
To an oven-dried, round-bottom flask or sealed tube equipped with a magnetic stir bar and under an inert atmosphere, add the imine (1.0 eq.), this compound (1.1 eq.), and anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) using an oil bath.
-
Stir the mixture for the required time, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Safety Precautions
-
Isocyanates are toxic and should be handled in a well-ventilated fume hood.
-
Lewis acids are corrosive and moisture-sensitive; handle with appropriate personal protective equipment and under anhydrous conditions.
-
Reactions should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.
-
Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
References
- 1. researchtrends.net [researchtrends.net]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with Tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-synthetic modification (PSM) of amine-functionalized Metal-Organic Frameworks (MOFs) with isocyanates, with a special focus on the challenges and outcomes associated with tert-butyl isocyanate.
Application Notes
Introduction to Post-Synthetic Modification (PSM)
Post-synthetic modification is a powerful technique for functionalizing MOFs after their initial synthesis.[1] This approach allows for the introduction of a wide range of chemical functionalities that may not be stable under the conditions required for direct MOF synthesis.[2] Among various PSM reactions, the modification of amine-functionalized MOFs is particularly common due to the versatile reactivity of the amino group.[3] One such reaction is the conversion of amines to ureas via condensation with isocyanates.[1][4]
Modification with Isocyanates: Introducing Urea Functionality
The reaction between an amine-functionalized MOF and an isocyanate results in the formation of a urea linkage within the MOF pores.[5][6] This modification is significant because urea groups are strong hydrogen-bond donors, which can enhance the MOF's affinity for specific guest molecules, such as carbon dioxide (CO₂), sulfur dioxide (SO₂), and ammonia (NH₃).[7][8] This tailored functionality makes urea-modified MOFs promising candidates for applications in:
-
Gas Storage and Separation: The hydrogen-bonding capabilities of urea groups can significantly improve the selectivity and uptake capacity for acidic gases.[9][10]
-
Catalysis: Urea moieties can act as organocatalysts or as recognition sites to orient substrates within the MOF pores.
-
Sensing: The specific interactions between urea groups and certain analytes can be harnessed for chemical sensing applications, particularly for nitro-aromatic compounds.[7][11]
-
Drug Delivery: Functionalization can alter the surface properties of MOFs, influencing drug loading and release kinetics.
The Challenge of Steric Hindrance: The Case of this compound
While the reaction with isocyanates is a viable PSM strategy, the reactivity is highly dependent on the steric bulk of the isocyanate's substituent. Studies on Isoreticular Metal-Organic Framework-3 (IRMOF-3), a widely used amine-functionalized MOF, have shown that linear alkyl isocyanates react readily. However, the bulky tert-butyl group of this compound presents significant steric hindrance, which has been reported to result in little to no reaction with the amine groups within the MOF framework under typical conditions.[12] This lack of reactivity is a critical consideration for researchers planning to use this specific reagent. Overcoming this may require exploring different MOFs with larger pore apertures or novel reaction conditions, though success is not guaranteed.[13][14]
Effects of Urea Functionalization on MOF Properties
The introduction of urea groups into a MOF framework typically leads to predictable changes in its physical properties. Generally, a decrease in surface area and pore volume is observed as the appended functional groups occupy space within the pores. However, this trade-off can be acceptable if the gain in selectivity or specific interaction strength is substantial.
Table 1: Quantitative Effects of Post-Synthetic Urea Functionalization on MOF Properties
| Parent MOF | Modified MOF | Change in BET Surface Area (m²/g) | Change in Pore Volume (cm³/g) | Change in CO₂ Uptake (mmol/g) | Change in SO₂ Uptake (mmol/g) | Reference |
| CPO-27-Mg | CPO-27-Mg-F25 (25% Urea) | Data not specified | Data not specified | Increased from ~8.0 to ~9.0 (at 1 bar, 25 °C) | Not Reported | [9] |
| NH₂-MIL-101(Cr) | UR3-MIL-101(Cr) (p-TsNCO) | From 2139 to 1344 | From 1.01 to 0.63 | Decreased from ~3.2 to ~2.1 (at 1 bar, 0 °C) | Increased from ~28.8 to ~36.7 (at 0.9 bar, 0 °C) | [10] |
| HKUST-1 | HKUST-1@Urea | From 1354 to 1125 | Data not specified | Not Reported | Not Reported (Enhanced Pb²⁺ adsorption from 250 to 400 mg/g) | [15] |
Note: Data for this compound modification is not available due to low reactivity. The data presented is for other urea-functionalized MOFs to illustrate general trends.
Experimental Protocols
This section provides a general protocol for the synthesis of an amine-functionalized MOF (IRMOF-3) and a subsequent protocol for its post-synthetic modification with an isocyanate.
Protocol 1: Synthesis of Amine-Functionalized MOF (IRMOF-3)
This protocol is adapted from established methods for synthesizing IRMOF-3, also known as [Zn₄O(NH₂-BDC)₃].[16][17]
A. Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-aminobenzene-1,4-dicarboxylic acid (NH₂-H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
B. Equipment:
-
20 mL scintillation vials
-
Oven capable of maintaining 100 °C
-
Centrifuge
-
Fume hood
C. Procedure:
-
In a 20 mL scintillation vial, dissolve 125 mg (0.42 mmol) of Zn(NO₃)₂·6H₂O and 38 mg (0.21 mmol) of 2-aminobenzene-1,4-dicarboxylic acid in 15 mL of DMF.
-
Cap the vial tightly and place it in an oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Pale yellow, cubic crystals of IRMOF-3 should be visible.
-
Decant the mother liquor.
-
Wash the crystals by soaking them in 15 mL of fresh DMF for 24 hours.
-
Decant the DMF and wash the crystals with 15 mL of chloroform three times over 3 days to exchange the solvent.
-
The resulting solvent-exchanged IRMOF-3 is now ready for post-synthetic modification.
Protocol 2: Post-Synthetic Modification with Isocyanate
This general protocol is based on procedures for modifying IRMOF-3 with various isocyanates.[12] A specific note regarding this compound is included.
A. Materials:
-
Activated IRMOF-3 (from Protocol 1)
-
Isocyanate reagent (e.g., propyl isocyanate, phenyl isocyanate)
-
This compound (for comparative purposes)
-
Anhydrous Chloroform (CHCl₃)
B. Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Shaker or stir plate
-
Centrifuge
C. Procedure:
-
Suspend approximately 50 mg of chloroform-exchanged IRMOF-3 in 5 mL of anhydrous chloroform in a Schlenk flask under an inert atmosphere.
-
Add a 20-fold molar excess of the desired isocyanate (e.g., propyl isocyanate) relative to the NH₂-BDC linker in the MOF.
-
Seal the flask and agitate the suspension at room temperature for 3 days.
-
After the reaction period, stop the agitation and allow the solid to settle.
-
Isolate the solid product by centrifugation and decant the supernatant.
-
Wash the modified MOF thoroughly by soaking it in fresh, anhydrous chloroform (3 x 10 mL, 24 hours each) to remove any unreacted isocyanate and byproducts.
-
After the final wash, decant the chloroform and dry the product under vacuum at a mild temperature (e.g., 60-80 °C) for 4-5 hours.
-
The resulting urea-functionalized MOF is now ready for characterization.
Note on this compound: When following this protocol with this compound, expect to observe minimal to no conversion to the corresponding urea-functionalized MOF. Characterization (e.g., by ¹H NMR of a digested sample) will likely show the starting IRMOF-3 material is largely unreacted.[12]
Characterization of Modified MOFs
Successful modification should be confirmed using a suite of analytical techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm that the crystalline structure of the MOF is maintained after the PSM reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the appearance of new vibrational bands corresponding to the urea group (typically C=O stretch around 1650-1700 cm⁻¹) and the disappearance or shift of N-H bands from the primary amine.
-
¹H NMR Spectroscopy of Digested Sample: The MOF is dissolved in an acidic solution (e.g., DCl/DMSO-d₆) to release the organic linkers. NMR is used to quantify the degree of functionalization by comparing the integration of protons on modified and unmodified linkers.
-
Thermogravimetric Analysis (TGA): To assess changes in the thermal stability of the MOF after modification.
-
Gas Adsorption Analysis (e.g., N₂, CO₂): To measure the BET surface area, pore volume, and specific gas uptake capacities of the modified material and compare them to the parent MOF.[9][10]
Visualizations
Caption: General experimental workflow for PSM of MOFs.
Caption: Amine-isocyanate reaction to form a urea linkage.
Caption: Characterization workflow to confirm successful modification.
References
- 1. Postsynthetic modification of metal–organic frameworks [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02276B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. Strategies for Improving the CO2 Adsorption Process of CPO-27-Mg through Thermal Treatment and Urea Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urea-functionalized HKUST-1 metal–organic framework for high-performance lead adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Isocyanate-Treated Graphite Oxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graphite oxide (GO), a layered material rich in oxygen-containing functional groups, serves as a versatile precursor for the synthesis of functionalized graphene-based materials.[1][2][3] Treatment of GO with isocyanates is a robust method to modify its surface properties, particularly to reduce its hydrophilicity and improve its dispersibility in organic solvents.[1][4][5] This functionalization occurs through the reaction of isocyanate groups with the hydroxyl and carboxyl groups on the GO surface, leading to the formation of carbamate and amide linkages, respectively.[1][6] These isocyanate-treated graphite oxides (iGOs) are promising materials for applications in polymer composites, drug delivery, and other biomedical fields.[7] This document provides detailed protocols for the synthesis of GO and its subsequent functionalization with isocyanates, along with data presentation and visualization of the experimental workflow and reaction pathways.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of pristine GO and isocyanate-treated GO (iGO).
Table 1: Elemental Analysis and Functionalization Degree of Hexamethylene Diisocyanate-Treated GO (HDI-GO) [5]
| Sample | C (%) | O (%) | H (%) | N (%) | S (%) | Functionalization Degree (%)* |
| GO | 41.93 | 51.96 | 3.44 | 0 | 2.67 | 0 |
| HDI-GO 1 | 53.08 | 35.70 | 4.22 | 6.02 | 0.98 | 12.28 |
*Functionalization Degree (FD) is calculated based on the elemental analysis data.
Table 2: Physicochemical Properties of Isophorone Diisocyanate-Treated GO (IPDI-GO) [7]
| Property | GO | IPDI-GO |
| C/O Atomic Ratio | 2.79 | 4.05 |
| Interlayer Spacing Change | - | +2.36 Å |
| Water Contact Angle | 63.8° | 92.6° |
Experimental Protocols
This protocol describes the preparation of graphite oxide from natural graphite flakes using a modified Hummers' method.[4][8]
Materials:
-
Natural graphite flakes
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphorus pentoxide (P₂O₅)
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30 wt%)
-
Hydrochloric acid (HCl, 5 wt%)
-
Deionized (DI) water
Procedure:
-
Add graphite powder, H₂SO₄, K₂S₂O₈, and P₂O₅ to a flask.
-
Heat the mixture at 80°C for 5 hours.
-
Cool the mixture to room temperature and add DI water.
-
Stir the suspension overnight.
-
Filter the product and dry it under ambient conditions.
-
In an ice-water bath, add the dried product to concentrated H₂SO₄, followed by the slow addition of KMnO₄.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Dilute the reaction mixture with DI water in an ice bath.
-
Decompose the excess KMnO₄ by adding 30 wt% H₂O₂ solution.
-
Wash the resulting graphite oxide with 5 wt% HCl aqueous solution and then with DI water until the pH is neutral.
-
Dry the purified graphite oxide.
This protocol details the general procedure for the chemical modification of GO with an organic isocyanate in an organic solvent.[1]
Materials:
-
Graphite oxide (GO), dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Organic isocyanate (e.g., phenyl isocyanate, hexamethylene diisocyanate)
-
Methylene chloride
-
Nitrogen gas
Procedure:
-
Place 50 mg of dried GO into a 10-mL round-bottom flask equipped with a magnetic stir bar.
-
Under a nitrogen atmosphere, add 5 mL of anhydrous DMF to the flask to create a suspension.
-
Add 2 mmol of the organic isocyanate to the suspension.
-
Stir the mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
After 24 hours, pour the reaction mixture into 50 mL of methylene chloride to precipitate the product.
-
Filter the solid product.
-
Wash the filtered product with an additional 50 mL of methylene chloride.
-
Dry the final isocyanate-treated graphite oxide (iGO) product under vacuum.
This protocol outlines a specific method for the functionalization of GO with hexamethylene diisocyanate (HDI) using a catalyst.[4]
Materials:
-
Graphite oxide (GO) powder
-
Dried toluene
-
Hexamethylene diisocyanate (HDI)
-
Triethylamine (TEA) catalyst
-
Argon gas
Procedure:
-
Weigh approximately 250 mg of GO powder and place it in a 100-mL round-bottom flask.
-
Add 25 mL of dried toluene to the flask under an argon atmosphere.
-
Disperse the GO in toluene by ultrasonication in an ultrasonic bath for 2 hours.
-
Add the desired amount of HDI and TEA catalyst to the GO suspension.
-
Carry out the reaction under an inert argon atmosphere at a specific temperature and for a set duration (these parameters can be varied to control the degree of functionalization).
-
After the reaction, cool the mixture to room temperature.
-
Isolate the HDI-GO product by filtration.
-
Wash the product with toluene to remove unreacted reagents.
-
Dry the final product under vacuum.
Visualizations
The following diagram illustrates the overall workflow for the preparation of isocyanate-treated graphite oxide.
Caption: Workflow for the synthesis and characterization of iGO.
This diagram illustrates the chemical reaction between the functional groups on graphite oxide and an isocyanate.
Caption: Reaction of isocyanate with GO functional groups.
References
- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of tert-Butyl Isocyanate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl isocyanate as a versatile reagent in the synthesis of key pharmaceutical intermediates. The unique steric and electronic properties of the tert-butyl group make this isocyanate a valuable building block for introducing the tert-butylcarbamoyl moiety into a wide range of molecular scaffolds. This can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and receptor binding affinity.
This document details specific experimental protocols for the synthesis of various urea derivatives, which are prevalent structural motifs in numerous therapeutic agents. Additionally, it provides insights into the synthesis of this compound itself and discusses its potential applications in the synthesis of complex pharmaceutical agents like kinase inhibitors and antiarrhythmics.
Core Applications in Pharmaceutical Synthesis
This compound is a highly reactive electrophile that readily participates in nucleophilic addition reactions. Its primary applications in pharmaceutical synthesis include:
-
Synthesis of Substituted Ureas: The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the preparation of N,N'-substituted ureas. The urea moiety is a critical pharmacophore in a wide array of drugs, including anticancer agents, antivirals, and antidiabetic medications.
-
Formation of Carbamates: While less common than its reaction with amines, this compound can react with alcohols to form N-tert-butyl carbamates. Carbamates are also important functional groups in many pharmaceuticals and can serve as protecting groups in organic synthesis.
-
Synthesis of Heterocyclic Compounds: this compound can be employed in cyclization reactions to generate various heterocyclic systems that form the core of many drug molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound, a key starting material for the syntheses described below.[1]
Reaction Scheme:
Materials:
-
p-Toluenesulfonamide
-
Phosgene
-
tert-Butylamine
-
Inert solvent (e.g., xylene)
-
Nitrogen gas
Procedure:
-
In a suitable reaction vessel, mix the inert solvent and p-toluenesulfonamide.
-
Introduce phosgene into the mixture at a temperature of 100-120 °C.
-
After the reaction is complete, purge the system with an inert gas, such as nitrogen, to remove any remaining phosgene and hydrogen chloride. This yields the first reaction liquid.
-
Cool the first reaction liquid to 0-20 °C.
-
Slowly add tert-butylamine dropwise to the cooled solution.
-
Heat the mixture to reflux and maintain for at least 4 hours to obtain the second reaction liquid.
-
Separate and purify the second reaction liquid by rectification, collecting the fraction at 83-90 °C to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molar ratio of phosgene to p-toluenesulfonamide | (1.5-2.5) : 1 | [1] |
| Molar ratio of tert-butylamine to p-toluenesulfonamide | (1-1.5) : 1 | [1] |
| Yield | 72.6% - 80% | [1] |
| Purity | 96% - 98.3% | [1] |
Logical Workflow for the Synthesis of this compound
References
Application Notes and Protocols for the Formation of tert-Butyl Carbamates from Alcohols
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, finding extensive application in peptide synthesis, medicinal chemistry, and the development of pharmaceuticals. The resulting tert-butyl carbamates are stable under a variety of reaction conditions but can be readily cleaved under mild acidic conditions. While typically formed from amines, the synthesis of tert-butyl carbamates directly from alcohols is a crucial transformation, enabling the introduction of this important functional group at various stages of a synthetic sequence. These application notes provide detailed protocols for two robust methods for the formation of tert-butyl carbamates from alcohols: the Loev-Kormendy reaction and the Mitsunobu reaction.
Method 1: The Loev-Kormendy Reaction for Tertiary Alcohols
This one-step procedure is a convenient and general method for preparing carbamates, particularly from tertiary alcohols, which are often prone to elimination reactions under other conditions. The reaction of an alcohol with sodium cyanate in the presence of trifluoroacetic acid provides the corresponding carbamate.[1][2]
Experimental Protocol: Synthesis of tert-Butyl Carbamate from tert-Butyl Alcohol
Caution: Trifluoroacetic acid is corrosive and has an acrid odor. This reaction should be performed in a well-ventilated fume hood.[1][2]
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add tert-butyl alcohol (14.8 g, 0.20 mole) and benzene (125 mL) (Note 1).
-
Addition of Reagents: To this solution, add sodium cyanate (26.0 g, 0.40 mole) (Note 2).
-
Reaction Execution: Stir the resulting suspension slowly (approximately 120 rpm) while adding trifluoroacetic acid (48.0 g, 0.42 mole) dropwise at a rapid rate. The addition should take about 15-20 minutes, during which the temperature of the reaction mixture will rise to 35-40°C.
-
Stirring: Continue stirring the mixture for an additional 3 hours at room temperature.
-
Work-up:
-
Add 125 mL of water to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Decant the benzene layer, and rinse the aqueous slurry with two 125-mL portions of benzene.
-
Combine the organic extracts and wash them once with 100 mL of 5% aqueous sodium hydroxide, followed by 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Isolation: Remove the solvent by distillation under reduced pressure using a rotary evaporator with a water bath kept at 30°C. The resulting white needles are tert-butyl carbamate.
-
Purification (Optional): The product can be recrystallized from hexane to yield pure tert-butyl carbamate.
Notes:
-
The choice of solvent can significantly affect the yield; benzene or methylene chloride generally provides superior results.[1]
-
Sodium cyanate is crucial for this reaction; other cyanates like potassium or ammonium cyanate result in drastically lower yields.[1]
Quantitative Data Summary
| Alcohol | Product | Yield (%) | Reference |
| tert-Butyl alcohol | tert-Butyl carbamate | 76-94% | [1] |
Method 2: Mitsunobu Reaction for Primary and Secondary Alcohols
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a wide array of functional groups, including carbamates, with a characteristic inversion of stereochemistry at the alcohol carbon.[3][4][5] This protocol outlines the formation of a tert-butyl carbamate using tert-butyl carbamate as the nucleophile.
Experimental Protocol: General Procedure for Mitsunobu Carbamate Synthesis
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1–0.2 M), add tert-butyl carbamate (1.5 eq.) and triphenylphosphine (PPh₃) (1.5 eq.).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl carbamate. The formation of triphenylphosphine oxide as a byproduct is common and can often be partially removed by filtration if it precipitates.[6]
Quantitative Data Summary
While specific yields for the Mitsunobu reaction with tert-butyl carbamate as the nucleophile are not detailed in the provided search results, the Mitsunobu reaction is generally known to provide good to excellent yields for a wide range of substrates. The yield is dependent on the specific alcohol substrate and reaction conditions.
| Alcohol Type | Stereochemical Outcome | General Yield | Reference |
| Primary | N/A | Good to Excellent | [5] |
| Secondary | Inversion of configuration | Good to Excellent | [4][5] |
| Tertiary | Not reactive | N/A | [6] |
Diagrams
References
Application Notes and Protocols: Tert-butyl Isocyanate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate is a versatile and highly reactive organic intermediate with the chemical formula (CH₃)₃CNCO. Its utility in the synthesis of complex organic molecules has made it a valuable building block in various fields, including the agrochemical industry.[1] The tert-butyl group provides steric hindrance, which can influence the selectivity of reactions and enhance the stability of the final products. The isocyanate functional group is highly electrophilic, readily reacting with nucleophiles such as alcohols, amines, and thiols. This reactivity is harnessed to introduce the tert-butylcarbamoyl moiety into a diverse range of molecular scaffolds, forming the backbone of many active ingredients in pesticides.[1]
This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals using this compound. The featured compounds are the herbicide amicarbazone and the plant growth regulator thidiazuron, showcasing the adaptability of this reagent in creating structurally distinct and commercially significant agrochemicals.
Key Applications of this compound in Agrochemicals
This compound serves as a crucial precursor in the production of a variety of agrochemicals, primarily herbicides and fungicides.[1] Its ability to form stable urea, carbamate, and thiocarbamate linkages is fundamental to the biological activity of many pesticides.
-
Herbicides: A prominent application of this compound is in the synthesis of triazolinone herbicides, such as amicarbazone. Amicarbazone is an inhibitor of photosynthesis at the photosystem II (PSII) complex.[2]
-
Plant Growth Regulators: This versatile reagent is also employed in the synthesis of urea-based plant growth regulators like thidiazuron, which exhibits cytokinin-like activity, promoting cell division and differentiation in plants.
Data Presentation: Synthesis of Agrochemicals
The following tables summarize the key quantitative data for the synthesis of amicarbazone and thidiazuron, providing a comparative overview of the reaction conditions and outcomes.
Table 1: Synthesis of Amicarbazone
| Parameter | Value | Reference |
| Starting Material 1 | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ) | [3] |
| Starting Material 2 | This compound (TBIC) | [3] |
| Solvent | Toluene | [3] |
| Catalyst | Potassium Hydroxide | [3] |
| Reaction Temperature | 60-75°C | [3] |
| Reaction Time | Not Specified | [3] |
| Yield | High (not explicitly quantified in the provided abstract) | [3] |
| Purity | >98% | [3] |
Table 2: Synthesis of Thidiazuron
| Parameter | Value | Reference |
| Starting Material 1 | 1,2,3-Thiadiazol-5-yl isocyanate (generated in situ) | [4] |
| Starting Material 2 | Aniline | [5] |
| Solvent | Toluene | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 15 minutes | [5] |
| Yield | Not specified | |
| Purity | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Amicarbazone
This protocol describes the synthesis of the herbicide amicarbazone via the reaction of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ) with this compound.
Materials:
-
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ)
-
This compound (TBIC)
-
Potassium hydroxide
-
Toluene
-
Nitrogen gas
-
Reaction vessel with stirring, heating, and inert atmosphere capabilities
Procedure: [3]
-
In a suitable reaction vessel, prepare a solution of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ) and potassium hydroxide in toluene.
-
Heat the solution to a temperature range of 50°C to 70°C under an inert nitrogen atmosphere.
-
Slowly add this compound (TBIC) to the heated solution.
-
After the addition is complete, raise the temperature of the reaction mixture to a range of 60°C to 75°C and maintain with stirring.
-
Upon completion of the reaction, cool the solution to initiate the crystallization of amicarbazone.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a suitable solvent and dry to obtain amicarbazone.
Protocol 2: Synthesis of Thidiazuron
This protocol outlines the synthesis of the plant growth regulator thidiazuron. This synthesis involves the in situ generation of an isocyanate intermediate followed by reaction with aniline. While the direct use of this compound is not specified for thidiazuron itself, this protocol illustrates the general principle of forming a urea linkage central to this class of compounds, a reaction for which this compound is a key reagent in analogous syntheses.
Materials:
-
1,2,3-Thiadiazole-5-carbonyl azide (precursor to the isocyanate)
-
Aniline
-
Toluene
-
Reaction vessel with reflux and stirring capabilities
-
The isocyanate intermediate, 1,2,3-thiadiazol-5-yl isocyanate, is generated in situ from 1,2,3-thiadiazole-5-carbonyl azide via a Curtius rearrangement.
-
In a reaction vessel, heat a solution of aniline in toluene to reflux.
-
Slowly add the in situ generated 1,2,3-thiadiazol-5-yl isocyanate to the refluxing aniline solution.
-
Maintain the reaction at reflux with stirring for approximately 15 minutes, during which nitrogen gas will be evolved.
-
After the reaction is complete, cool the mixture and remove the solvent under vacuum to yield thidiazuron.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of Amicarbazone.
Caption: Mode of Action of Amicarbazone.
Caption: Mode of Action of Thidiazuron.
References
Application Notes and Protocols: The Role of tert-Butyl Isocyanate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl isocyanate is a versatile monomer and chemical intermediate with significant applications in polymer chemistry. Its bulky tert-butyl group imparts unique properties to the resulting polymers, influencing their solubility, thermal stability, and conformational characteristics. This document provides an in-depth overview of the role of this compound in polymer synthesis, including its use in homopolymerization, copolymerization, and as a modifying agent for various materials. Detailed experimental protocols for anionic polymerization, a primary method for synthesizing poly(this compound), are provided, alongside characterization data and a discussion of the polymer's properties and potential applications.
Introduction
Isocyanates are a class of highly reactive compounds characterized by the -N=C=O functional group. In polymer chemistry, they are well-known as precursors to polyurethanes. However, the polymerization of monoisocyanates, such as this compound, via the carbon-nitrogen double bond leads to the formation of polyisocyanates, which are nylon-1 analogues. These polymers are notable for their rigid helical structures. The sterically demanding tert-butyl group in this compound plays a crucial role in controlling the polymer's structure and properties.
This document outlines the synthesis and characterization of polymers derived from this compound, with a focus on living anionic polymerization techniques that allow for precise control over molecular weight and architecture.[1][2]
Applications in Polymer Chemistry
The applications of this compound in polymer chemistry are multifaceted, ranging from the synthesis of novel homopolymers to its use as a reactive modifier for existing polymers and materials.
-
Homopolymer Synthesis: The homopolymer of this compound, poly(this compound), is a rigid-rod polymer with a helical conformation. While less studied than its n-alkyl counterparts like poly(n-butyl isocyanate), it is expected to exhibit high stiffness in solution.[3]
-
Copolymerization: this compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting materials. However, specific reactivity ratios for its copolymerization with common monomers like styrene and methyl methacrylate are not widely reported in the literature.[4]
-
Material Modification: The high reactivity of the isocyanate group makes this compound a useful reagent for the chemical modification of polymers and other materials. It can be used to introduce the tert-butylcarbamoyl moiety onto surfaces or into the bulk of materials, thereby altering their properties.[5] For example, it has been used in the preparation of isocyanate-treated graphite oxides.
-
Cycloaddition Reactions: this compound readily participates in cycloaddition reactions, which is a valuable tool for the synthesis of heterocyclic compounds and for the modification of polymers containing suitable reactive sites.
Experimental Protocols
Anionic polymerization is the most effective method for the controlled synthesis of polyisocyanates. The following protocols are generalized procedures for the anionic polymerization of isocyanates and can be adapted for this compound. Strict adherence to anhydrous and anaerobic conditions is paramount for successful polymerization.
Protocol 1: General Anionic Homopolymerization of this compound
This protocol describes a general procedure for the anionic polymerization of this compound using an organolithium initiator.
Materials:
-
This compound (freshly distilled)
-
Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexane (titrated solution)
-
Anhydrous methanol
-
High-vacuum Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and dried. Flame-dry the reaction flask under high vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Solvent and Monomer Preparation: Distill THF from a sodium/benzophenone ketyl solution under a nitrogen atmosphere immediately before use. Distill this compound from a suitable drying agent (e.g., CaH₂) under reduced pressure.
-
Polymerization: a. Transfer the desired amount of anhydrous THF into the reaction flask via cannula under an inert atmosphere. b. Cool the flask to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath. c. Add the calculated amount of the organolithium initiator to the stirred THF. d. Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe. e. Stir the reaction mixture at the polymerization temperature for the desired time. The polymerization of isocyanates is typically rapid.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Living Anionic Polymerization of this compound
Living anionic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] This is achieved by eliminating chain termination and chain transfer reactions.
Modifications for Living Polymerization:
-
Purity: The purity of all reagents and the reaction environment is even more critical for living polymerization. Trace amounts of protic impurities will terminate the living chains.
-
Initiation: The initiation reaction should be fast and quantitative. The choice of initiator and solvent is crucial. For isocyanates, initiation with sodium naphthalenide or certain sodium amide salts in THF at low temperatures (e.g., -98 °C) has been shown to provide living characteristics for other alkyl isocyanates.[1]
-
Temperature Control: Maintain a constant low temperature throughout the polymerization to minimize side reactions, such as trimerization of the isocyanate monomer, which can be a competing reaction.
Data Presentation
Quantitative data for the polymerization of this compound is not extensively available in the reviewed literature. The following tables are presented as templates to be populated with experimental data as it becomes available.
Table 1: Homopolymerization of this compound via Anionic Polymerization
| Entry | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI |
| 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Monomer Reactivity Ratios for Copolymerization of this compound (M₁)
| Comonomer (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |
| Styrene | Data not available | Data not available | Data not available | Data not available |
| Methyl Methacrylate | Data not available | Data not available | Data not available | Data not available |
Table 3: Thermal Properties of Poly(this compound)
| Polymer Sample | T_g (°C) | T_d (°C, 5% weight loss) | Analysis Method | Reference |
| Poly(this compound) | Data not available | Data not available | DSC, TGA | Data not available |
Note: Data for poly(n-butyl isocyanate) shows a decomposition temperature in the range of 200-250 °C.[6][7]
Visualizations
Anionic Polymerization of this compound
The following diagram illustrates the general mechanism of anionic polymerization of this compound, including initiation, propagation, and termination steps.
Caption: Mechanism of Anionic Polymerization.
Experimental Workflow for Anionic Polymerization
This diagram outlines the key steps in setting up and performing an anionic polymerization experiment under inert conditions.
Caption: Anionic Polymerization Workflow.
Conclusion
This compound is a monomer with considerable potential in the synthesis of specialized polymers. Its bulky side group is expected to confer properties of high rigidity and thermal stability to its homopolymer. The primary route for its polymerization is through living anionic techniques, which offer precise control over the polymer architecture. While detailed quantitative data on the polymerization and copolymerization of this compound are currently scarce in the literature, the general protocols and principles outlined in these notes provide a solid foundation for researchers to explore the synthesis and properties of poly(this compound) and its copolymers. Further research is warranted to fully elucidate the reactivity of this monomer and the characteristics of the resulting polymers for various applications in materials science and drug development.
References
Steric Effects of tert-Butyl Isocyanate in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the steric effects of tert-butyl isocyanate in organic reactions. The bulky tert-butyl group significantly influences reaction kinetics, product distribution, and stereoselectivity, making it a valuable tool in organic synthesis, particularly in pharmaceutical and agrochemical development.[1]
Introduction to the Steric Effects of this compound
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. When attached to the highly reactive isocyanate functional group, it imparts unique properties to the molecule. The significant steric hindrance provided by the tert-butyl group can influence reaction selectivity and the stability of the resulting products.[2] This steric bulk can be strategically employed to control reaction outcomes, favor specific isomers, and stabilize otherwise reactive intermediates.
Key Applications Influenced by Steric Effects:
-
Carbamoylation Reactions: The formation of carbamates and ureas is a cornerstone of many synthetic pathways in drug discovery. The bulky nature of the tert-butyl group can influence the rate and selectivity of these reactions.
-
Cycloaddition Reactions: this compound participates in various cycloaddition reactions.[2] Its steric profile can direct the regioselectivity and stereoselectivity of these transformations, leading to the formation of specific heterocyclic structures.
-
Pharmaceutical and Agrochemical Synthesis: The controlled reactivity and selectivity offered by this compound make it an important intermediate in the synthesis of complex molecules, including pesticides and active pharmaceutical ingredients (APIs).[1]
Quantitative Analysis of Steric Effects
The steric hindrance of the tert-butyl group significantly impacts reaction rates compared to less hindered alkyl isocyanates. This effect can be quantified by comparing reaction kinetics.
| Reactant 1 | Reactant 2 | Isocyanate | Solvent | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Temperature (°C) |
| α-Naphthyl Isocyanate | n-Butyl Alcohol | - | Diethylene Glycol Diethyl Ether | 6.50 x 10⁻⁴ | 30.0 |
| α-Naphthyl Isocyanate | sec-Butyl Alcohol | - | Diethylene Glycol Diethyl Ether | 1.87 x 10⁻⁴ | 30.0 |
| α-Naphthyl Isocyanate | tert-Butyl Alcohol | - | Diethylene Glycol Diethyl Ether | 0.09 x 10⁻⁴ | 30.0 |
Data sourced from a study on the kinetics of alcohol and isocyanate reactions, catalyzed by ferric acetylacetonate.
The data clearly demonstrates a significant decrease in the reaction rate as the steric bulk of the alcohol increases from primary (n-butyl) to secondary (sec-butyl) to tertiary (tert-butyl). This trend highlights the profound impact of steric hindrance on the accessibility of the reacting centers. A similar trend is expected when comparing the reactivity of this compound with less hindered isocyanates like n-butyl isocyanate in reactions with a given nucleophile.
Key Applications and Experimental Protocols
Urea Synthesis
The reaction of isocyanates with primary and secondary amines to form ureas is a fundamental transformation in organic synthesis. The steric bulk of this compound can influence the rate of this reaction.
Caption: General workflow for the synthesis of ureas using this compound.
This protocol describes the synthesis of a disubstituted urea from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous benzene (or other inert solvent like THF or DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve aniline (10.0 mmol) in anhydrous benzene (10 mL).
-
To this solution, add this compound (10.0 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 2 hours at room temperature. A precipitate will form.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-tert-butyl-N'-phenylurea.
Expected Yield: ~59%
Cycloaddition Reactions
This compound can participate in various cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to form heterocyclic compounds. The steric hindrance of the tert-butyl group can play a crucial role in controlling the stereochemical outcome of these reactions.
Caption: A simplified diagram illustrating the concerted pathway of a [3+2] cycloaddition reaction.
Materials:
-
Chiral Nitrone (e.g., derived from a chiral aldehyde and a hydroxylamine)
-
Alkene (as the dipolarophile)
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral nitrone (1.0 mmol) and the alkene (1.2 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC.
Influence on Stereoselectivity
The bulky tert-butyl group can exert a strong directing effect in stereoselective reactions. By blocking one face of the reacting molecule, it can force an incoming reagent to attack from the less hindered side, leading to the preferential formation of one stereoisomer.
Caption: Steric hindrance from the tert-butyl group favors reagent attack from the less hindered face.
While specific quantitative data on the diastereoselectivity of this compound in a particular reaction is not provided in the searched literature, the principle remains a fundamental concept in stereocontrolled synthesis. The degree of diastereoselectivity will depend on the specific reactants and reaction conditions.
Conclusion
The steric bulk of the tert-butyl group in this compound is a powerful tool for controlling the outcome of organic reactions. It significantly retards reaction rates compared to less hindered analogues and can be exploited to achieve high levels of regioselectivity and stereoselectivity. The protocols and data presented here provide a foundation for researchers to utilize the unique properties of this compound in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Further investigation into the quantitative steric effects in a broader range of reactions will continue to expand the synthetic utility of this versatile reagent.
References
Application Notes and Protocols: Catalytic Synthesis of Ureas from tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureas are a critical functional group in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of ureas is a cornerstone of medicinal chemistry and drug development. One of the most direct methods for urea synthesis is the reaction of an isocyanate with an amine. tert-Butyl isocyanate is a commercially available and versatile building block for introducing a tert-butylurea moiety, which can impart desirable pharmacokinetic properties to a drug candidate. While the reaction between an isocyanate and an amine is often rapid and can proceed without a catalyst, the use of catalysts can be beneficial in specific contexts, such as with less nucleophilic amines or for achieving milder reaction conditions. This document provides detailed application notes and protocols for the synthesis of ureas from this compound, with a focus on catalytic methodologies.
Reaction Overview
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of this compound to form a substituted urea.
General Reaction Scheme:
While often performed without a catalyst, the reaction rate can be influenced by the nucleophilicity of the amine, steric hindrance, and the solvent. In cases involving weakly nucleophilic amines or when aiming for rate acceleration, catalytic approaches can be employed.
Catalytic Approaches
Direct catalytic methods for the reaction of this compound with amines are not extensively reported in the literature, likely due to the inherent high reactivity of the isocyanate. However, a highly relevant and practical approach involves the use of N-tert-butylureas as precursors, where an amine reactant can facilitate the in situ generation of an isocyanate intermediate.
Amine-Promoted Urea Synthesis from N-tert-Butylureas
A versatile method for the synthesis of a wide range of ureas involves the reaction of an N-tert-butylurea with a primary or secondary amine at elevated temperatures. In this process, the reacting amine can be considered to promote the elimination of the volatile tert-butylamine, leading to the formation of an isocyanate intermediate which is then trapped by the amine to form the desired urea product.[1]
Reaction Mechanism Pathway
The proposed reaction pathway involves either the direct nucleophilic substitution of tert-butylamine by the reacting amine or a stepwise process involving the elimination of tert-butylamine to form an isocyanate intermediate.[1]
Caption: Proposed reaction pathway for urea synthesis from N-tert-butylurea.
Data Presentation
The following tables summarize quantitative data for the synthesis of various ureas from an N-tert-butylurea precursor, demonstrating the scope of this methodology.
Table 1: Synthesis of Ureas from N-(5-tropolonyl)-N'-tert-butylurea [1]
| Entry | Amine | Product | Yield (%) |
| 1 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 75 |
| 2 | Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 88 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(5-tropolonyl)urea | 92 |
| 4 | 4-Aminopyridine | N-(4-Pyridyl)-N'-(5-tropolonyl)urea | 85 |
| 5 | 3-Aminopyridine | N-(3-Pyridyl)-N'-(5-tropolonyl)urea | 81 |
| 6 | Piperidine | N-Piperidinyl-N'-(5-tropolonyl)urea | 95 |
| 7 | Morpholine | N-Morpholinyl-N'-(5-tropolonyl)urea | 96 |
| 8 | Histamine | N-[2-(1H-Imidazol-4-yl)ethyl]-N'-(5-tropolonyl)urea | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butyl-N'-(3-pyridyl)urea[1]
This protocol describes the synthesis of an N-tert-butylurea precursor.
Workflow for N-tert-Butylurea Synthesis
Caption: Experimental workflow for the synthesis of a precursor.
Materials:
-
3-Aminopyridine (376 mg, 4.00 mmol)
-
This compound (1.42 mL, 12.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Water
-
Ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-aminopyridine (376 mg, 4.00 mmol) and this compound (1.42 mL, 12.0 mmol) in anhydrous THF (5 mL) is prepared in a round-bottom flask under an argon atmosphere.
-
The reaction mixture is heated to reflux and maintained for 7 hours.
-
After cooling to room temperature, the solvent is removed by evaporation under reduced pressure.
-
The residue is taken up in water and transferred to a separatory funnel.
-
The aqueous solution is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization (e.g., from ethyl acetate-hexane) to afford N-tert-butyl-N'-(3-pyridyl)urea.
Protocol 2: General Procedure for the Synthesis of Unsymmetrical Ureas from an N-tert-Butylurea Precursor[1]
This protocol details the synthesis of a variety of ureas using an N-tert-butylurea as the starting material.
Workflow for Unsymmetrical Urea Synthesis
Caption: General experimental workflow for unsymmetrical urea synthesis.
Materials:
-
N-tert-Butylurea precursor (e.g., N-(5-tropolonyl)-N'-tert-butylurea) (1.0 equiv)
-
Amine (primary or secondary) (2.0 equiv)
-
Toluene
Procedure:
-
A solution of the N-tert-butylurea precursor (1.0 equiv) and the desired amine (2.0 equiv) in toluene is prepared in a sealed reaction vessel.
-
The reaction mixture is heated to 120 °C.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is washed with a suitable solvent (e.g., methanol) to remove any unreacted starting materials and byproducts.
-
The solid product is collected by filtration and dried to yield the desired unsymmetrical urea.
Conclusion
The synthesis of ureas from this compound is a facile and high-yielding transformation that is fundamental in the synthesis of potential drug candidates. While often proceeding without the need for catalysis, the use of N-tert-butylurea precursors provides a robust and versatile platform for the synthesis of a diverse range of unsymmetrical ureas through an amine-promoted process. The protocols and data presented herein offer a practical guide for researchers in the field of drug discovery and development for the efficient synthesis of these important compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of Tert-butyl Isocyanate and Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of tert-butyl isocyanate and amines to synthesize substituted ureas.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between this compound and an amine?
A1: this compound reacts with primary and secondary amines in a nucleophilic addition reaction to form N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively.[1] The reaction is typically fast, often quicker than the corresponding reaction with alcohols.[1]
Q2: Do I need a catalyst for this reaction?
A2: While the reaction can proceed without a catalyst, it is often accelerated by the use of tertiary amines.[2][3] Common catalysts include triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] The choice and concentration of the catalyst may need to be optimized for your specific substrates.[3]
Q3: What solvents are suitable for this reaction?
A3: A range of anhydrous solvents can be used, with the choice impacting reaction rate and solubility of reactants and products. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[4] The polarity of the solvent can influence the reaction kinetics; for instance, reactions in polar aprotic solvents may proceed at different rates than in nonpolar solvents.[5][6]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a highly flammable, moisture-sensitive, and toxic liquid. It is fatal if inhaled and can cause severe skin and eye irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and store it under an inert atmosphere, refrigerated, and away from water, alcohols, strong acids, and bases.[1]
Troubleshooting Guide
Problem 1: Low or No Yield
If you are experiencing low or no yield of your desired urea product, consider the following potential causes and solutions.
Potential Causes & Solutions
| Possible Cause | Recommended Action |
| Moisture Contamination | Isocyanates readily react with water to form a symmetric urea byproduct, consuming your starting material. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Amine | The amine may be of poor quality or has degraded. Use a freshly opened bottle of the amine or purify it before use. |
| Sterically Hindered Amine | Amines with significant steric bulk around the nitrogen atom may react slowly. Increase the reaction temperature, prolong the reaction time, or consider using a more active catalyst. |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of the amine to this compound. An excess of the isocyanate can lead to side reactions.[3] |
| Low Reaction Temperature | While many reactions proceed at room temperature, less reactive amines may require heating to achieve a reasonable reaction rate.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR). Some reactions may require several hours to reach completion. |
Problem 2: Presence of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired urea.
Common Side Products & Prevention
| Side Product | Cause | Prevention |
| Symmetrical Di-tert-butyl Urea | Reaction of this compound with water. Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to tert-butylamine. This amine then reacts with another molecule of this compound.[3] | Rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Allophanates/Biurets | Reaction of excess isocyanate with the newly formed urea product. This is more common at elevated temperatures.[3] | Use a 1:1 stoichiometry of amine to isocyanate. Add the isocyanate dropwise to the amine solution to avoid localized high concentrations. Control the reaction temperature. |
Problem 3: Difficult Purification
The desired urea product may be difficult to isolate from the reaction mixture.
Purification Challenges & Solutions
| Issue | Recommended Action |
| Product is an oil or does not crystallize | Try precipitating the product by adding a non-polar solvent like hexanes or diethyl ether to a concentrated solution of the crude product in a more polar solvent (e.g., DCM or ethyl acetate). |
| Product co-elutes with starting materials or byproducts during chromatography | Modify the mobile phase polarity. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation on silica gel. |
| Product is highly soluble in the aqueous phase during workup | Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and "salt out" the product, improving its extraction into the organic layer. |
Experimental Protocols
General Procedure for the Synthesis of N-tert-butyl-N'-alkyl/aryl Ureas
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
Optional: Tertiary amine catalyst (e.g., triethylamine, 0.1 eq)
Procedure:
-
In a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
If using a catalyst, add the tertiary amine (0.1 eq) to the solution.
-
Slowly add the this compound (1.0 eq) dropwise to the stirred amine solution at room temperature. An ice bath can be used to control any exotherm, especially for reactive amines.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed. If the reaction is sluggish, it can be gently heated.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization, precipitation, or column chromatography on silica gel.
Quantitative Data
The following table summarizes representative reaction conditions for the synthesis of ureas from amines and isocyanates. Note that specific conditions may need to be optimized for different substrates.
| Amine | Isocyanate | Solvent | Temperature | Time | Yield | Reference |
| Benzylamine | Benzyl isocyanate | MeCN | 70 °C (MW) | 3 h | 98% | [7] |
| Aniline | Benzyl isocyanate | MeCN | 70 °C (MW) | 3 h | 90% | [7] |
| 3-Aminopyridine | t-Butyl isocyanate | THF | Reflux | 7 h | - | [8] |
| 5-Aminotropolone | t-Butyl isocyanate | Toluene | 120 °C | 14 h | 82% | [8] |
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate.
References
- 1. This compound, |For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Reactions of tert-Butyl Isocyanate with Protic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions of tert-butyl isocyanate with protic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction involving this compound and an alcohol is sluggish and giving low yields of the desired carbamate. What are the possible causes and solutions?
A1: Low conversion in carbamate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Carbamate Yield:
-
Insufficient Catalyst: Many reactions of this compound, especially with hindered alcohols, require a catalyst to proceed at a practical rate.
-
Solution: Introduce a suitable catalyst. Common choices include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL). Ensure the catalyst is fresh and active, and optimize its concentration.[1]
-
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Steric Hindrance: this compound itself is sterically bulky, and reacting it with a hindered alcohol can significantly slow down the reaction.
-
Solution: Consider using a less sterically hindered alcohol if the application allows. Alternatively, a more active catalyst system may be required. Titanium tetra-t-butoxide has been shown to be effective for reactions of hindered isocyanates.[3]
-
-
Moisture Contamination: Water competes with the alcohol for the isocyanate, leading to the formation of undesired urea byproducts and consuming the starting material.
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?
A2: The white precipitate is most likely di-tert-butyl urea. This is a common byproduct when working with this compound, especially in the presence of moisture.
Understanding and Preventing Urea Formation:
This compound reacts readily with water to form an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide. The newly formed tert-butylamine is a potent nucleophile and rapidly reacts with another molecule of this compound to form the insoluble di-tert-butyl urea.[1]
Prevention Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Always perform reactions under a dry nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Solvent Choice: While not a substitute for anhydrous conditions, using non-polar solvents can sometimes favor the desired carbamate formation over the urea side reaction. Di-tert-butyl urea has very limited solubility in water and is more soluble in non-polar and moderately polar organic solvents like ethanol, acetone, and dichloromethane.[4]
-
Order of Addition: Adding the this compound slowly to the alcohol solution can help to favor the reaction with the alcohol over any trace amounts of water.
Q3: My reaction seems to have worked, but the final product is a viscous gel or an insoluble solid, even though I expected a soluble product. What could be the cause?
A3: Gelation or the formation of an insoluble solid, other than urea, often points towards trimerization of the this compound.
Troubleshooting Trimerization:
In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, which leads to cross-linking and gel formation.[1]
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures generally disfavor trimerization.
-
Catalyst Selection: Choose a catalyst that is more selective for urethane formation over trimerization. While organometallic catalysts are very efficient for the main reaction, some can also promote trimerization. Tertiary amines are often less prone to promoting trimerization compared to some organometallic catalysts.[1]
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the limiting reagent is achieved to prevent further side reactions of any excess isocyanate.
Q4: I am using an excess of this compound to drive my reaction to completion. Are there any potential downsides to this approach?
A4: Yes, while using an excess of one reagent is a common strategy, with isocyanates it can lead to further side reactions, specifically the formation of allophanates and biurets.
Understanding Allophanate and Biuret Formation:
-
Allophanate Formation: Excess this compound can react with the N-H group of the already formed carbamate (urethane) linkage, especially at elevated temperatures (typically above 100-125°C), to form an allophanate.[2][5][6] This introduces branching and can alter the properties of the final product. The allophanate linkage is thermally reversible at higher temperatures.[2]
-
Biuret Formation: If urea has been formed due to moisture, excess this compound can react with the N-H group of the urea to form a biuret. This reaction is often faster than allophanate formation.[7]
Recommendations:
-
Maintain Stoichiometry: Use a strict 1:1 stoichiometry of isocyanate to alcohol whenever possible.
-
Controlled Addition: If a slight excess of isocyanate is necessary, consider adding it portion-wise to keep its instantaneous concentration low.
-
Temperature Management: Avoid excessively high reaction temperatures, as this promotes allophanate formation.[8][9]
Data Presentation
Table 1: Solubility of Di-tert-butyl Urea
| Solvent | Solubility | Notes |
| Water | Very limited | Bulky non-polar groups hinder hydrogen bonding.[4] |
| Ethanol | Soluble | More soluble in non-polar and moderately polar organic solvents.[4] |
| Acetone | Soluble | More soluble in non-polar and moderately polar organic solvents.[4] |
| Dichloromethane | Soluble | More soluble in non-polar and moderately polar organic solvents.[4] |
| Chloroform | Slightly Soluble | [10] |
| Methanol | Slightly Soluble | [10] |
Table 2: Influence of Reaction Parameters on Side Product Formation (Qualitative)
| Parameter | Effect on Urea Formation | Effect on Trimerization | Effect on Allophanate/Biuret Formation |
| ↑ Temperature | Indirect (can increase rate of reaction with trace water) | ↑ Increases rate significantly | ↑ Increases rate significantly, especially >100°C[2][8][9] |
| ↑ Catalyst Concentration | Can increase rate of reaction with water | ↑ Dependent on catalyst type | ↑ Dependent on catalyst type |
| ↑ Solvent Polarity | Can influence relative rates of competing reactions | Can increase rate | Can influence reaction rates |
| ↑ Excess Isocyanate | N/A (primary cause is water) | ↑ Higher concentration drives trimerization | ↑ Higher concentration is a prerequisite[1] |
| Presence of Water | ↑ Direct cause of urea formation[1] | - | Can lead to biuret formation if urea is present |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a tert-Butyl Carbamate from a Primary Alcohol
This protocol describes the synthesis of a carbamate from a primary alcohol and this compound using dibutyltin dilaurate (DBTDL) as a catalyst.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1-1 mol%)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the primary alcohol and anhydrous toluene.
-
Add the dibutyltin dilaurate catalyst to the solution.
-
Slowly add the this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of a reaction mixture to identify and quantify reactants, products, and byproducts.
Derivatization (for polar compounds like alcohols and amines):
-
Withdraw an aliquot of the reaction mixture and quench if necessary.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add a suitable solvent (e.g., pyridine or acetonitrile) and a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
GC-MS Analysis:
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.
-
Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-500).
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by integrating the peak areas and using a calibration curve or an internal standard.[11][12][13]
Visualizations
Caption: Side reactions of this compound with protic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. 溶剂混溶性表 [sigmaaldrich.cn]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. ohans.cn [ohans.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 10. N,N'-DI(TERT-BUTYL)UREA | 5336-24-3 [amp.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl Carbamates by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl carbamates (Boc-carbamates) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying tert-butyl carbamates?
A1: The most prevalent and effective method for purifying tert-butyl carbamates is flash column chromatography using silica gel.[1] This technique is well-suited for separating the desired mono-Boc protected product from common impurities such as unreacted amines, di-Boc byproducts, and residual reagents from the protection reaction.[1] In cases where the reaction is exceptionally clean, purification might be achieved through aqueous washes without chromatography.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[1] For visualization, a ninhydrin stain is highly effective. Ninhydrin reacts with free amine groups of any unreacted starting material.[1] It can also visualize the Boc-protected amine, often after gentle heating which can cause some in-situ deprotection.[1][2] This allows for differentiation between the starting amine, the mono-protected product, and the di-protected byproduct based on their differing polarities and, consequently, their Rf values.[1]
Q3: What are common impurities I might encounter?
A3: Common impurities include unreacted starting amine, the di-Boc protected byproduct, and leftover reagents from the protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O.[1] The starting amine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.[1]
Q4: Can the Boc group be cleaved during silica gel chromatography?
A4: Yes, the acidic nature of silica gel can cause the partial or complete removal (deprotection) of the acid-labile tert-butoxycarbonyl (Boc) group.[3][4] This is a crucial consideration, especially for sensitive substrates. To mitigate this, the silica gel can be deactivated by pre-eluting the column with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[3] Alternatively, a less acidic stationary phase such as neutral alumina can be used.[3]
Q5: My Boc-protected amine is streaking on the TLC plate. What can I do?
A5: Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the strong interaction between the basic amine and the acidic silica gel.[1][3] Adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase can help to improve the spot shape by neutralizing the acidic sites on the silica.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of tert-butyl carbamates.
Problem: Poor Separation of Product from Impurities
| Potential Cause | Suggested Solution(s) |
| Inappropriate Mobile Phase | Systematically screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.[3] |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1] For flash chromatography, the amount of crude material loaded should be approximately 1-2% of the weight of the silica gel.[3] |
| Improper Sample Loading | Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and carefully apply it to the top of the silica gel bed in a narrow band.[3] For samples with low solubility in the mobile phase, a "dry loading" technique can be employed.[3] |
Problem: Product Issues (Low Yield, Decomposition, or No Elution)
| Potential Cause | Suggested Solution(s) |
| Product Decomposition on Silica | Before performing column chromatography, check the stability of your compound on silica gel using a 2D-TLC experiment.[3] If the compound is unstable, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[3] |
| Product Eluting Too Quickly (High Rf) | The mobile phase is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[3] |
| Product Not Eluting (Low Rf) | The mobile phase is not polar enough. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol) in small increments.[3] |
| Low Yield of Purified Product | This could be due to incomplete reaction, co-elution with impurities, or product loss during work-up.[1] Ensure the reaction has gone to completion by TLC before starting purification.[1] Optimize the mobile phase for better separation.[1] Be meticulous with extraction and transfer steps to minimize physical loss.[1] |
Experimental Protocols
General Protocol for Flash Chromatography of a Boc-Protected Amine
This protocol provides a general guideline for the purification of an N-Boc protected amine using flash chromatography on silica gel.[5]
-
Mobile Phase Preparation : Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes.[3] The ideal solvent system should give the desired product an Rf value between 0.2 and 0.4 for good separation.[3]
-
Column Packing :
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1][3]
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.[3]
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude Boc-protected amine in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[3][5] Carefully apply the sample solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica gel.[3]
-
Dry Loading : If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.
-
-
Elution :
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial non-polar solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the desired compound.[5]
-
-
Fraction Collection and Analysis :
-
Product Isolation :
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl carbamate.[3]
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Boc-Carbamates
| Solvent System | Polarity | Typical Applications |
| Ethyl Acetate / Hexanes | Low to Medium | A standard and versatile system for a wide range of Boc-protected amines.[1][7] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar Boc-protected amines.[1][7] |
| Diethyl Ether / Hexanes | Low | Suitable for non-polar Boc-protected compounds.[7] |
Table 2: Quantitative Parameters for Column Chromatography
| Parameter | Recommended Value/Range | Rationale |
| Crude Product to Silica Gel Ratio (by weight) | 1:30 to 1:50 | Ensures adequate separation and prevents column overloading.[1] |
| Target Rf Value on TLC | 0.2 - 0.4 | Provides optimal resolution and a reasonable elution time during column chromatography.[1][3] |
| Triethylamine in Mobile Phase (if needed) | 0.1 - 1% (v/v) | Neutralizes acidic sites on silica gel to prevent streaking of basic compounds and potential de-Boc.[3] |
Visualizations
Caption: Experimental workflow for the purification of tert-butyl carbamates.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of tert-Butyl Urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl urea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tert-butyl urea, providing potential causes and solutions to improve reaction yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being cautious to avoid side reactions. |
| Impure Reactants: The presence of impurities, especially water in tert-butanol, can interfere with the reaction. | Use anhydrous reagents and solvents. Ensure tert-butanol is of high purity.[2] | |
| Poor Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can limit the formation of the desired product. | Carefully measure and use the correct molar ratios of urea, tert-butanol (or other tert-butyl source), and sulfuric acid as specified in the protocol. | |
| Formation of Side Products (e.g., N,N'-di-tert-butyl urea) | High Reaction Temperature: Elevated temperatures can promote the formation of the symmetrical N,N'-di-tert-butyl urea.[3] | Maintain the reaction temperature within the recommended range (typically 20-25°C for the tert-butanol method).[3] Use an ice bath to control exothermic reactions. |
| Excess tert-Butanol: A large excess of the tert-butyl source can favor the formation of the di-substituted urea. | Use the stoichiometric amount or a slight excess of tert-butanol as indicated in the chosen protocol. | |
| Product is an Oil or Fails to Precipitate | Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil, or can interfere with crystallization. | Purify the crude product by recrystallization from a suitable solvent, such as hot water or ethanol, to remove impurities.[3] |
| Insufficient Cooling: The product may be soluble in the reaction mixture at room temperature. | Cool the reaction mixture in an ice bath to induce precipitation of the tert-butyl urea. | |
| Reaction Mixture is Difficult to Work Up | Formation of a Thick Precipitate: A large amount of precipitate can make stirring and filtration difficult. | Dilute the reaction mixture with a suitable solvent to facilitate handling. |
| Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation challenging. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl urea?
A1: The most frequently cited method is the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[3] Another common method involves the reaction of urea with methyl tert-butyl ether (MTBE) and concentrated sulfuric acid.[4]
Q2: What is the primary side product in tert-butyl urea synthesis, and how can I minimize it?
A2: The most common side product is N,N'-di-tert-butyl urea.[3] Its formation is favored at higher temperatures. To minimize this side product, it is crucial to maintain the reaction temperature within the recommended range, typically between 20-25°C, using an ice bath for cooling.[3]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][5][6] By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting material, you can observe the consumption of the starting material and the formation of the product.
Q4: My tert-butyl urea product is impure. How can I purify it?
A4: The most common method for purifying tert-butyl urea is recrystallization. It can be recrystallized from hot water or ethanol.[3] A possible impurity, N,N'-di-tert-butyl urea, is quite insoluble in water, which allows for its separation by filtration of the hot solution.[3]
Q5: What are the key safety precautions to take during this synthesis?
A5: This synthesis involves the use of concentrated sulfuric acid, which is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocols
Synthesis of tert-Butyl Urea from tert-Butanol and Urea
This protocol is adapted from established literature procedures.[3]
Materials:
-
Urea (1 mole)
-
tert-Butanol (2 moles)
-
Concentrated Sulfuric Acid (2 moles)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add finely powdered urea to the sulfuric acid while maintaining the temperature between 20-25°C.
-
Once the urea is added, add tert-butanol dropwise from the dropping funnel, ensuring the temperature remains between 20-25°C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Allow the mixture to stand at room temperature overnight (approximately 16 hours).
-
Pour the reaction mixture into a beaker containing crushed ice and water with stirring.
-
The tert-butyl urea will precipitate as a white solid.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water.
Synthesis of tert-Butyl Urea from MTBE and Urea
This protocol is based on a patented process.[4]
Materials:
-
Urea (1 mole)
-
Methyl tert-Butyl Ether (MTBE) (1 mole)
-
Concentrated Sulfuric Acid (2 moles)
-
40% Sodium Hydroxide solution
Procedure:
-
In a reactor with a stirrer, add concentrated sulfuric acid.
-
Slowly add ground urea while stirring and maintaining the temperature at 20-25°C.
-
Once the urea is dissolved, add MTBE dropwise over 1-2 hours.
-
After the addition, stir at a constant temperature for about 30 minutes.
-
Stop stirring and let the mixture stand for over 16 hours.
-
Adjust the pH of the reactant to 3-6 using a 40% NaOH aqueous solution to precipitate the tert-butyl urea.
-
Separate the tert-butyl urea crystals by filtration and wash.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for different synthesis methods of tert-butyl urea.
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| From tert-Butanol | tert-Butanol, Urea | Conc. H₂SO₄ | 20-25 | ~16 hours | ~70 | [7] |
| From MTBE | MTBE, Urea | Conc. H₂SO₄ | 20-25 | >16 hours | >90 | [4] |
| From Isobutylene | Isobutylene, Urea | Conc. H₂SO₄ | 10-20 | Not Specified | Not Specified | [8] |
Visualizations
Experimental Workflow: Synthesis from tert-Butanol
References
- 1. coconote.app [coconote.app]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]
- 4. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2247495A - Tertiary alkyl urea and process for preparing same - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Incomplete tert-Butyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl isocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete reaction with this compound?
A1: Incomplete reactions are frequently due to one or more of the following factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into tert-butylamine and carbon dioxide. This newly formed amine can then react with another molecule of this compound to create a symmetric N,N'-di-tert-butylurea, a common and often insoluble byproduct. This side reaction consumes your starting material and reduces the yield of your desired product.
-
Incorrect Stoichiometry: An improper molar ratio of this compound to your nucleophile (e.g., alcohol or amine) can lead to incomplete conversion. It is crucial to accurately calculate and measure the reactants.
-
Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy. If the temperature is too low, the reaction rate can be exceedingly slow, leading to the appearance of an incomplete reaction within a practical timeframe.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the electrophilic carbon of the isocyanate. This is particularly noticeable with secondary or tertiary alcohols and sterically demanding amines.
-
Insufficient or Inactive Catalyst: Many reactions with this compound, especially with less reactive alcohols, benefit from a catalyst. If the catalyst is omitted, inappropriate for the specific substrates, or has lost its activity, the reaction may stall.
Q2: I see a white precipitate crashing out of my reaction. What is it and how can I avoid it?
A2: A white precipitate is most commonly N,N'-di-tert-butylurea. This forms when this compound reacts with water, as described in Q1. The resulting urea is often poorly soluble in common organic solvents and precipitates out.
-
Prevention: The key to avoiding this is to ensure strictly anhydrous (dry) conditions.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool it under a stream of inert gas (nitrogen or argon).
-
Ensure your starting amine or alcohol is anhydrous. If necessary, dry it using appropriate methods like distillation or azeotropic removal of water.
-
Run the reaction under a positive pressure of an inert gas.
-
Q3: My reaction is very slow, even after several hours. What can I do to speed it up?
A3: To increase the reaction rate, consider the following:
-
Introduce a Catalyst: If you are not already using one, a catalyst can significantly accelerate the reaction. Common choices include tertiary amines (like DABCO) or organometallic compounds (like dibutyltin dilaurate, DBTDL).[1] Be aware that the choice of catalyst can also influence side reactions.
-
Increase the Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules and accelerate the reaction. However, be cautious, as excessive heat can promote side reactions like trimerization (formation of isocyanurates). Optimization is key; start with a modest increase (e.g., to 40-50 °C) and monitor the reaction closely.
-
Solvent Choice: The reaction rate can be influenced by the solvent. Reactions are often faster in aprotic, non-polar solvents where the nucleophile is less solvated and more available for reaction.[2]
Q4: The yield of my desired carbamate (from an alcohol) is low, and I suspect side reactions. What are the likely culprits besides water contamination?
A4: Beyond the reaction with water, two other common side reactions can lower the yield of your desired carbamate:
-
Trimerization: In the presence of certain catalysts and at elevated temperatures, this compound can cyclize with itself to form a highly stable isocyanurate trimer. This is a common issue when trying to force a sluggish reaction with heat.
-
Allophanate Formation: The carbamate product itself has an N-H bond that can act as a nucleophile. If there is an excess of this compound, it can react with the carbamate product to form an allophanate. To minimize this, use a strict 1:1 stoichiometry or a slight excess of the alcohol.
Troubleshooting Guide
Use the following section to diagnose and resolve specific issues you may be encountering.
Issue 1: Low or No Conversion of Starting Material
| Symptom | Possible Cause | Recommended Action |
| Reaction stalls; starting materials remain after extended time. | Insufficient Reactivity | • Add a catalyst. For alcohols, dibutyltin dilaurate (DBTDL) is effective. For amines, the reaction is often fast, but a non-nucleophilic base can be used if needed.• Increase the reaction temperature in increments of 10 °C, monitoring by TLC or in-situ FTIR for product formation and potential side reactions. |
| Steric Hindrance | • Increase reaction time and temperature.• Use a less sterically hindered nucleophile if the project allows.• For reactions with secondary alcohols, a catalyst is often essential.[3] | |
| Poor Solubility | • Choose a solvent that dissolves all reactants at the reaction temperature. A solvent screen with small-scale test reactions can identify the optimal choice. |
Issue 2: Formation of Significant Byproducts
| Symptom | Possible Cause | Recommended Action |
| White, insoluble precipitate forms. | Water Contamination | • Rigorously dry all solvents, reagents, and glassware.• Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Product mixture is complex; multiple spots on TLC. | Excess Isocyanate | • Use a 1:1 or 1:1.05 ratio of nucleophile to isocyanate to avoid allophanate (with alcohols) or biuret (with ureas) formation.• Consider adding the isocyanate dropwise to a solution of the nucleophile to maintain a low concentration of the isocyanate. |
| High Temperature / Inappropriate Catalyst | • If trimerization to isocyanurate is suspected, lower the reaction temperature.• Select a catalyst that favors urethane/urea formation over trimerization. Tertiary amines are often a better choice than strong bases in this regard.[1] |
Data Presentation
Table 1: Effect of Catalyst on Reaction Time (Illustrative data based on typical isocyanate reactivity)
| Nucleophile | Catalyst (0.1 mol%) | Temperature (°C) | Approximate Time to >95% Conversion |
| 1-Butanol | None | 25 | > 24 hours |
| 1-Butanol | DABCO | 25 | 4-6 hours |
| 1-Butanol | DBTDL | 25 | < 1 hour |
| 2-Butanol | None | 60 | > 48 hours |
| 2-Butanol | DBTDL | 60 | 8-12 hours |
| Aniline | None | 25 | < 10 minutes |
Table 2: Relative Reaction Rates in Different Solvents (Based on the reaction of phenyl isocyanate with methanol, demonstrating general trends applicable to this compound)[4]
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Reaction Rate |
| Toluene | Non-polar, Aprotic | 2.4 | Very High |
| Tetrahydrofuran (THF) | Polar, Aprotic | 7.6 | High |
| Acetonitrile | Polar, Aprotic | 37.5 | Moderate |
| Dioxane | Non-polar, Aprotic | 2.2 | Moderate |
| Methanol | Polar, Protic | 32.7 | Low (can act as reactant) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butyl-N'-Aryl Urea
This protocol describes the reaction of this compound with a primary aromatic amine.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aryl amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add this compound (1.05 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the amine starting material.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often pure enough for many applications. If further purification is needed, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5][6] Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Monitoring Reaction Progress with In-Situ FTIR
This protocol outlines how to monitor the reaction in real-time.
-
Setup: Assemble the reaction vessel with an in-situ FTIR probe (e.g., a diamond ATR probe) inserted into the reaction mixture.
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the solvent and the nucleophile (amine or alcohol) at the intended reaction temperature.
-
Initiate Reaction: Add the this compound to the reaction vessel.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 60 seconds).
-
Analysis: Monitor the disappearance of the characteristic sharp, strong absorbance peak of the isocyanate group (-N=C=O) located around 2270 cm⁻¹.[7] The reaction is complete when this peak is no longer observed. Simultaneously, the appearance of the carbonyl (C=O) stretch of the urea (around 1640 cm⁻¹) or carbamate (around 1700 cm⁻¹) product can be monitored.[8]
Protocol 3: Monitoring Reaction Progress by GC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by adding it to a vial containing a derivatizing agent or a large excess of a highly reactive amine (like dibutylamine) in a known concentration.[9] Alternatively, for carbamate synthesis, the sample can be derivatized using an agent like BSTFA to increase volatility for GC analysis.[10]
-
GC-MS Parameters (Illustrative):
-
Column: DB-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.
-
Inlet: Splitless injection at 280 °C.
-
Oven Program: 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Scan range 50-500 m/z.
-
-
Analysis: Monitor the disappearance of the peak corresponding to the starting materials and the appearance of the peak for the desired product. The relative peak areas can be used to estimate the reaction conversion over time.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: Desired vs. common side reaction pathways for this compound.
References
- 1. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. LabXchange [labxchange.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted tert-Butyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted tert-butyl isocyanate from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from the high reactivity of the isocyanate group (-NCO), which can react with moisture and nucleophiles. Key issues include the formation of insoluble urea byproducts upon reaction with water, and the potential for the isocyanate to react with certain purification media, such as silica gel in chromatography.[1] Additionally, its volatility can be both an advantage for removal by distillation and a safety hazard.
Q2: Which methods are most effective for removing unreacted this compound?
A2: The most effective methods for removing unreacted this compound are:
-
Distillation (Vacuum): Ideal for thermally stable products where the boiling point difference between the product and this compound (84-86 °C at atmospheric pressure) is significant.
-
Chemical Quenching: Involves adding a reactive amine (a "quencher") to convert the isocyanate into a more easily removable derivative (a urea).
-
Solid-Phase Scavenging: Utilizes polymer-bound reagents ("scavengers") that react with and bind the excess isocyanate, which is then removed by simple filtration.
Q3: Can I use column chromatography on silica gel to remove this compound?
A3: It is generally not recommended to use standard silica gel chromatography. The surface of silica gel contains hydroxyl groups (-OH) that can react with the isocyanate, leading to the formation of a covalently bound urea on the column and potentially affecting your product's purity and yield. If chromatography is necessary, a deactivated or neutral stationary phase and anhydrous solvents should be used with caution.
Q4: How can I tell if my product is contaminated with urea byproducts from the reaction with water?
A4: The formation of a white, insoluble solid in your reaction mixture is a common sign of urea byproduct formation due to moisture contamination.[1] This can often be observed during the reaction or workup. Analytical techniques such as NMR and IR spectroscopy can also identify the characteristic peaks of ureas.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of unreacted this compound.
Issue 1: A white precipitate forms during my aqueous workup.
-
Probable Cause: You are likely observing the formation of N,N'-di-tert-butylurea, which is formed when this compound reacts with water to generate tert-butylamine, which then rapidly reacts with another molecule of this compound. This byproduct is often insoluble in common organic solvents.
-
Solution:
-
Prevention: The most effective solution is prevention. Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Removal: If the precipitate has already formed, it can often be removed by filtration. However, some of your desired product may be adsorbed onto the precipitate, leading to lower yields.
-
Issue 2: My product yield is lower than expected after purification.
-
Probable Cause:
-
Reaction with Purification Media: If using chromatography, the isocyanate may have reacted with the stationary phase.
-
Product Loss During Quenching: If using a chemical quencher, the resulting urea may be difficult to separate from your product, leading to loss during purification.
-
Co-distillation: During distillation, if the boiling point of your product is close to that of this compound, you may be losing product in the distillate.
-
-
Solution:
-
Method Selection: Re-evaluate your purification method. If you suspect a reaction with your chromatography media, switch to a different method like distillation or scavenging.
-
Optimize Quenching: If quenching, choose a quencher that forms a urea with significantly different solubility or chromatographic properties from your product to facilitate separation.
-
Optimize Distillation: For distillation, use a fractional distillation column and carefully monitor the temperature to ensure a clean separation.
-
Issue 3: I'm not sure if all the this compound has been removed.
-
Probable Cause: The chosen removal method may not have been completely effective.
-
Solution:
-
Analytical Confirmation: Use a sensitive analytical technique to confirm the absence of this compound. A common method is to take a small aliquot of the purified product, react it with a derivatizing agent like dibutylamine, and analyze the resulting urea by HPLC or LC-MS.
-
Repeat Purification: If residual isocyanate is detected, you may need to repeat the purification step or use a secondary method (e.g., a scavenger resin after initial distillation).
-
Experimental Protocols and Data
Method 1: Removal by Vacuum Distillation
This method is suitable for products that are thermally stable and have a significantly higher boiling point than this compound.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling solvent as the first fraction.
-
Carefully increase the temperature to distill the this compound. The boiling point will be significantly lower than 84-86 °C under vacuum.
-
Once the this compound has been removed, the temperature will either rise to the boiling point of the product or the distillation will cease.
-
-
Product Recovery: The purified product remains in the distillation flask.
Quantitative Data:
| Parameter | Value |
| Boiling Point of this compound | 84-86 °C (at 760 mmHg) |
| Expected Purity of Product | >98% (depending on product volatility) |
Diagram of Experimental Workflow:
Method 2: Chemical Quenching with an Amine
This method converts the unreacted this compound into a urea derivative, which can then be removed by standard purification techniques.
Experimental Protocol:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Quenching Agent: Slowly add a slight excess (e.g., 1.2 equivalents relative to the excess this compound) of a primary or secondary amine (e.g., dibutylamine or n-butylamine).
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, now containing the desired product and the urea byproduct, can be purified by chromatography or recrystallization.
-
Quantitative Data Comparison of Quenching Agents:
| Quenching Agent | Byproduct | Separation Method | Typical Efficiency |
| Dibutylamine | N,N-dibutyl-N'-tert-butylurea | Chromatography | >99% conversion of isocyanate |
| n-Butylamine | N-butyl-N'-tert-butylurea | Chromatography/Recrystallization | >99% conversion of isocyanate |
Diagram of Signaling Pathway:
Method 3: Solid-Phase Scavenging
This method uses a polymer-bound amine to react with and remove the excess isocyanate. The urea-bound polymer is then simply filtered off.
Experimental Protocol:
-
Add Scavenger Resin: To the crude reaction mixture, add a solid-phase scavenger resin such as aminomethylated polystyrene or a commercially available scavenger like SiliaBond Amine (typically 2-3 equivalents relative to the excess isocyanate).
-
Agitate: Gently agitate the mixture at room temperature. Reaction time will depend on the specific scavenger and the concentration of the isocyanate, but is typically in the range of 2-16 hours.
-
Filter: Filter the mixture to remove the scavenger resin.
-
Wash: Wash the resin with a suitable solvent (e.g., dichloromethane or THF) to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.
Quantitative Data Comparison of Scavenger Resins:
| Scavenger Resin | Typical Loading | Typical Efficiency |
| Aminomethylated Polystyrene | 1-2 mmol/g | >95% removal |
| SiliaBond Amine | 1.2-1.6 mmol/g | >98% removal |
Diagram of Experimental Workflow:
References
Technical Support Center: Managing the Exotherm of tert-Butyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic nature of reactions involving tert-butyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound exothermic?
A1: Reactions involving this compound are typically exothermic due to the high reactivity of the isocyanate group (-N=C=O). The carbon atom in the isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and even water.[1] The formation of stable chemical bonds in the resulting products, such as ureas (from amines) or carbamates (from alcohols), releases a significant amount of energy in the form of heat.
Q2: What are the primary hazards associated with the exotherm of this compound reactions?
A2: The primary hazard is a runaway reaction, a situation where the rate of heat generation exceeds the rate of heat removal.[2] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture or explode.[3] Additionally, high temperatures can lead to the formation of unwanted byproducts and decomposition of the desired product. This compound itself is flammable and toxic, and a loss of containment can result in a fire, explosion, and hazardous exposure.[4]
Q3: What are the key factors that influence the exotherm of these reactions?
A3: Several factors influence the rate of heat generation:
-
Nucleophile Reactivity: Primary amines are generally more reactive and produce a more significant exotherm than secondary amines or alcohols.
-
Concentration of Reactants: Higher concentrations lead to a faster reaction rate and greater heat output.
-
Rate of Addition: Adding the this compound too quickly can lead to a rapid accumulation of heat.[5]
-
Reaction Temperature: Higher initial temperatures will increase the reaction rate exponentially, accelerating heat generation.
-
Mixing: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[6]
-
Solvent: The choice of solvent can affect the reaction rate and the overall heat capacity of the system.
Q4: Are there any quantitative data available on the heat of reaction for this compound?
| Reactants | Product Type | Estimated/Reported Heat of Reaction (ΔH) (kJ/mol) | Notes |
| This compound + n-Butylamine | Urea | ~ -90 to -120 | Estimated based on typical amine-isocyanate reactions. Highly exothermic. |
| This compound + Ethanol | Carbamate | ~ -80 to -100 | Estimated based on data for phenyl isocyanate with alcohols.[7][8] |
| Phenyl Isocyanate + n-Butanol | Carbamate | -98.3 | Reported value, useful for comparison.[8] |
| Phenyl Isocyanate + sec-Butanol | Carbamate | -94.1 | Reported value.[8] |
| Phenyl Isocyanate + iso-Butanol | Carbamate | -99.2 | Reported value.[8] |
Note: These values are estimates and can vary based on reaction conditions such as solvent and temperature. Always perform a thorough safety assessment before conducting any reaction.
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly, even with external cooling.
-
Immediate Actions:
-
Immediately stop the addition of this compound.
-
Increase the efficiency of the cooling system (e.g., lower the coolant temperature, ensure good circulation).
-
If the temperature continues to rise uncontrollably, proceed to the emergency quenching procedure.
-
-
Potential Causes & Solutions:
-
Addition Rate is Too Fast: The rate of addition is exceeding the heat removal capacity of your setup.
-
Solution: For future experiments, significantly reduce the addition rate. Consider using a syringe pump for precise and controlled addition.
-
-
Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cryostat, or an alternative cooling method. Ensure the reaction flask has adequate surface area in contact with the coolant.
-
-
High Reactant Concentration: The reaction is too concentrated, leading to a very high reaction rate.
-
Solution: Dilute the reaction mixture with more solvent. This increases the thermal mass of the system, helping to absorb the heat generated.
-
-
Issue 2: A solid precipitate is forming in the reaction mixture, and the exotherm is slowing down.
-
Potential Cause:
-
This is often due to the presence of moisture in your reagents or solvent. This compound reacts with water to form an unstable carbamic acid, which then decomposes to tert-butylamine and carbon dioxide. The tert-butylamine can then react with another molecule of this compound to form a highly insoluble di-tert-butylurea.[9]
-
-
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Use anhydrous solvents and ensure all reagents are dry. Consider drying solvents over molecular sieves or another appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying before use.[9]
-
Issue 3: The reaction is complete, but the workup is problematic due to the presence of unreacted isocyanate.
-
Potential Cause:
-
An excess of this compound was used, or the reaction did not go to completion. Unreacted isocyanate can be hazardous during workup.
-
-
Solution: Quenching the Reaction
-
Before starting the aqueous workup, it is crucial to quench any remaining this compound. This can be done by slowly adding a suitable quenching agent to the reaction mixture while maintaining cooling.
-
Recommended Quenching Agents:
-
Isopropyl alcohol or n-butanol: These are relatively reactive and will form carbamates. Add dropwise at a low temperature (e.g., 0 °C).
-
Dilute aqueous acid (e.g., 1M HCl): This will hydrolyze the isocyanate to tert-butylamine. This is also an exothermic process and should be done cautiously with cooling.[10]
-
-
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction of this compound with a Primary Amine (e.g., n-Butylamine)
-
Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas, dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., THF, DCM).
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) and cool the solution to 0 °C.
-
-
Reagent Preparation:
-
In the dropping funnel, prepare a solution of this compound (1.0 - 1.05 equivalents) in the same anhydrous solvent.
-
-
Slow Addition:
-
Under a positive pressure of inert gas, add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours.
-
Carefully monitor the internal reaction temperature. Maintain the temperature below 10 °C throughout the addition. If the temperature starts to rise, slow down or temporarily stop the addition. A patent for the synthesis of this compound itself suggests a dropwise addition of tert-butylamine at 0-20°C to control the exotherm of a related reaction.[11]
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC or other appropriate analytical methods.
-
-
Quenching:
-
Cool the reaction mixture back to 0 °C and slowly add a quenching agent (e.g., isopropyl alcohol) to consume any excess this compound.
-
-
Workup:
-
Proceed with the standard aqueous workup and purification.
-
Visualizations
Logical Relationship for Managing a Reaction Exotherm
References
- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 2. irjet.net [irjet.net]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Preventing Polymerization of tert-Butyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl isocyanate. Our goal is to help you prevent unwanted polymerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary form of unwanted polymerization in this compound is trimerization, where three monomer units react to form a stable six-membered ring structure called a tri-tert-butyl isocyanurate. This process can be initiated or accelerated by various factors including heat, moisture, and the presence of catalysts.
Q2: How does the structure of this compound affect its polymerization tendency?
A2: The bulky tert-butyl group on the isocyanate introduces significant steric hindrance. This steric bulk makes it more difficult for the isocyanate groups to approach each other and trimerize compared to less hindered isocyanates. While this inherent structural feature reduces the likelihood of spontaneous polymerization, it does not eliminate it, especially in the presence of catalysts or adverse storage conditions.
Q3: What materials and conditions can catalyze the polymerization of this compound?
A3: A range of substances and conditions can catalyze the trimerization of this compound. It is crucial to avoid contact with:
-
Strong bases: Such as sodium hydroxide and potassium hydroxide.
-
Tertiary amines: Including triethylamine and pyridine.
-
Organometallic compounds: Particularly organotin compounds like dibutyltin dilaurate.
-
Alcohols and Amines: While their primary reaction is to form urethanes and ureas, they can also promote isocyanate side reactions.
-
Water/Moisture: Reacts with this compound to form an unstable carbamic acid, which decomposes to tert-butylamine and carbon dioxide. The resulting amine can then catalyze further polymerization.[1]
Q4: How can I visually detect if my this compound has started to polymerize?
A4: The most common visual indicators of polymerization are an increase in viscosity or the formation of solid precipitates. Fresh, pure this compound is a clear, colorless liquid.[2] If you observe any haziness, cloudiness, or solid formation, it is a strong indication that polymerization has occurred. A noticeable increase in the liquid's thickness is also a key sign.
Q5: What is the recommended procedure for handling a container of this compound that shows signs of polymerization?
A5: If you suspect polymerization has occurred, proceed with caution. The trimer is a stable solid, but the polymerization process can sometimes be exothermic. Do not attempt to use the material in your reaction as it can lead to inaccurate stoichiometry and unpredictable results. The polymerized material should be treated as chemical waste and disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Preventive Measures |
| Increased viscosity or solidification of this compound upon storage. | 1. Moisture contamination. 2. Storage at elevated temperatures. 3. Contamination with catalytic impurities (e.g., amines, bases). 4. Extended storage time. | 1. Always handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and syringes. 2. Store in a refrigerator or cold room at the recommended temperature. 3. Ensure the storage container is clean and free from contaminants. Do not return unused material to the original container. 4. Use the material as fresh as possible. Monitor for any changes in appearance before each use. |
| Unexpected solid byproducts in a reaction involving this compound. | 1. Trimerization of this compound during the reaction. 2. Reaction with trace water in solvents or on glassware. | 1. Ensure your reaction conditions are free from trimerization catalysts. If using a basic catalyst for your primary reaction, consider if it could also be promoting trimerization. 2. Use anhydrous solvents and thoroughly dry all glassware before use. |
| Inconsistent or lower-than-expected yields in reactions. | 1. Partial polymerization of the this compound reagent, leading to inaccurate concentration. 2. Competitive side reactions, including trimerization. | 1. Visually inspect the reagent before use. If any signs of polymerization are present, use a fresh bottle. 2. Consider adding a polymerization inhibitor to your reaction mixture if compatible with your desired chemistry. |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2-8°C[3] | Refrigerated storage is recommended to minimize thermal decomposition and polymerization. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon)[4] | Prevents reaction with atmospheric moisture. |
| Incompatible Materials | Water, Alcohols, Strong Bases, Amines, Strong Acids, Oxidizing Agents[1] | Store away from these materials to prevent vigorous reactions and catalysis of polymerization. |
| Typical Shelf Life | Not definitively established; inspect before use.[1] | If a retest or expiration date is not on the Certificate of Analysis, stability data is limited. Best practice is to use as fresh as possible and always check for clarity and viscosity before use. |
Table 2: Recommended Polymerization Inhibitors
| Inhibitor | Class | Recommended Concentration (ppm) | Notes |
| Phenol | Phenolic | 10-5000[5] | Has been shown to be an effective stabilizer for isocyanate compounds, preventing discoloration and self-polymerization.[5] The optimal concentration may vary based on storage conditions and desired shelf life. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100-1000[6] | A common free-radical scavenger. While specific data for this compound is limited, this is a typical concentration range for inhibiting polymerization in other reactive monomers.[6] |
Disclaimer: The recommended inhibitor concentrations are based on general knowledge of isocyanate and monomer stabilization. It is advisable to perform small-scale stability tests to determine the optimal type and concentration of inhibitor for your specific application and storage conditions.
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Assessment of this compound Quality
Objective: To quickly assess the quality of this compound before use.
Materials:
-
Container of this compound
-
Clean, dry glassware (e.g., a small beaker or vial)
-
Inert atmosphere source (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, carefully dispense a small aliquot of the this compound into the clean, dry glassware.
-
Visually inspect the liquid against a well-lit background. The liquid should be clear and colorless.
-
Gently swirl the glassware and observe the viscosity. The liquid should flow easily, similar to a low-viscosity organic solvent.
-
Interpretation:
-
Clear and low viscosity: The material is likely of good quality and suitable for use.
-
Hazy, cloudy, or contains solid particles: The material has likely started to polymerize and should not be used.
-
Noticeably viscous or gel-like: Significant polymerization has occurred. The material is unsuitable for use.
-
Protocol 2: Monitoring for Trimerization using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the presence of isocyanurate trimer in a sample of this compound.
Materials:
-
FTIR spectrometer with an appropriate sample holder for liquids (e.g., ATR probe or salt plates)
-
Sample of this compound
-
Reference spectrum of pure this compound (if available)
Procedure:
-
Acquire an FTIR spectrum of the this compound sample according to the instrument's operating instructions.
-
Examine the spectrum for the following key peaks:
-
Isocyanate Peak: A strong, sharp absorption band around 2250-2285 cm⁻¹ . This peak is characteristic of the N=C=O stretching vibration.
-
Isocyanurate Trimer Peaks: The formation of the isocyanurate ring results in the appearance of new peaks, most notably a strong absorption band around 1410 cm⁻¹ (trimer ring deformation) and a strong carbonyl (C=O) stretching band in the region of 1680-1715 cm⁻¹ .
-
-
Analysis:
-
Compare the spectrum of your sample to a reference spectrum of pure this compound.
-
The presence or increased intensity of peaks around 1410 cm⁻¹ and in the 1680-1715 cm⁻¹ region, coupled with a decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹, indicates that trimerization has occurred.
-
Visualizations
Caption: Unwanted trimerization pathway of this compound.
Caption: Troubleshooting workflow for assessing this compound quality.
References
- 1. 叔丁基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. 1609-86-5 CAS MSDS (tert-Butylisocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 1609-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound, |For Research [benchchem.com]
Technical Support Center: Catalyst Selection for tert-Butyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with tert-butyl isocyanate. It provides troubleshooting guidance and answers to frequently asked questions to facilitate smoother experimentation and catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for reactions involving this compound?
A1: The most common catalysts for this compound reactions fall into two main categories: organometallic compounds and tertiary amines.
-
Organometallic Catalysts: These are often Lewis acids that activate the isocyanate group.[1] Examples include:
-
Tin compounds: Dibutyltin dilaurate (DBTDL) is a highly effective and widely used catalyst for urethane reactions.[2][3]
-
Zinc, Bismuth, and Zirconium compounds: These are gaining traction as less toxic alternatives to organotin catalysts.[1][2] Zirconium-based catalysts, in particular, have shown high selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction.[4][5]
-
-
Tertiary Amines: These function as nucleophilic catalysts, activating the alcohol.[1][6] A common example is 1,4-diazabicyclo[2.2.2]octane (DABCO). While generally effective, their catalytic activity can be lower than organometallic catalysts for aliphatic isocyanates.[6]
Q2: How does the steric hindrance of the tert-butyl group affect catalyst selection and reaction conditions?
A2: The bulky tert-butyl group significantly hinders the approach of nucleophiles to the electrophilic carbon of the isocyanate. This steric hindrance increases the activation energy of the reaction, leading to slower reaction rates compared to less hindered isocyanates.[7] Consequently, a more active catalyst or more forcing reaction conditions (e.g., higher temperatures) may be necessary. However, aggressive conditions can also promote side reactions.[8]
Q3: What are the common side reactions in this compound reactions, and how can they be minimized?
A3: Common side reactions include:
-
Reaction with Water: this compound readily reacts with moisture to form an unstable carbamic acid, which decomposes into tert-butylamine and carbon dioxide. The amine can then react with another isocyanate molecule to form a di-tert-butyl urea, which is often an insoluble white precipitate.[9] To minimize this, all reactions should be conducted under strictly anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Trimerization: In the presence of certain catalysts and at elevated temperatures, this compound can undergo cyclotrimerization to form a stable isocyanurate ring, leading to cross-linking and potential gelation of the reaction mixture.[8] Catalyst selection is crucial to avoid this; for instance, some amine catalysts are less prone to promoting trimerization.[8]
-
Allophanate and Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea linkages to create allophanate and biuret cross-links, respectively.[9] These side reactions are more prevalent at higher temperatures.[10] Maintaining a strict 1:1 stoichiometry of reactants and controlling the reaction temperature are key to preventing their formation.[9]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Action |
| Insufficient Catalyst Activity | The steric hindrance of this compound may require a more active catalyst. Consider switching from a tertiary amine to an organometallic catalyst like DBTDL or a zinc-based catalyst.[1] |
| Low Reaction Temperature | The activation energy for the reaction with a sterically hindered isocyanate may not be overcome at room temperature. Gradually increase the reaction temperature (e.g., to 50-60 °C) while monitoring for the formation of side products. |
| Catalyst Deactivation | Impurities in the reagents or solvent, such as water or acidic species, can deactivate the catalyst.[2] Ensure all components are pure and anhydrous. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate. Experiment with different anhydrous solvents to find the optimal medium for your specific reaction. |
Issue 2: Formation of a White Precipitate
| Possible Cause | Recommended Action |
| Moisture Contamination | The precipitate is likely di-tert-butyl urea, formed from the reaction of this compound with water.[9] Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[9] |
Issue 3: Gel Formation or Unexpected Increase in Viscosity
| Possible Cause | Recommended Action |
| Trimerization of Isocyanate | The catalyst and/or high temperature is promoting the formation of isocyanurate trimers.[8] Select a catalyst that favors urethane formation over trimerization. Consider lowering the reaction temperature. |
| Allophanate/Biuret Formation | An excess of this compound is reacting with the product.[9] Use a strict 1:1 stoichiometry of reactants. If a slight excess of one reagent is necessary, add it portion-wise to control its concentration. |
Data Presentation
Table 1: Comparison of Catalysts for Urethane Formation with Aliphatic Isocyanates
Note: Direct quantitative comparative data for this compound is limited in the literature. This table is an extrapolation based on studies of other aliphatic and sterically hindered isocyanates and should be used as a general guideline.
| Catalyst Type | Catalyst Example | Relative Activity (General) | Selectivity (Urethane vs. Water) | Propensity for Side Reactions (Trimerization/Allophanate) |
| Organotin | Dibutyltin dilaurate (DBTDL) | Very High[1] | Moderate[5] | Moderate to High |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate[11] | Moderate | Low to Moderate |
| Bismuth Carboxylates | Bismuth Octoate | High[2] | High | Low |
| Zinc Carboxylates | Zinc Octoate | Moderate to High[12] | High | Low |
| Zirconium Chelates | Zirconium Acetylacetonate | High[4] | Very High[4][5] | Low |
Experimental Protocols
Protocol 1: General Procedure for the Catalyzed Reaction of this compound with an Alcohol to Form a Urethane
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet, add the alcohol (1.0 equivalent) and the anhydrous solvent.
-
Catalyst Addition: Add the selected catalyst (e.g., DBTDL at 0.01-0.1 mol% or DABCO at 1-5 mol%) to the alcohol solution and stir.
-
Isocyanate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or in-situ FTIR spectroscopy by observing the disappearance of the strong isocyanate peak around 2275 cm⁻¹.[13]
-
Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Protocol 2: In-Situ FTIR Monitoring of a this compound Reaction
-
Instrumentation: Use an FTIR spectrometer equipped with a fiber-optic ATR probe.
-
Setup: Immerse the ATR probe into the reaction mixture in a suitable reaction vessel.
-
Data Acquisition: Record a background spectrum of the initial reaction mixture before the addition of this compound. Once the reaction is initiated, collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the absorbance of the characteristic isocyanate peak at approximately 2275 cm⁻¹. The reaction is considered complete when this peak is no longer observed.[13]
Visualizations
Reaction Mechanisms
Caption: Lewis Acid Catalysis of Urethane Formation.[1]
Caption: Tertiary Amine Catalysis of Urethane Formation.[1]
Troubleshooting Workflow
Caption: Troubleshooting Workflow for this compound Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pcimag.com [pcimag.com]
- 3. scispace.com [scispace.com]
- 4. wernerblank.com [wernerblank.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohans.com [ohans.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. CN103097423B - Polyurethanes made using zinc catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tert-butyl Isocyanate Reaction Monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring reactions involving tert-butyl isocyanate using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound starting material showing multiple spots on the TLC plate? A1: this compound is highly reactive and sensitive to moisture.[1][2] The presence of multiple spots could be due to:
-
Decomposition: Reaction with trace amounts of water on the silica gel plate or in the spotting solvent to form tert-butylamine, which may appear as a separate spot.[3]
-
Impurities: The starting material itself may contain impurities from its synthesis or degradation during storage.
-
Reaction on Plate: The slightly acidic nature of the silica gel can sometimes cause sensitive compounds to decompose during chromatography.[4]
Q2: I don't see any spots on my TLC plate under the UV lamp. What should I do? A2: While some reaction products may be UV-active, this compound and simple alkyl ureas or carbamates may not be strongly UV-absorbent.[5][6] If you don't see spots under UV light:
-
Use a Staining Agent: This is the most reliable method. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes most organic compounds.[7][8]
-
Concentrate the Sample: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[5][9]
-
Check for Volatility: this compound is volatile (boiling point 85-86 °C).[1] Ensure your spots are fully dry before developing the plate, but avoid excessive heating which could cause the sample to evaporate.[5]
Q3: How do I choose an appropriate solvent system (eluent)? A3: The goal is to achieve good separation between your starting material and product, ideally with an Rf value of ~0.3-0.5 for the compound of interest.[10]
-
Start with a common mixture: A good starting point for many organic reactions is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjust Polarity:
-
Consider Reactant/Product Polarity: this compound is relatively nonpolar. Its products, such as ureas and carbamates, are typically more polar due to the presence of N-H and C=O bonds capable of hydrogen bonding. Therefore, the product spot should have a lower Rf than the isocyanate starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overload: Too much sample was spotted on the plate.[5][11] 2. Compound-Silica Interaction: The isocyanate or its amine byproducts may be interacting strongly with the acidic silica gel.[4] 3. Incomplete Drying: Solvent from spotting was not fully evaporated before development.[12] 4. High Polarity Sample: The sample is very polar and does not move cleanly. | 1. Dilute the reaction aliquot before spotting, or apply less sample.[5] 2. Add a small amount (0.1-1%) of triethylamine (a base) to the eluent to suppress interaction with the acidic silica.[5] 3. Ensure the spot is completely dry before placing the plate in the developing chamber. 4. Consider using a more polar solvent system or a different stationary phase (e.g., reverse-phase TLC).[5] |
| No Spots Visible After Staining | 1. Sample Too Dilute: The concentration of compounds is below the detection limit of the stain.[5] 2. Compound Volatility: The compound may have evaporated from the plate during drying or development.[5] 3. Incorrect Stain: The chosen stain may not react with the compounds of interest. | 1. Concentrate the sample or spot multiple times in the same location, drying between applications.[9] 2. Minimize heating of the plate after spotting and before staining. 3. Use a universal stain like potassium permanganate or phosphomolybdic acid.[6][7] |
| Reactant and Product Spots are Too Close (Low Resolution) | 1. Inappropriate Solvent System: The polarity of the eluent is not optimal for separating the compounds.[13] 2. Similar Compound Polarities: The reactant and product have very similar polarities. | 1. Systematically test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the best separation. 2. Try a different solvent system altogether (e.g., Dichloromethane/Methanol). 3. Use a "cospot" lane where both starting material and the reaction mixture are spotted together to confirm if two spots are truly distinct.[10][12] |
| Smearing Across the Entire Lane | 1. High-Boiling Point Solvent: The reaction is in a high-boiling solvent (e.g., DMF, DMSO) which streaks up the plate.[13] 2. Major Decomposition: Significant decomposition of material is occurring on the plate. | 1. Before developing, place the spotted TLC plate under high vacuum for a few minutes to remove the solvent.[13] 2. Perform a micro-workup: dilute the reaction aliquot with a volatile solvent (e.g., ethyl acetate), wash with water to remove the high-boiling solvent, dry the organic layer, and then spot this solution on the TLC plate. |
Experimental Protocol: TLC Monitoring
This protocol outlines a standard procedure for monitoring a reaction involving this compound.
1. Preparation:
-
Prepare a TLC developing chamber by adding your chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[14]
-
Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three lanes on this line for 'Starting Material' (SM), 'Cospot' (Co), and 'Reaction' (R).[10]
2. Spotting the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your this compound starting material.
-
R Lane: Use a clean capillary tube to take a small aliquot from your reaction mixture and spot it in this lane.
-
Co Lane: Spot the starting material first, then, using the reaction mixture capillary, spot the reaction aliquot directly on top of the SM spot.[12]
-
Note: Ensure each spot is small and concentrated. Allow the solvent to evaporate completely after each application.[12]
3. Development:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the starting line is above the eluent level.
-
Allow the eluent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge.[10]
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
4. Visualization:
-
UV Light (Non-destructive): Examine the plate under a short-wave (254 nm) UV lamp. Circle any visible dark spots with a pencil.[6]
-
Potassium Permanganate Stain (Destructive):
-
Recipe: Dissolve 3g KMnO₄ and 10g K₂CO₃ in 300mL of water.[7]
-
Procedure: Using forceps, quickly dip the dried TLC plate into the stain solution.
-
Wipe excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow-brown against a pink/purple background where oxidizable compounds are present.[7]
-
5. Interpretation:
-
As the reaction progresses, the spot corresponding to the this compound in the 'R' lane should diminish in intensity, while a new spot (the product) should appear. The product will typically have a lower Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[15]
Logical Troubleshooting Workflow
References
- 1. This compound, |For Research [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How To [chem.rochester.edu]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for tert-Butyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and what immediate safety precautions should be taken in case of exposure?
A1: this compound is a highly flammable, reactive, and toxic chemical that poses significant health risks.[1][2] It is corrosive and can cause severe irritation and burns to the skin and eyes upon contact, with the potential for eye damage.[1] Inhalation of its vapors can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath.[1] Exposure can also cause headaches, nausea, and dizziness.[1] Furthermore, it may induce an asthma-like allergy, where subsequent exposure can trigger asthma attacks.[1]
In case of exposure, the following immediate actions are recommended:
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with running water for at least 20 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] An emergency shower and eyewash fountain should be readily accessible.[1]
Q2: How should I properly quench a reaction containing unreacted this compound?
A2: Due to its high reactivity, especially with protic solvents, quenching of unreacted this compound must be handled with care. The choice of quenching agent depends on the reaction solvent and the desired work-up.
A common and effective method is the slow addition of a nucleophilic scavenger. Suitable quenching agents include:
-
Methanol or Isopropanol: These alcohols will react with the isocyanate to form a soluble carbamate, which can then be easily removed during aqueous work-up or chromatography. This is often preferred over water as the reaction is generally more controlled.
-
Aqueous solutions of ammonium chloride or dilute acid: These can also be used, but the reaction with water can be vigorous and may produce gaseous byproducts (CO2) and insoluble ureas, complicating the work-up.[2]
Quenching Protocol:
-
Cool the reaction mixture in an ice bath to control the exotherm.
-
Slowly add the quenching agent dropwise with vigorous stirring.
-
Monitor for any gas evolution or temperature increase.
-
Allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) to ensure all the isocyanate has reacted before proceeding with the aqueous work-up.
Q3: My reaction with this compound produced a significant amount of a white, insoluble precipitate. What is it and how can I avoid it?
A3: The white, insoluble precipitate is most likely N,N'-di-tert-butylurea. This byproduct forms when this compound reacts with water.[5] The isocyanate first hydrolyzes to form an unstable carbamic acid, which then decarboxylates to tert-butylamine. This amine is nucleophilic and rapidly reacts with another molecule of this compound to form the insoluble urea.
To minimize the formation of this byproduct, it is crucial to conduct the reaction under strictly anhydrous conditions.[5]
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Ensure that all starting materials, including the amine or alcohol nucleophile, are free of water.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low or no product yield | Incorrect stoichiometry: An improper ratio of isocyanate to the nucleophile can lead to incomplete conversion.[6] | Carefully calculate and precisely measure the amounts of reactants to achieve the desired stoichiometric ratio. |
| Inactive catalyst: If a catalyst is used, it may be old or inactive.[6] | Use a fresh, active catalyst. Common catalysts for isocyanate reactions include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[6] | |
| Moisture contamination: As discussed in the FAQ, water will consume the isocyanate.[5] | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[5] | |
| Formation of an unexpected high molecular weight product or gelation | Trimerization of isocyanate: At elevated temperatures or in the presence of certain catalysts, this compound can trimerize to form a stable isocyanurate ring, leading to cross-linking.[6] | Maintain careful control of the reaction temperature. Select a catalyst that favors urethane/urea formation over trimerization. |
| Allophanate or biuret formation: Excess isocyanate can react with the newly formed urethane or urea linkages, leading to branching and cross-linking.[6] | Maintain strict stoichiometry. Consider adding the isocyanate portion-wise to control its concentration. | |
| Product is difficult to purify | Formation of soluble byproducts: Besides the insoluble urea, other soluble byproducts may have similar polarity to the desired product. | Optimize the reaction conditions to minimize side reactions. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) for better separation. Recrystallization may also be a viable purification method. |
Experimental Protocols
General Work-up Procedure for a Reaction of this compound with a Primary Amine
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly add methanol (1-2 equivalents with respect to the initial amount of this compound) to quench any unreacted isocyanate. Stir for 30 minutes at 0 °C.
-
Aqueous Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove any basic starting materials or byproducts, followed by saturated aqueous sodium bicarbonate to neutralize, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: A typical workflow for the work-up of this compound reactions.
Caption: A decision tree for troubleshooting common problems in reactions.
References
Impact of temperature on tert-butyl isocyanate reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of temperature on reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound with nucleophiles like alcohols and amines?
A1: As with most chemical reactions, increasing the temperature will increase the reaction rate of this compound with nucleophiles. As a general approximation, the rate of many organic reactions doubles for every 10°C increase in temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, the exact magnitude of this effect depends on the specific reactants, solvent, and the presence of any catalysts.
Q2: What are the typical temperature ranges for reacting this compound?
A2: Reactions with this compound are often conducted between room temperature (20-25°C) and moderate heating (50-80°C). Lower temperatures can be used to control highly exothermic reactions or to improve selectivity, while higher temperatures can be employed to accelerate slow reactions. It is crucial to consider the boiling point of this compound (85-86°C) and the solvent when selecting a reaction temperature to avoid excessive pressure buildup.[1]
Q3: Are there any side reactions I should be aware of when heating reactions with this compound?
A3: Yes, higher temperatures can promote undesirable side reactions. For isocyanates, the most common side reactions include:
-
Allophanate formation: An isocyanate molecule can react with a urethane product, which is more likely at elevated temperatures.
-
Biuret formation: An isocyanate can react with a urea product.
-
Trimerization: Three isocyanate molecules can react to form a stable isocyanurate ring, particularly in the presence of certain catalysts and at higher temperatures.
-
Decomposition: While this compound is relatively stable, prolonged heating at very high temperatures can lead to decomposition.
Q4: How can I monitor the progress of my this compound reaction?
A4: The disappearance of the isocyanate group can be conveniently monitored by infrared (IR) spectroscopy. The N=C=O stretch of the isocyanate group gives a strong and distinct absorption band around 2250-2270 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease. Other methods include titration of the remaining isocyanate content or chromatographic techniques (GC, HPLC) to measure the formation of the product and consumption of reactants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is too slow or incomplete. | 1. Insufficient temperature. 2. Low concentration of reactants. 3. Steric hindrance from the tert-butyl group. 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 2. Increase the concentration of the reactants if possible. 3. Consider using a suitable catalyst (e.g., dibutyltin dilaurate for alcohol reactions, or a tertiary amine for amine reactions). 4. Switch to a more polar aprotic solvent. |
| Formation of insoluble byproducts. | 1. Formation of polyureas (if water is present). 2. Trimerization of the isocyanate at elevated temperatures. | 1. Ensure all reactants and the reaction setup are scrupulously dry. 2. Lower the reaction temperature. 3. Avoid catalysts that are known to promote trimerization. |
| Reaction is too fast and difficult to control. | 1. Reaction is highly exothermic. 2. High concentration of a very reactive nucleophile (e.g., a primary amine). 3. Reaction temperature is too high. | 1. Cool the reaction mixture in an ice bath during the addition of the isocyanate. 2. Add the this compound dropwise to the solution of the nucleophile. 3. Dilute the reactants. 4. Lower the reaction temperature. |
| Low yield of the desired product. | 1. Competing side reactions. 2. Thermal decomposition of product or reactant. 3. Loss of volatile this compound. | 1. Optimize the reaction temperature to favor the desired reaction. 2. Analyze the reaction mixture for byproducts to identify side reactions. 3. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. 4. Use a condenser to prevent the loss of volatile components. |
Quantitative Data Summary
As specific kinetic data for this compound is limited, the following table provides a qualitative and semi-quantitative summary of expected temperature effects based on general isocyanate reactivity.
| Parameter | Effect of Increasing Temperature | Typical Observations and Considerations |
| Reaction Rate | Increases | The rate of urethane/urea formation will be faster. For many reactions, the rate approximately doubles for every 10°C increase. |
| Selectivity | May Decrease | At higher temperatures, the energy difference between competing reaction pathways becomes less significant, potentially leading to a mixture of products. |
| Side Reactions | Increase | The rates of allophanate formation, biuret formation, and trimerization generally increase with temperature. |
| Viscosity of Reaction Mixture | Decreases | This can improve mixing but may also affect reaction kinetics if diffusion control is a factor. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Alcohol
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon. Ensure the alcohol and solvent are anhydrous.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a drying tube.
-
Charging Reactants: Charge the alcohol and the anhydrous solvent to the reaction flask.
-
Temperature Control: Bring the reaction mixture to the desired temperature using a suitable heating or cooling bath.
-
Addition of Isocyanate: Dissolve the this compound in the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by IR spectroscopy for the disappearance of the isocyanate peak (~2260 cm⁻¹) or by another suitable analytical method.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the isocyanate), the reaction mixture can be worked up according to the specific requirements of the product. This may involve quenching with a small amount of methanol to react with any remaining isocyanate, followed by solvent removal and purification.
Protocol 2: Monitoring Reaction Kinetics by IR Spectroscopy
-
Calibration: If quantitative data is required, prepare a calibration curve of absorbance vs. concentration for this compound in the reaction solvent at the analytical frequency.
-
Sampling: At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching (Optional): If the reaction is fast, the aliquot can be quenched by adding it to a solution of an excess of a very reactive amine (e.g., dibutylamine) to consume any unreacted isocyanate. The product of this quenching reaction can then be analyzed.
-
Measurement: Quickly acquire the IR spectrum of the aliquot.
-
Analysis: Determine the absorbance of the isocyanate peak at each time point and use the calibration curve to calculate the concentration. Plot the concentration of this compound versus time to determine the reaction rate.
Visualizations
Caption: General reaction pathways for this compound.
Caption: Experimental workflow for a kinetic study.
References
Technical Support Center: Solvent Effects on tert-Butyl Isocyanate Reactivity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving tert-butyl isocyanate. It focuses on how solvent choice can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with an alcohol is proceeding very slowly. What role does the solvent play?
A1: The solvent has a profound effect on the reaction rate. The reaction between an isocyanate and an alcohol to form a carbamate (urethane) is sensitive to solvent polarity and hydrogen-bonding capability.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can accelerate the reaction. The rate of reaction of phenyl isocyanate with methanol, for instance, varies significantly with the solvent, with acetonitrile showing a faster rate than less polar solvents like benzene or toluene.[1]
-
Non-Polar Solvents: In non-polar, aprotic solvents (e.g., hexane, toluene), the reaction is often slower. In these environments, alcohols can self-associate into dimers and trimers through hydrogen bonding. These alcohol polymers are often more reactive than alcohol monomers, and the extent of this association depends on the solvent.[2]
-
Protic Solvents (Excess Alcohol): When an alcohol is used as the solvent, it can act as both a reactant and a catalyst. The reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state that act as a proton shuttle.[3] The reaction rate constant can be dependent on the alcohol-to-isocyanate ratio.[4]
Q2: I am observing a significant amount of white precipitate (a side product) in my reaction. What is it and how can I prevent it?
A2: The white precipitate is likely a disubstituted urea. This forms when this compound reacts with water. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes into tert-butylamine and carbon dioxide (CO₂).[5][6] The newly formed tert-butylamine is a potent nucleophile and rapidly reacts with another molecule of this compound to produce the often-insoluble urea.[6]
Troubleshooting Urea Formation:
-
Strictly Anhydrous Conditions: The most critical step is to ensure all reactants, solvents, and glassware are rigorously dried. Solvents should be dried using appropriate methods like distillation or molecular sieves.[5]
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5][6]
-
Solvent Choice: Using non-polar solvents can sometimes favor the desired urethane formation over the side reaction with trace water.[6]
Q3: Can the solvent influence the formation of other side products besides ureas?
A3: Yes. At elevated temperatures and typically in the presence of excess isocyanate, other side reactions can occur:
-
Allophanate Formation: The isocyanate can react with the N-H group of the already-formed urethane product. This creates an allophanate linkage, leading to branching or cross-linking in polymer synthesis.[5][7]
-
Isocyanurate Formation (Trimerization): Isocyanates can trimerize to form a very stable six-membered ring called an isocyanurate. This is often promoted by specific catalysts and can be influenced by the solvent.
To minimize these, it is crucial to maintain strict stoichiometric control and avoid excessive reaction temperatures (often staying below 80-100°C is recommended).[5][6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Actions & Solvent Considerations |
| Low or Inconsistent Yield | Moisture Contamination: Reaction with water consumes the isocyanate, forming ureas.[5] | Action: Ensure all glassware is oven-dried. Use anhydrous solvents and purge the reaction vessel with an inert gas (N₂ or Ar).[5] Solvent Tip: Consider using a non-polar solvent, which can be easier to keep dry than hygroscopic polar solvents. |
| Incorrect Stoichiometry: An improper ratio of isocyanate to nucleophile leads to incomplete conversion.[5][8] | Action: Carefully calculate and measure reactants. Ensure the purity of your starting materials. | |
| Reaction Stalled: The reaction may be too slow in the chosen solvent or at the set temperature. | Action: Increase the reaction temperature moderately, but be mindful of potential side reactions above 100°C.[5] Solvent Tip: Switch to a more polar aprotic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to potentially increase the rate. The reaction rate can vary over 70-fold depending on the solvent.[1] | |
| Reaction Rate is Too Fast / Uncontrolled | Highly Active Catalyst: Some catalysts, like tertiary amines or organotin compounds, can make the reaction highly exothermic and difficult to control.[8] | Action: Reduce the catalyst concentration or cool the reaction mixture (e.g., with an ice bath). Solvent Tip: A less polar solvent may help moderate the reaction rate compared to a highly polar one. |
| Reaction in Absence of Solvent: Base-catalyzed reactions of isocyanates with alcohols without a solvent can be violently exothermic.[9] | Action: Always use an inert solvent for base-catalyzed reactions to dissipate heat. | |
| Formation of Insoluble Byproducts | Urea Formation: Caused by reaction with water.[6] | Action: Follow strict anhydrous protocols as detailed above. |
| Unexpectedly High Molecular Weight (in Polymerization) | Allophanate/Biuret Formation: Cross-linking caused by the reaction of isocyanate with urethane or urea linkages.[6] | Action: Maintain strict 1:1 stoichiometry and control the reaction temperature.[6] Adding the isocyanate portion-wise can also help.[5] Solvent Tip: The choice of solvent can affect polymer solubility and may influence the accessibility of urethane groups for side reactions. |
Quantitative Data on Solvent Effects
The reactivity of isocyanates is highly dependent on the solvent. While specific kinetic data for this compound across a wide range of solvents is sparse in the provided results, the trend for a similar compound, phenyl isocyanate, reacting with methanol demonstrates the magnitude of the solvent effect.
Table 1: Relative Reaction Rates of Phenyl Isocyanate with Methanol in Various Solvents at 20°C (Data interpreted from qualitative descriptions and comparative studies)
| Solvent | Dielectric Constant (Approx.) | Relative Rate (Approx. Order of Magnitude) | Hydrogen Bonding Character |
| Benzene | 2.3 | Slowest | Non-H-bonding |
| Di-n-butyl ether | 3.1 | Slow | H-bond acceptor |
| Dioxane | 2.2 | Moderate | H-bond acceptor |
| Acetonitrile | 37.5 | Fastest | Weak H-bond acceptor |
This table illustrates the general principle that more polar solvents, like acetonitrile, can significantly accelerate the reaction compared to non-polar solvents like benzene.[1] The interplay between dielectric constant and the solvent's ability to form hydrogen bonds is crucial.[1]
Experimental Protocols
General Protocol for a Kinetic Study of this compound with an Alcohol
This protocol outlines a general method to determine the reaction rate of this compound with a primary or secondary alcohol in a chosen solvent using IR spectroscopy.
1. Preparation:
-
Glassware: All glassware (e.g., reaction flask, syringes, stir bar) must be thoroughly dried in an oven at >120°C overnight and cooled in a desiccator over a drying agent.[8]
-
Solvent: The chosen solvent (e.g., anhydrous toluene) must be purified and dried according to standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Reagents: The alcohol should be dried over molecular sieves. The this compound should be of high purity.
2. Reaction Setup:
-
Assemble the reaction flask under a positive pressure of inert gas (nitrogen or argon).
-
Using a gas-tight syringe, transfer the desired volume of the anhydrous solvent into the flask.
-
Add the alcohol to the solvent to achieve the desired concentration.
-
Place the flask in a thermostated bath (e.g., oil bath or water bath) set to the desired reaction temperature (e.g., 40°C) and allow it to equilibrate.
3. Monitoring the Reaction:
-
The reaction is initiated by adding a precise amount of this compound to the stirred alcohol solution. Start a timer immediately.
-
The disappearance of the isocyanate can be monitored by observing the strong N=C=O stretching band in the IR spectrum, which appears around 2270 cm⁻¹.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot from the reaction mixture using a syringe and quickly record its IR spectrum.
4. Data Analysis:
-
Measure the absorbance of the isocyanate peak at each time point.
-
Assuming the reaction follows pseudo-first-order kinetics (if the alcohol is in large excess), a plot of the natural logarithm of the absorbance (ln(A)) versus time should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the alcohol.
Visualizations
Diagrams of Key Processes
Caption: A troubleshooting flowchart for diagnosing and resolving common causes of low reaction yield.
Caption: Competing reaction pathways for this compound in the presence of an alcohol and water.
References
- 1. researchgate.net [researchgate.net]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. This compound, |For Research [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture-Sensitive Tert-Butyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with the highly reactive and moisture-sensitive reagent, tert-butyl isocyanate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments by effectively managing moisture contamination.
Troubleshooting Guide
Low yields, the formation of insoluble white precipitates, or the appearance of unexpected side products are common indicators of moisture contamination in reactions involving this compound. This guide will help you diagnose and resolve these issues.
Problem 1: Formation of a White Precipitate and/or Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Moisture in Reaction Solvent | Solvents are a primary source of water contamination. Ensure all solvents are rigorously dried before use. Refer to Table 1 for recommended drying agents and their efficiencies.[1][2][3] |
| Moisture in Starting Materials | Reactants other than the isocyanate, such as alcohols or amines, can also contain residual water. Dry all starting materials under vacuum or by azeotropic distillation where appropriate. |
| Atmospheric Moisture | Reactions left open to the atmosphere will readily absorb moisture.[4][5][6] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4][5][6] |
| Contaminated this compound | The isocyanate itself may have been exposed to moisture during storage. Visually inspect the reagent for any cloudiness or solid precipitates, which can indicate degradation. If contamination is suspected, it is best to use a fresh, unopened bottle. |
| Inadequate Inert Atmosphere Setup | A faulty inert atmosphere setup can allow ambient moisture to enter the reaction vessel. Ensure all glassware joints are properly sealed and that a positive pressure of inert gas is maintained throughout the reaction. A bubbler can be used to monitor the gas flow.[7] |
Problem 2: Reaction Fails to Go to Completion or Proceeds Slowly
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | While many reactions with this compound proceed without a catalyst, some may require one to achieve a reasonable rate.[8] If applicable, ensure your catalyst is active and used at an appropriate concentration.[9] |
| Incorrect Stoichiometry | The presence of moisture can consume the isocyanate, leading to an incorrect stoichiometric ratio of reactants and incomplete conversion.[9][10] Recalculate stoichiometry and consider adding a slight excess of this compound if minor moisture contamination is unavoidable. |
| Low Reaction Temperature | Some reactions may require heating to proceed at an adequate rate. However, be cautious as excessive heat can promote side reactions like trimerization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my reaction?
A1: The formation of a white precipitate is a strong indication of water contamination. This compound reacts readily with even trace amounts of water to form an unstable carbamic acid, which then decomposes into tert-butylamine and carbon dioxide.[10][11][12] The newly formed tert-butylamine can then react with another molecule of this compound to produce N,N'-di-tert-butylurea, a solid that is often insoluble in common organic solvents, leading to the observed precipitate.[10] This side reaction consumes your starting material and can significantly lower the yield of your desired product.
Q2: How can I be certain my solvents are dry enough?
A2: The most accurate method for determining the water content in a solvent is Karl Fischer titration, which can detect moisture levels down to parts per million (ppm).[13][14][15][16][17][18] For most applications involving this compound, a moisture content of <50 ppm is recommended. Refer to Table 1 for the expected residual water content after using various drying agents.
Q3: What is the proper way to set up a reaction to exclude moisture?
A3: A standard setup for moisture-sensitive reactions involves using a Schlenk line or a glovebox.[4][5][6][7] All glassware should be oven-dried or flame-dried under vacuum immediately before use.[6][7] The reaction apparatus is then assembled while hot and placed under a positive pressure of a dry, inert gas like nitrogen or argon. Reagents and solvents are transferred using dry syringes or cannulas.[7][19]
Q4: Can I reuse a bottle of this compound that has been opened previously?
A4: While it is possible, it requires careful handling. After withdrawing the desired amount, the headspace of the bottle should be flushed with a dry inert gas before resealing securely. However, for critical reactions, using a fresh, unopened bottle of the reagent is always the safest option to ensure high purity and reactivity.
Q5: Are there any visual cues to indicate that my this compound has gone bad?
A5: Yes. Fresh this compound should be a colorless to almost colorless clear liquid.[8] If the liquid appears cloudy or contains solid particles, it has likely been contaminated with moisture and has started to form the insoluble urea byproduct. It is not recommended to use the reagent in this state.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents
This table summarizes the typical residual water content in common organic solvents after treatment with various drying agents. This data can help in selecting the appropriate drying method for your specific reaction.
| Solvent | Drying Agent | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated Neutral Alumina (Column) | < 10 | [1] |
| 3Å Molecular Sieves (48-72h) | < 10 | [1] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [1] |
| Toluene | Sodium/Benzophenone | < 10 | [1] |
| Calcium Hydride (CaH₂) | < 10 | [1] | |
| Methanol | 3Å Molecular Sieves (≥10% m/v, 72h) | < 50 | [1] |
| Magnesium/Iodine | ~54 | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
-
Glassware Preparation: Thoroughly dry all glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at a minimum of 125°C for at least 4 hours.[7] Alternatively, flame-dry the assembled apparatus under vacuum.
-
System Assembly: Assemble the glassware while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.[7]
-
Solvent and Reagent Addition: Add the anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via a cannula or a dry syringe.[7]
-
This compound Transfer: Use a dry, nitrogen-flushed syringe to withdraw the desired amount of this compound from the supplier bottle.[19] Quickly transfer it to the reaction flask. For larger quantities, a cannula transfer is recommended.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, IR, NMR).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a small amount of methanol) to consume any unreacted this compound before exposing the mixture to the atmosphere.
Protocol 2: Karl Fischer Titration for Solvent Moisture Content
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state before introducing the sample.[13]
-
Sample Introduction: Using a dry, gas-tight syringe, carefully withdraw a known volume or weight of the solvent to be analyzed and inject it into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
-
Data Recording: The instrument will report the water content, typically in parts per million (ppm) or as a percentage.[13]
Visualizations
Caption: Experimental Workflow for Moisture-Sensitive Reactions.
Caption: Troubleshooting Logic for Low Yield/Precipitate Formation.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. Drying solvents and Drying agents [delloyd.50megs.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. This compound, |For Research [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. kerone.com [kerone.com]
- 15. blog.kett.com [blog.kett.com]
- 16. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 17. Prime Scientific - Comparison Between Different Methods of Moisture Analysis [prime.erpnext.com]
- 18. news-medical.net [news-medical.net]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of Tert-Butyl Substituted Ureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of tert-butyl substituted ureas. The objective is to offer a clear, data-driven resource for the identification and characterization of this important class of compounds, which are frequently utilized as intermediates and structural motifs in medicinal chemistry and materials science. By presenting experimental data in a structured format, this guide aims to facilitate the rapid and accurate interpretation of 1H NMR spectra for novel tert-butyl substituted ureas.
Introduction to 1H NMR of Tert-Butyl Substituted Ureas
The 1H NMR spectrum of a tert-butyl substituted urea is characterized by several key signals. The most prominent is the singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region of the spectrum (around 1.3 ppm). The chemical shifts of the urea N-H protons are more variable and can appear as broad singlets. Their position is highly dependent on the solvent, concentration, and the nature of the other substituent on the urea nitrogen. Aromatic and alkyl protons on the second substituent will appear in their characteristic regions of the spectrum, providing further structural information.
Experimental Protocol
The following is a general protocol for the acquisition of 1H NMR spectra of tert-butyl substituted ureas.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid urea sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.
2. NMR Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, most commonly tetramethylsilane (TMS) at 0.00 ppm. The residual solvent peak can also be used as a secondary reference.
-
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Comparative 1H NMR Data
The following tables summarize the 1H NMR chemical shift data for a selection of tert-butyl substituted ureas in both a non-polar (CDCl3) and a polar aprotic (DMSO-d6) solvent. This comparison highlights the influence of the substituent and the solvent on the proton chemical shifts.
Table 1: 1H NMR Data of Tert-Butyl Substituted Ureas in CDCl3
| Compound Name | Structure | δ (tert-Butyl, s, 9H) [ppm] | δ (N-H) [ppm] | Other Key Signals [ppm] |
| N-tert-Butyl-N'-phenylurea | R = Phenyl | 1.35 | 6.23 (s, 1H), 7.85 (s, 1H) | 7.00-7.45 (m, 5H, Ar-H) |
| N-tert-Butyl-N'-(4-methoxyphenyl)urea | R = 4-Methoxyphenyl | 1.34 | 6.10 (s, 1H), 7.68 (s, 1H) | 6.82 (d, 2H), 7.25 (d, 2H), 3.78 (s, 3H, OCH3) |
| N-tert-Butyl-N'-(4-nitrophenyl)urea | R = 4-Nitrophenyl | 1.40 | 6.75 (s, 1H), 8.80 (s, 1H) | 7.60 (d, 2H), 8.15 (d, 2H) |
| N-tert-Butyl-N'-methylurea | R = Methyl | 1.32 | 4.50 (br s, 1H), 4.65 (br s, 1H) | 2.75 (d, 3H, N-CH3) |
Table 2: 1H NMR Data of Tert-Butyl Substituted Ureas in DMSO-d6
| Compound Name | Structure | δ (tert-Butyl, s, 9H) [ppm] | δ (N-H) [ppm] | Other Key Signals [ppm] |
| N-tert-Butyl-N'-phenylurea | R = Phenyl | 1.27 | 5.94 (s, 1H), 8.18 (s, 1H) | 6.85 (t, 1H), 7.18 (t, 2H), 7.32 (d, 2H) |
| N-tert-Butyl-N'-(4-methoxyphenyl)urea | R = 4-Methoxyphenyl | 1.26 | 5.80 (s, 1H), 7.95 (s, 1H) | 6.78 (d, 2H), 7.20 (d, 2H), 3.70 (s, 3H, OCH3) |
| N-tert-Butyl-N'-(4-nitrophenyl)urea | R = 4-Nitrophenyl | 1.31 | 6.50 (s, 1H), 9.25 (s, 1H) | 7.65 (d, 2H), 8.12 (d, 2H) |
| N-tert-Butyl-N'-methylurea | R = Methyl | 1.25 | 5.50 (br s, 1H), 5.85 (br s, 1H) | 2.58 (d, 3H, N-CH3) |
Analysis of Spectral Data
The data presented in the tables reveals several key trends:
-
Tert-Butyl Signal: The chemical shift of the tert-butyl protons remains relatively constant, appearing as a sharp singlet around 1.3-1.4 ppm in CDCl3 and slightly upfield around 1.25-1.31 ppm in DMSO-d6. Its integration value of 9H makes it a reliable diagnostic peak.
-
N-H Signals: The chemical shifts of the N-H protons are highly sensitive to the electronic nature of the R group and the solvent.
-
In general, the N-H protons are more deshielded (appear at a higher ppm value) in the more polar solvent, DMSO-d6, due to increased hydrogen bonding with the solvent.
-
Electron-withdrawing groups on the aryl ring (e.g., -NO2) cause a significant downfield shift of the N-H proton signals, particularly the one adjacent to the aryl ring. This is due to the delocalization of the nitrogen lone pair into the electron-deficient aromatic ring, which deshields the attached proton.
-
Conversely, electron-donating groups (e.g., -OCH3) result in a slight upfield shift of the N-H proton signals compared to the unsubstituted phenylurea.
-
-
Substituent Signals: The signals for the protons on the R group appear in their expected chemical shift regions, allowing for the straightforward identification of the substituent.
Visualization of 1H NMR Characteristics
The following diagram illustrates the general structure of a N-tert-butyl-N'-aryl urea and the characteristic 1H NMR signals.
Caption: Key 1H NMR signals for a generic N-tert-butyl-N'-aryl urea.
Note: The DOT script above is a template. A placeholder for an image of the general structure is included. For a functional diagram, this should be replaced with an actual image URL or the structure should be drawn using DOT language elements. Due to the limitations of the current environment, a chemical structure cannot be directly rendered.
This guide serves as a foundational resource for the 1H NMR characterization of tert-butyl substituted ureas. For more detailed analysis, it is recommended to consult specialized NMR databases and literature specific to the compounds of interest.
A Comparative Guide to the Mass Spectrometry of tert-Butyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of various reaction products of tert-butyl isocyanate. Understanding the fragmentation patterns of these derivatives is crucial for their unambiguous identification in complex matrices, which is a common challenge in drug development and materials science. This document presents quantitative data, detailed experimental protocols, and visual representations of reaction pathways and fragmentation mechanisms to aid in the analysis of these compounds.
Reactions of this compound
This compound is a reactive molecule that readily participates in nucleophilic addition and cycloaddition reactions. The primary reaction products analyzed in this guide are N-substituted ureas and carbamates, formed by the reaction of this compound with amines and alcohols, respectively.
A Comparative Analysis of the Reactivity of Tert-Butyl Isocyanate and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Isocyanates are a pivotal class of reagents in organic synthesis, renowned for their utility in forming urethanes, ureas, and other carbamoyl derivatives, which are foundational structures in pharmaceuticals and polymers. The reactivity of the isocyanate group (–N=C=O) is highly dependent on its substituent. This guide provides an objective comparison of the reactivity of two commonly used isocyanates: tert-butyl isocyanate, an aliphatic isocyanate, and phenyl isocyanate, an aromatic isocyanate. This analysis is supported by established chemical principles and outlines experimental protocols for their use.
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of the isocyanate functional group is primarily dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, and its reactivity is modulated by both electronic and steric effects imparted by the attached substituent.
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing reactivity. Conversely, electron-donating groups decrease electrophilicity and reduce reactivity.[1] The phenyl group in phenyl isocyanate is electron-withdrawing, which significantly increases the reaction rate compared to aliphatic isocyanates.[2][3] The tert-butyl group, being an alkyl group, is electron-donating, which diminishes the reactivity of the isocyanate.[2]
-
Steric Effects: Bulky substituents can physically obstruct the approach of a nucleophile to the electrophilic carbon atom, a phenomenon known as steric hindrance.[4] This effect can lower the reaction rate. The tert-butyl group is significantly bulkier than the phenyl group, introducing considerable steric hindrance and further reducing the reactivity of this compound.
Figure 1: Factors influencing isocyanate reactivity.
Quantitative Reactivity Comparison
The general order of reactivity for isocyanates with common nucleophiles is aromatic > primary aliphatic > secondary aliphatic > tertiary aliphatic.[2][5] Consequently, phenyl isocyanate is significantly more reactive than this compound towards nucleophiles such as alcohols, amines, and water.
| Parameter | Phenyl Isocyanate | This compound | Reference |
| Electronic Effect of Substituent | Electron-withdrawing (-I, -R) | Electron-donating (+I) | [1][2] |
| Steric Hindrance of Substituent | Moderate | High | [4][6] |
| Relative Reactivity with Alcohols | High | Low | [5] |
| Relative Reactivity with Amines | Very High | Moderate | [7][8] |
| Relative Rate of Hydrolysis | Faster | Slower | [9][10] |
Reactivity with Common Nucleophiles
Reaction with Alcohols (Urethane Formation)
The reaction of an isocyanate with an alcohol yields a urethane. This reaction is fundamental to the production of polyurethanes. Phenyl isocyanate reacts more readily with alcohols than this compound. The reaction with primary alcohols is faster than with secondary alcohols, and tertiary alcohols like tert-butanol react very slowly, often requiring a catalyst.[5][11]
Reaction with Amines (Urea Formation)
Amines are generally more potent nucleophiles than alcohols and react very rapidly with isocyanates to form ureas.[7] Primary amines are more reactive than secondary amines, largely due to reduced steric hindrance.[8] The reaction of phenyl isocyanate with amines can be extremely fast, sometimes occurring in seconds, while the reaction with this compound is comparatively slower but still efficient.[12]
Reaction with Water (Hydrolysis)
Water can act as a nucleophile, reacting with isocyanates to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide.[7] The newly formed amine can subsequently react with another isocyanate molecule to produce a disubstituted urea. Due to its higher reactivity, phenyl isocyanate is more susceptible to hydrolysis than this compound, which is a critical consideration for storage and handling in non-anhydrous conditions.[9][10]
Figure 2: General reaction pathway for isocyanates.
Experimental Protocols
The following are generalized protocols for the synthesis of a carbamate using an isocyanate and an alcohol. These should be performed in a fume hood with appropriate personal protective equipment, as isocyanates are toxic and lachrymatory.
Protocol 1: Synthesis of N-phenyl-O-butyl carbamate
Materials:
-
Phenyl isocyanate (1.0 eq)
-
n-Butanol (1.05 eq)
-
Anhydrous Toluene or Acetonitrile
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, ~0.1 mol%)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add n-butanol dissolved in anhydrous toluene.
-
If using a catalyst, add the DBTDL to the alcohol solution.
-
Slowly add phenyl isocyanate to the stirred solution at room temperature. The reaction is exothermic. For larger scales, cooling in an ice bath may be necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the NCO peak at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-tert-butyl-O-butyl carbamate
Materials:
-
This compound (1.0 eq)
-
n-Butanol (1.05 eq)
-
Anhydrous Toluene or Acetonitrile
-
Dibutyltin dilaurate (DBTDL) catalyst (~0.1-0.5 mol%)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add n-butanol and DBTDL catalyst dissolved in anhydrous toluene. A catalyst is generally recommended due to the lower reactivity of this compound.
-
Heat the solution to 50-60 °C.
-
Slowly add this compound to the heated, stirred solution.
-
Maintain the reaction at 50-60 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Conclusion
The reactivity of this compound and phenyl isocyanate differs substantially due to a combination of electronic and steric factors. Phenyl isocyanate is markedly more reactive due to the electron-withdrawing nature of the phenyl ring, which increases the electrophilicity of the isocyanate carbon. In contrast, the electron-donating and sterically bulky tert-butyl group renders this compound less reactive. This pronounced difference in reactivity dictates the choice of reaction conditions, such as temperature, reaction time, and the necessity of a catalyst. For drug development and fine chemical synthesis, these characteristics allow for tunable reactivity, where phenyl isocyanate might be selected for rapid transformations at room temperature, and this compound for more controlled reactions requiring heat or catalysis, or when seeking to avoid side reactions with less nucleophilic functional groups.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. experts.umn.edu [experts.umn.edu]
Navigating Urea Synthesis: A Guide to Safer and Efficient Alternatives to Tert-butyl Isocyanate
For researchers, scientists, and drug development professionals, the synthesis of urea derivatives is a cornerstone of modern medicinal chemistry. The urea moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[1][2][3] However, the traditional reliance on hazardous reagents like tert-butyl isocyanate presents significant safety and environmental challenges. This guide provides a comprehensive comparison of safer and more efficient alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
This compound is a highly reactive and volatile compound, posing risks of severe irritation, respiratory sensitization, and flammability.[3][4] Its use necessitates stringent safety precautions, driving the demand for greener and more benign synthetic methodologies. This guide explores three major categories of alternatives: in situ isocyanate generation, isocyanate-free methods, and the use of masked isocyanates.
In Situ Isocyanate Generation: Avoiding Direct Handling of Hazardous Reagents
A prominent strategy to mitigate the risks associated with isocyanates is their generation in the reaction mixture, immediately followed by trapping with an amine to form the desired urea. This approach circumvents the need to handle and store toxic isocyanate precursors.
The Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[5][6] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Urea Synthesis via Curtius Rearrangement
A common procedure involves the activation of a carboxylic acid, followed by reaction with an azide source and subsequent rearrangement and trapping with an amine.
-
Acyl Azide Formation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as toluene or THF, an activating agent like ethyl chloroformate or di-tert-butyl dicarbonate (1.1 equiv.) and a base (e.g., triethylamine, 1.1 equiv.) are added at 0 °C. After a short activation period, an azide source such as sodium azide or trimethylsilyl azide (1.2 equiv.) is introduced. The reaction is typically stirred at room temperature until the starting carboxylic acid is consumed.
-
Rearrangement and Trapping: The reaction mixture containing the acyl azide is then heated (typically 40-110 °C) to induce the Curtius rearrangement, forming the isocyanate in situ.[5][7] The desired amine (1.0-1.2 equiv.) is then added to the reaction mixture to trap the isocyanate and form the urea derivative.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.
N,N'-Carbonyldiimidazole (CDI)
N,N'-Carbonyldiimidazole (CDI) is a solid, safer alternative to phosgene and its derivatives.[8][9] It reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea.
Experimental Protocol: Urea Synthesis using CDI
This one-pot procedure is convenient for the synthesis of both symmetrical and unsymmetrical ureas.
-
Activation of the First Amine: To a solution of the first amine (1.0 equiv.) in an appropriate solvent (e.g., THF, DMF, or DCM) at 0 °C to room temperature, CDI (1.0-1.2 equiv.) is added portion-wise. The reaction is stirred for a period of 1-2 hours to form the carbamoyl-imidazole intermediate.
-
Addition of the Second Amine: The second amine (1.0 equiv.) is then added to the reaction mixture. The reaction is stirred at room temperature or gently heated until completion, which is monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude urea is then purified by crystallization or column chromatography.
Isocyanate-Free Synthetic Routes
Completely avoiding the generation of isocyanates is the safest approach to urea synthesis. Several innovative methods have been developed to achieve this.
Direct Carbonylation of Amines
Transition-metal catalysis enables the direct carbonylation of amines using carbon monoxide (CO) or a CO surrogate. Palladium-catalyzed oxidative carbonylation is a well-established method.[10][11][12]
Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation of Amines
This method is particularly useful for the synthesis of symmetrical ureas.
-
Reaction Setup: In a high-pressure reactor, the amine (1.0 equiv.), a palladium catalyst (e.g., PdI2), a co-catalyst or additive (e.g., KI), and a suitable solvent (e.g., DME) are combined.
-
Carbonylation: The reactor is charged with a mixture of carbon monoxide and air (or oxygen) to a specific pressure (e.g., 20 atm of a 4:1 CO/air mixture). The reaction is then heated (e.g., 90-100 °C) with stirring for several hours.
-
Work-up and Purification: After cooling and venting the reactor, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by standard methods.
Synthesis from Amines and Carbon Dioxide (CO2)
The use of carbon dioxide as a C1 source for urea synthesis is an environmentally attractive, green chemistry approach.[13][14][15] These reactions can sometimes be performed under catalyst- and solvent-free conditions.
Experimental Protocol: Urea Synthesis from Amines and CO2
-
Reaction Setup: The amine is placed in a high-pressure autoclave.
-
Reaction with CO2: The autoclave is pressurized with CO2 to the desired pressure and heated to the reaction temperature (e.g., 150-200 °C). The reaction is maintained under these conditions for a set period.
-
Work-up and Purification: After cooling and depressurizing the reactor, the product is typically obtained in high purity after simple work-up procedures.
"Masked Isocyanates": Hindered Ureas
A novel approach involves the use of sterically hindered trisubstituted ureas as "masked isocyanates."[16][17][18] These compounds are stable but can release a reactive isocyanate in situ under neutral conditions, which can then be trapped by a nucleophile. This method offers the convenience of a stable, crystalline reagent that generates the isocyanate on demand.
Experimental Protocol: Carbamoylation using Hindered Ureas
-
Reaction Setup: The hindered urea (1.0 equiv.) and the nucleophile (e.g., an amine, alcohol, or thiol; 1.0-1.2 equiv.) are dissolved in a suitable solvent (e.g., toluene).
-
Isocyanate Liberation and Trapping: The reaction mixture is stirred at room temperature or gently heated. The hindered urea slowly releases the isocyanate, which is immediately trapped by the nucleophile present in the reaction mixture.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the product is purified by crystallization or chromatography.
Performance Comparison of Alternative Methods
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yields | Advantages | Disadvantages |
| Curtius Rearrangement | Carboxylic Acids, Amines | Azide source (e.g., DPPA, NaN₃) | Mild to moderate heating | Good to excellent | Broad substrate scope, avoids direct isocyanate handling | Use of potentially explosive azides |
| CDI | Amines | N,N'-Carbonyldiimidazole | Room temperature to moderate heating | Good to excellent | Solid, easy-to-handle reagent; mild conditions | Can be slow for less reactive amines |
| Catalytic Carbonylation | Amines, CO (or surrogate) | Transition metal catalyst (e.g., Pd, Cu/Co) | High pressure, elevated temperature | Good to excellent | High atom economy | Requires specialized high-pressure equipment; CO is toxic |
| From CO₂ | Amines, CO₂ | Often catalyst-free | High temperature and pressure | Moderate to good | Green and sustainable C1 source | Requires high pressure and temperature; may have limited scope |
| Hindered Ureas | Hindered Urea, Nucleophile | None | Neutral, room temperature to mild heating | Good to excellent | Stable, crystalline "masked isocyanate" reagents | Requires synthesis of the hindered urea precursor |
Application in Drug Development: Urea-Based Kinase Inhibitors
The urea moiety is a key structural feature in many kinase inhibitors used in cancer therapy, such as Sorafenib and Lenvatinib.[3][19][20] These drugs typically function as Type II inhibitors, binding to the inactive conformation of the kinase. The diaryl urea structure is crucial for this interaction, forming key hydrogen bonds with the enzyme's active site and extending into a hydrophobic back pocket.
The synthesis of these complex molecules often relies on the formation of the critical urea bond. Safer alternatives to isocyanates are therefore highly desirable in the industrial production of these life-saving medicines. For instance, the synthesis of Sorafenib has been reported using non-isocyanate routes, such as the reaction of an amine intermediate with a carbamate.[19][21]
Conclusion
The development of alternatives to this compound for urea synthesis represents a significant advancement in green and sustainable chemistry. Methods such as the Curtius rearrangement, the use of CDI, catalytic carbonylation, and CO₂ as a feedstock offer viable, safer, and often more efficient routes to this important class of compounds. For researchers in drug discovery and development, the adoption of these modern synthetic strategies not only enhances laboratory safety but also aligns with the growing demand for environmentally responsible pharmaceutical manufacturing. The choice of the most suitable method will depend on factors such as substrate scope, scalability, and available equipment, with this guide serving as a valuable resource for making that informed decision.
References
- 1. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Urea Formation - Carbonyldiimidazole (CDI) [commonorganicchemistry.com]
- 10. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Navigating the Analysis of Amine-Containing Compounds: A Comparative Guide to Derivatization Strategies for HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical aspect of product development and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses, but often requires chemical derivatization to enhance the detectability and chromatographic behavior of target analytes. This guide provides a comparative overview of derivatization strategies, with a focus on the potential application of tert-butyl isocyanate and a comparison with established reagents.
The primary goal of derivatization in HPLC is to attach a chromophoric or fluorophoric tag to the analyte of interest, thereby improving its response to UV-Visible or fluorescence detectors.[1][2] This chemical modification can also improve the analyte's retention and peak shape on reversed-phase HPLC columns.[2] The choice of derivatizing reagent is crucial and depends on the nature of the analyte, the required sensitivity, and the available instrumentation.[3]
The Role of Isocyanates in Derivatization
Isocyanates are reactive compounds that readily form stable urea derivatives with primary and secondary amines. This reactivity makes them suitable candidates for derivatization reagents. While phenyl isocyanate is a more commonly cited isocyanate for this purpose, this compound presents an alternative with distinct structural characteristics.[1] The bulky tert-butyl group can influence the chromatographic properties of the resulting derivative, potentially offering unique selectivity.
However, it is important to note that the primary application of derivatization in the context of isocyanates has been for the analysis of isocyanates themselves, typically in environmental or occupational safety monitoring.[4][5][6] In these methods, a derivatizing agent such as 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP) is used to react with the isocyanate analyte to form a stable, easily detectable derivative.[4][5]
Comparison of Derivatization Reagents
To provide a clear comparison, the following table summarizes the key characteristics of this compound (as a potential derivatizing agent) alongside well-established reagents for amine analysis.
| Feature | This compound (Potential) | o-Phthalaldehyde (OPA) | Dansyl Chloride (Dansyl-Cl) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Target Analytes | Primary and Secondary Amines | Primary Amines | Primary and Secondary Amines, Phenols | Primary and Secondary Amines |
| Reaction Principle | Nucleophilic addition to form a urea derivative. | Reaction with a thiol to form a fluorescent isoindole derivative.[3] | Nucleophilic substitution to form a stable sulfonamide derivative.[3] | Nucleophilic substitution to form a stable carbamate derivative.[1] |
| Detection Method | UV | Fluorescence, UV[3] | Fluorescence, UV[3] | Fluorescence, UV[1] |
| Derivative Stability | Expected to be high. | Low (can degrade within an hour).[3] | High (derivatives are very stable).[3] | High.[1] |
| Reaction Conditions | Typically mild, but may require anhydrous conditions. | Rapid reaction at room temperature in the presence of a thiol.[3] | Requires alkaline conditions and longer reaction times.[3] | Rapid reaction in buffered solution (e.g., borate buffer pH 8).[1] |
| Key Advantages | Potentially unique chromatographic selectivity due to the tert-butyl group. Stable derivatives. | High sensitivity with fluorescence detection, fast reaction.[3] | High derivative stability, suitable for a broad range of analytes.[3] | High sensitivity, stable derivatives.[1] |
| Key Disadvantages | Limited published applications as a derivatizing agent. Potential for side reactions with water. | Only reacts with primary amines, derivative instability.[3][7] | Longer reaction times, potential for reagent hydrolysis.[1] | Reagent can produce a fluorescent byproduct that may interfere with analysis.[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative methodologies for derivatization with established reagents. A hypothetical protocol for this compound is also presented based on general isocyanate chemistry.
Hypothetical Protocol for this compound Derivatization
Objective: To derivatize a primary or secondary amine with this compound for HPLC-UV analysis.
Reagents:
-
Amine standard solution (in aprotic solvent, e.g., acetonitrile)
-
This compound solution (in aprotic solvent)
-
Aprotic solvent (e.g., acetonitrile, HPLC grade)
Procedure:
-
In a clean, dry vial, mix 100 µL of the amine standard solution with an equimolar or slight excess of the this compound solution.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 30 minutes. To ensure complete reaction, the mixture can be gently heated (e.g., 50-60 °C) if necessary, though this should be optimized.
-
After the reaction is complete, dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject an aliquot into the HPLC system.
Note: This is a generalized protocol. Optimization of reaction time, temperature, and solvent is crucial for specific applications. The absence of water is important to prevent the hydrolysis of the isocyanate.
Established Protocol: o-Phthalaldehyde (OPA) Derivatization
Objective: To derivatize primary amines with OPA for HPLC-fluorescence analysis.[3]
Reagents:
-
Borate Buffer (0.4 M, pH 10.2)
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of a thiol, such as 3-mercaptopropionic acid.[3]
-
Amine standard or sample solution
Procedure:
-
In an autosampler vial or a microcentrifuge tube, mix a defined volume of the amine standard or sample with the OPA reagent.
-
The reaction is typically very rapid and can be performed immediately prior to injection by an autosampler.[3]
-
Inject the mixture into the HPLC system equipped with a fluorescence detector.
Experimental Workflow and Logic
The selection and implementation of a derivatization method follows a logical workflow designed to ensure accurate and reliable quantification.
Caption: A generalized workflow for HPLC analysis involving derivatization.
Signaling Pathway Analogy: Derivatization as Signal Amplification
The process of derivatization can be conceptually compared to a signaling pathway in a biological system, where an initial, often weak, signal (the analyte) is converted into a stronger, more easily detectable signal (the derivative).
Caption: Analogy of derivatization to a signal amplification pathway.
Conclusion
The choice of derivatization reagent is a critical decision in the development of robust HPLC methods for the analysis of amine-containing compounds. While established reagents like OPA, Dansyl Chloride, and Fmoc-Cl offer well-characterized performance, the exploration of alternative reagents such as this compound could provide novel solutions for specific analytical challenges. The bulky tert-butyl group may impart unique chromatographic properties to the derivatives, potentially enabling separations that are difficult to achieve with other reagents. However, the lack of extensive literature on its application necessitates thorough method development and validation. Researchers should carefully consider the stability of the derivatives, the reaction conditions, and the potential for interfering byproducts when selecting the optimal derivatization strategy for their specific analytical needs.[1][3]
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. welch-us.com [welch-us.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 7. actascientific.com [actascientific.com]
A Comprehensive Guide to Confirming Reaction Completion of Tert-Butyl Isocyanate and a Comparison of Alternative Reagents
For researchers, scientists, and drug development professionals, ensuring the complete consumption of reactive reagents like tert-butyl isocyanate is paramount for the purity, safety, and efficacy of synthesized compounds. This guide provides a detailed comparison of common analytical techniques to confirm the completion of reactions involving this compound. Furthermore, it explores alternative reagents for introducing the tert-butylcarbamoyl moiety, offering a comparative analysis of their performance and supported by experimental data.
Confirming Reaction Completion of this compound
The disappearance of the highly reactive isocyanate group (-N=C=O) is the primary indicator of reaction completion. Several spectroscopic and chromatographic methods can be employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and widely used technique for monitoring isocyanate reactions in real-time.[1][2] The isocyanate group has a strong and distinct absorption band, making it an excellent spectroscopic marker.
Key Indicator: Disappearance of the characteristic N=C=O stretching vibration peak, typically observed in the range of 2250-2285 cm⁻¹ .[1] This region of the IR spectrum is often free from other interfering absorbances, allowing for clear and unambiguous monitoring.[3]
Experimental Protocol: Monitoring the Reaction of this compound with Aniline by FTIR
-
Instrument Setup: Configure an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.
-
Background Spectrum: Record a background spectrum of the solvent (e.g., anhydrous chloroform, CDCl₃) at the desired reaction temperature.
-
Initial Spectrum: Dissolve the amine (e.g., aniline) in the solvent in the reaction vessel and record the initial spectrum.
-
Reaction Initiation: Add a stoichiometric amount of this compound to the reaction mixture and immediately begin spectral acquisition.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
Analysis: Monitor the decrease in the intensity of the isocyanate peak at approximately 2275 cm⁻¹. The reaction is considered complete when this peak is no longer detectable. Concurrently, the appearance and stabilization of product peaks, such as the urea C=O stretch (~1640 cm⁻¹) and N-H bend (~1550 cm⁻¹), can be observed.
Workflow for FTIR Monitoring of this compound Reaction
Caption: Workflow for monitoring the completion of a this compound reaction using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of starting materials and the appearance of products. Both ¹H and ¹³C NMR are valuable tools.
Key Indicators:
-
¹H NMR:
-
Disappearance of the amine N-H proton signal of the starting material.
-
Appearance of new signals corresponding to the urea N-H protons of the product.
-
Shift in the chemical shifts of protons adjacent to the reacting functional groups.
-
-
¹³C NMR:
-
Disappearance of the isocyanate carbon signal of this compound (around 125 ppm).
-
Appearance of the urea carbonyl carbon signal in the product (typically around 155 ppm).
-
Experimental Protocol: Monitoring the Reaction of this compound with Aniline by NMR
-
Sample Preparation: In an NMR tube, dissolve the amine (e.g., aniline) in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectra: Acquire ¹H and ¹³C NMR spectra of the starting amine.
-
Reference Spectrum: In a separate NMR tube, acquire ¹H and ¹³C NMR spectra of this compound in the same deuterated solvent.
-
Reaction: In a separate flask, carry out the reaction between this compound and aniline in the chosen deuterated solvent.
-
Monitoring: At various time points, withdraw an aliquot from the reaction mixture and acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the spectra over time. The reaction is complete when the signals for the starting materials are no longer present and the signals for the N-tert-butyl-N'-phenylurea product are stable.
Table 1: ¹H NMR Spectral Data for the Reaction of this compound with Aniline in CDCl₃
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| This compound | (CH₃ )₃C- | ~1.36 | singlet |
| Aniline | -NH₂ | ~3.6 (broad) | singlet |
| Aromatic H | 6.7-7.2 | multiplet | |
| N-tert-butyl-N'-phenylurea | (CH₃ )₃C- | ~1.35 | singlet |
| t-Bu-NH | ~4.8 (broad) | singlet | |
| Ph-NH | ~6.8 (broad) | singlet | |
| Aromatic H | 7.0-7.4 | multiplet |
Table 2: ¹³C NMR Spectral Data for the Reaction of this compound with Aniline in CDCl₃
| Compound | Carbon Atom | Chemical Shift (δ ppm) |
| This compound | -N=C =O | ~125 |
| -C (CH₃)₃ | ~56 | |
| -C(C H₃)₃ | ~30 | |
| Aniline | C -NH₂ | ~146 |
| Aromatic C | 115-129 | |
| N-tert-butyl-N'-phenylurea | C =O | ~155 |
| t-Bu C -N | ~50 | |
| t-Bu -C(C H₃)₃ | ~29 | |
| Ph C -N | ~139 | |
| Aromatic C | 120-129 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for separating and quantifying reactants and products in a reaction mixture. For isocyanates, which are highly reactive, derivatization is often employed to create stable analytes for analysis. However, direct monitoring is also possible with appropriate column and mobile phase selection.
Key Indicator: Disappearance of the peak corresponding to this compound and the appearance and stabilization of the product peak.
Experimental Protocol: HPLC Analysis of Reaction Completion
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the starting materials (this compound and amine) from the urea product.
-
Calibration: Prepare standard solutions of the starting materials and the product to determine their retention times and to create calibration curves for quantification.
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching/Dilution: Immediately quench the reaction in the aliquot (if necessary) and/or dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the product. The reaction is complete when the isocyanate peak is no longer detected.
Logical Flow for Confirming Reaction Completion
Caption: Logical diagram illustrating the process of confirming reaction completion using different analytical techniques.
Comparison with Alternative Reagents
While this compound is a common reagent for introducing a tert-butylcarbamoyl group, its high reactivity and toxicity necessitate the consideration of alternatives.
Tert-Butylamine with a Coupling Agent
Tert-butylamine can be used to form N-tert-butyl amides from carboxylic acids using a suitable coupling agent. This approach offers a different synthetic route to a related, but structurally distinct, functional group.
Reaction: R-COOH + H₂N-C(CH₃)₃ --(Coupling Agent)--> R-CONH-C(CH₃)₃
Advantages:
-
Tert-butylamine is less acutely toxic than this compound.
-
A wide variety of coupling agents (e.g., DCC, EDC, HATU) are available, allowing for optimization of reaction conditions.
Disadvantages:
-
Requires a two-component system (amine and coupling agent), which can be less atom-economical.
-
Byproducts from the coupling agent may need to be removed during purification.
Tert-Butyl Chloroformate
Tert-butyl chloroformate can react with amines to form tert-butoxycarbonyl (Boc) protected amines, which are carbamates. While not forming a urea, it is an alternative way to functionalize an amine with a tert-butyl-containing carbonyl group.
Reaction: R-NH₂ + ClCOOC(CH₃)₃ --> R-NHCOOC(CH₃)₃
Advantages:
-
Generally provides high yields for the protection of amines.
Disadvantages:
-
Tert-butyl chloroformate is unstable and must be handled with care.[1]
-
The product is a carbamate, not a urea.
Tert-Butyl Carbamoyl Chloride
Tert-butyl carbamoyl chloride is a more direct alternative for introducing the tert-butylcarbamoyl group. It reacts with nucleophiles, such as amines, to form ureas.
Reaction: R-NH₂ + ClCONH-C(CH₃)₃ --> R-NHCONH-C(CH₃)₃
Advantages:
-
Directly forms the desired urea product.
Disadvantages:
-
Carbamoyl chlorides can be moisture-sensitive and require careful handling.
-
Their reactivity can be lower than that of isocyanates.
Table 3: Performance Comparison of this compound and Alternatives
| Reagent | Product with Amine | Key Advantages | Key Disadvantages |
| This compound | Urea | High reactivity, often quantitative yields. | Highly toxic and moisture-sensitive. |
| Tert-Butylamine + Coupling Agent | Amide | Lower toxicity of starting amine. | Less atom-economical, potential for side reactions. |
| Tert-Butyl Chloroformate | Carbamate | Forms stable Boc-protected amines. | Unstable reagent, product is a carbamate not a urea. |
| Tert-Butyl Carbamoyl Chloride | Urea | Direct formation of urea. | Can be less reactive than isocyanates, moisture-sensitive. |
Conclusion
Confirming the complete consumption of this compound is crucial for ensuring the desired outcome of a chemical reaction and the purity of the final product. FTIR spectroscopy offers a convenient and robust method for real-time monitoring by observing the disappearance of the characteristic isocyanate peak. NMR spectroscopy provides detailed structural confirmation of product formation, while HPLC can be used for sensitive quantification of reactants and products.
For syntheses requiring the introduction of a tert-butylcarbamoyl group, several alternatives to the highly reactive this compound exist. The choice of reagent depends on the desired product (urea vs. amide or carbamate), the reaction conditions, and safety considerations. A thorough understanding of the advantages and disadvantages of each approach allows for the selection of the most appropriate synthetic strategy for a given target molecule.
References
Spectral Database Comparison: Tert-butyl Isocyanate and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, rapid and accurate identification of compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for structural elucidation. This guide provides a comparative analysis of the spectral data for tert-butyl isocyanate and its key isomers and derivatives, offering a valuable resource for distinguishing these closely related molecules.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and selected derivatives. This quantitative data, sourced from various spectral databases, allows for a direct comparison of their spectroscopic signatures.
¹H Nuclear Magnetic Resonance (NMR) Spectra
Solvent: Chloroform-d (CDCl₃)
| Compound | IUPAC Name | CAS Number | Chemical Shift (δ) in ppm |
| This compound | 2-Isocyanato-2-methylpropane | 1609-86-5 | 1.36 (s, 9H)[1] |
| tert-Butyl Isocyanide | 2-Isocyano-2-methylpropane | 7188-38-7 | 1.45 (s, 9H)[2][3] |
| n-Butyl Isocyanate | 1-Isocyanatobutane | 111-36-4 | 3.29 (t, 2H), 1.58 (m, 2H), 1.42 (m, 2H), 0.94 (t, 3H) |
| tert-Butyl Isothiocyanate | 2-Isothiocyanato-2-methylpropane | 590-42-1 | 1.49 (s, 9H)[4] |
Infrared (IR) Spectra
Sample Preparation: Liquid Film/Neat
| Compound | IUPAC Name | CAS Number | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | 2-Isocyanato-2-methylpropane | 1609-86-5 | ~2270 (strong, sharp)[1] | Isocyanate (-N=C=O) stretch |
| tert-Butyl Isocyanide | 2-Isocyano-2-methylpropane | 7188-38-7 | ~2130 (strong, sharp)[2][5] | Isocyanide (-N≡C) stretch |
| n-Butyl Isocyanate | 1-Isocyanatobutane | 111-36-4 | ~2280 (strong, sharp)[6] | Isocyanate (-N=C=O) stretch |
| tert-Butyl Isothiocyanate | 2-Isothiocyanato-2-methylpropane | 590-42-1 | ~2080 (strong, broad) | Isothiocyanate (-N=C=S) stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Compound | IUPAC Name | CAS Number | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 2-Isocyanato-2-methylpropane | 1609-86-5 | 99[1][7][8] | 84, 57, 56, 41[1][7][8] |
| tert-Butyl Isocyanide | 2-Isocyano-2-methylpropane | 7188-38-7 | 83[2][9] | 57, 41[2][9] |
| n-Butyl Isocyanate | 1-Isocyanatobutane | 111-36-4 | 99[10][11] | 56, 43, 41, 29, 27[10][11] |
| tert-Butyl Isothiocyanate | 2-Isothiocyanato-2-methylpropane | 590-42-1 | 115 | 100, 57, 41 |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer was used.
-
Data Acquisition: The spectrum was acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied to the spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.[12]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: A background spectrum of the clean salt plates was first recorded. The spectrum of the sample was then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile liquid sample was introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Electron Ionization (EI) was performed with a standard electron energy of 70 eV.[13][14] This high energy causes fragmentation of the molecule, providing a characteristic fragmentation pattern.[13][14]
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion was measured, and the data was plotted as a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of spectral data for different chemical compounds.
Caption: Workflow for comparative spectral analysis of chemical compounds.
References
- 1. tert-Butylisocyanate(1609-86-5) IR Spectrum [chemicalbook.com]
- 2. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL ISOCYANIDE(7188-38-7) 1H NMR [m.chemicalbook.com]
- 4. TERT-BUTYL ISOTHIOCYANATE(590-42-1) 1H NMR [m.chemicalbook.com]
- 5. TERT-BUTYL ISOCYANIDE(7188-38-7) IR Spectrum [chemicalbook.com]
- 6. Butane, 1-isocyanato- [webbook.nist.gov]
- 7. tert-Butylisocyanate(1609-86-5) MS spectrum [chemicalbook.com]
- 8. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TERT-BUTYL ISOCYANIDE(7188-38-7) MS spectrum [chemicalbook.com]
- 10. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 11. Butane, 1-isocyanato- [webbook.nist.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
The Strategic Advantage of Steric Hindrance: A Comparative Guide to Tert-butyl Isocyanate
In the landscape of organic synthesis and drug development, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the diverse class of isocyanates, tert-butyl isocyanate (t-BuNCO) distinguishes itself through a unique combination of reactivity and steric bulk. This guide provides an objective comparison of this compound with other isocyanates, supported by experimental and computational data, to assist researchers, scientists, and drug development professionals in its strategic application.
The Tert-butyl Advantage: Modulating Reactivity and Enhancing Stability
The primary advantage of this compound stems from the significant steric hindrance imparted by the tert-butyl group. This bulky substituent directly influences the electrophilicity of the isocyanate carbon, modulating its reactivity and providing steric shielding to the resulting carbamoyl derivatives. This has profound implications in various applications, from directing reaction selectivity to improving the metabolic stability of pharmaceutical compounds.
Comparative Reactivity: A Quantitative Perspective
The steric bulk of the tert-butyl group significantly dampens the reactivity of the isocyanate moiety compared to less hindered alkyl isocyanates. While direct experimental kinetic data for a homologous series under identical conditions is sparse in the literature, computational studies on the thermodynamics of isocyanate cyclotrimerization offer valuable insights into their relative stability and, by extension, their reactivity. A lower (less negative) enthalpy of cyclotrimerization suggests a more stable (less reactive) isocyanate monomer.
| Isocyanate | Structure | Cyclotrimerization Enthalpy (kcal/mol) |
| Methyl Isocyanate | CH₃-N=C=O | -66.4[1] |
| Ethyl Isocyanate | CH₃CH₂-N=C=O | -67.1[1] |
| Isopropyl Isocyanate | (CH₃)₂CH-N=C=O | -67.8[1] |
| This compound | (CH₃)₃C-N=C=O | -69.2[1] |
Table 1: Computationally derived cyclotrimerization enthalpies for various alkyl isocyanates. A more negative value indicates a greater driving force for trimerization and suggests a more reactive isocyanate.
This data indicates that this compound is the most thermodynamically stable (least reactive) among the simple alkyl isocyanates, a direct consequence of the steric hindrance provided by the tert-butyl group. This reduced reactivity can be advantageous in achieving greater selectivity in reactions with molecules bearing multiple nucleophilic sites.
Key Applications and Experimental Support
The unique properties of this compound lend themselves to several key applications in research and development.
Protecting Group in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. The tert-butyl group is employed to protect the side chains of amino acids such as serine, threonine, tyrosine, aspartic acid, and glutamic acid. Its stability under the basic conditions required for Fmoc-group removal and its lability under acidic conditions for final cleavage make it an ideal protecting group. This orthogonality allows for the stepwise assembly of peptides with high fidelity.
Steric Shielding in Drug Development
In medicinal chemistry, the incorporation of a tert-butyl group can significantly enhance the metabolic stability of a drug candidate. By acting as a "steric shield," it can protect nearby functional groups from enzymatic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug. For instance, the t-butylcarboxamide moiety in the HIV-1 protease inhibitor nelfinavir occupies a key subsite of the enzyme, contributing to its potency.
Controlled Reactions and Selectivity
The attenuated reactivity of this compound allows for more controlled reactions. In the presence of multiple nucleophiles, it can exhibit greater selectivity towards more reactive sites, such as primary amines over secondary amines or alcohols. This can simplify synthetic routes by reducing the need for additional protection and deprotection steps.
Experimental Protocols
To facilitate the comparative analysis of isocyanate reactivity, a detailed experimental protocol for a kinetic study using in-situ Fourier Transform Infrared (FTIR) spectroscopy is provided below. This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak (~2275-2250 cm⁻¹).
Experimental Protocol: Comparative Kinetic Analysis of Isocyanate Reactions with a Primary Amine
Objective: To determine and compare the second-order rate constants for the reaction of this compound, n-butyl isocyanate, and isopropyl isocyanate with a primary amine (e.g., benzylamine) in an anhydrous solvent at a constant temperature.
Materials:
-
This compound (t-BuNCO)
-
n-Butyl isocyanate (n-BuNCO)
-
Isopropyl isocyanate (i-PrNCO)
-
Benzylamine
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
FTIR spectrometer equipped with a liquid-flow cell or an attenuated total reflectance (ATR) probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each isocyanate (t-BuNCO, n-BuNCO, i-PrNCO) in the chosen anhydrous solvent under an inert atmosphere.
-
Prepare a 0.1 M solution of benzylamine in the same anhydrous solvent under an inert atmosphere.
-
-
FTIR Setup and Background Spectrum:
-
Configure the FTIR spectrometer for kinetic measurements, setting the data acquisition interval (e.g., every 30 seconds).
-
Fill the flow cell or immerse the ATR probe in the pure anhydrous solvent and acquire a background spectrum.
-
-
Reaction Initiation and Data Acquisition:
-
In a thermostated reaction vessel under an inert atmosphere, add a known volume of the benzylamine stock solution.
-
Initiate the reaction by adding an equimolar amount of the isocyanate stock solution with rapid mixing.
-
Immediately start the FTIR data acquisition, monitoring the disappearance of the isocyanate peak (N=C=O stretch) around 2275-2250 cm⁻¹.
-
Continue data acquisition until the isocyanate peak is no longer detectable.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining isocyanate by integrating the area of its characteristic peak and correlating it to a pre-established calibration curve.
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time.
-
The slope of this line will be the second-order rate constant (k) for the reaction.
-
-
Comparison:
-
Repeat the experiment for each of the three isocyanates under identical conditions (temperature, solvent, and initial concentrations).
-
Compare the determined rate constants to quantitatively assess the relative reactivity.
-
Visualizing Reaction Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the comparative kinetic analysis of isocyanates using FTIR spectroscopy.
Signaling Pathway Involvement
While isocyanates themselves are not typically signaling molecules, their reaction products, such as carbamates, can play a role in biological systems. For example, carbamate adducts of the neurotoxin β-N-methylamino-L-alanine (BMAA) are known to interact with glutamate receptors, implicating them in neurodegenerative pathways.[2][3][4][5][6]
Caption: A simplified signaling pathway illustrating the role of carbamate adducts in glutamate receptor activation.
Conclusion
This compound offers distinct advantages over other isocyanates, primarily due to the steric hindrance provided by its tert-butyl group. This leads to modulated reactivity, which can be harnessed for enhanced selectivity in complex syntheses. Furthermore, the steric bulk contributes to the stability of the resulting carbamoyl derivatives, a feature that is particularly valuable in drug design for improving metabolic stability. The quantitative data, though largely computational, consistently supports the notion of its lower reactivity compared to less hindered alkyl isocyanates. For researchers and drug development professionals, a thorough understanding of these properties allows for the strategic use of this compound to achieve specific synthetic goals and to engineer molecules with improved pharmacological profiles.
References
- 1. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]
- 2. Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienft.com [scienft.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Tert-Butyl Isocyanate with Polyfunctional Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of tert-butyl isocyanate in reactions with polyfunctional amines. Understanding the chemoselectivity of this reagent is crucial for its effective use in the synthesis of complex molecules, including active pharmaceutical ingredients, where precise control over reaction outcomes is paramount. This document summarizes available experimental data, provides detailed experimental protocols for assessing selectivity, and visualizes key concepts to facilitate comprehension.
Introduction to Selectivity in Isocyanate Reactions
Isocyanates are highly reactive electrophiles that readily form covalent bonds with a variety of nucleophiles. The general order of reactivity for common functional groups with isocyanates is:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Alcohols > Thiols > Water
This inherent reactivity hierarchy forms the basis for predicting the outcome of competitive reactions. However, the steric and electronic properties of both the isocyanate and the polyfunctional substrate, along with reaction conditions such as temperature and catalysis, can significantly influence the selectivity.
This compound, with its bulky tert-butyl group, introduces significant steric hindrance around the electrophilic carbonyl carbon. This feature enhances its selectivity, particularly in reactions with sterically hindered nucleophiles, allowing for greater discrimination between different reactive sites within a polyfunctional molecule.
Comparative Reactivity Data
| Substrate Type | Functional Group 1 | Functional Group 2 | Preferred Reaction Site with this compound | Expected Selectivity |
| Diamine | Primary Amine (-NH₂) | Secondary Amine (-NHR) | Primary Amine | High |
| Amino Alcohol | Primary Amine (-NH₂) | Primary Alcohol (-OH) | Primary Amine | Very High |
| Amino Alcohol | Secondary Amine (-NHR) | Primary Alcohol (-OH) | Secondary Amine | High |
| Aminothiol | Primary Amine (-NH₂) | Thiol (-SH) | Primary Amine | Very High |
Experimental Protocols
To quantitatively assess the selectivity of this compound, a competitive reaction experiment can be designed. The following protocols provide a framework for such an investigation.
Protocol 1: Competitive Reaction of this compound with a Primary and a Secondary Amine
Objective: To determine the selectivity of this compound for a primary amine over a secondary amine.
Materials:
-
N-methylethylenediamine (or another suitable diamine with one primary and one secondary amine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) and the internal standard in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.95 eq to ensure amine is in excess) in anhydrous DCM to the stirred solution of the diamine.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Quench the reaction with a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in CDCl₃ for ¹H NMR analysis.
Analysis:
-
The ratio of the two isomeric urea products (reaction at the primary vs. secondary amine) can be determined by integrating the distinct proton signals corresponding to each isomer relative to the internal standard.
Protocol 2: Competitive Reaction of this compound with an Amino Alcohol
Objective: To determine the selectivity of this compound for a primary amine over a primary alcohol.
Materials:
-
Ethanolamine
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve ethanolamine (1.0 eq) in anhydrous THF.
-
Slowly add a solution of this compound (0.95 eq) in anhydrous THF to the stirred solution of the amino alcohol at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in DMSO-d₆ for ¹H NMR analysis.
Analysis:
-
The product distribution between the urea (from reaction with the amine) and the carbamate (from reaction with the alcohol) can be quantified by comparing the integration of characteristic NMR signals for each product.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the reaction pathways and the logical basis for the observed selectivity.
Caption: Competitive reaction of this compound.
Caption: Workflow for assessing selectivity.
Caption: General reactivity of nucleophiles with isocyanates.
Conclusion
This compound is a valuable reagent for the selective modification of polyfunctional amines. Its steric bulk enhances the inherent reactivity differences between various nucleophilic groups, leading to high chemoselectivity. In general, primary amines are significantly more reactive than secondary amines, which are in turn more reactive than alcohols and thiols. This selectivity allows for the targeted synthesis of specific urea derivatives even in the presence of other reactive functional groups. The provided experimental protocols offer a starting point for researchers to quantify this selectivity for their specific substrates of interest.
A Comparative Guide to the Reaction Kinetics of Tert-Butyl Isocyanate and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of tert-butyl isocyanate, an aliphatic isocyanate, and phenyl isocyanate, an aromatic isocyanate. Due to a scarcity of published kinetic data for this compound, this document leverages comprehensive data available for phenyl isocyanate as a benchmark for understanding isocyanate reactivity. The comparison is supported by qualitative discussions on the expected reactivity of this compound based on its molecular structure, alongside detailed experimental protocols for kinetic analysis.
Comparison of Reaction Kinetics: Phenyl Isocyanate as a Model
Quantitative kinetic data for the reactions of phenyl isocyanate with various nucleophiles, particularly alcohols and amines, have been extensively studied. This data serves as a valuable reference for predicting the behavior of other isocyanates like this compound.
Key Observations from Kinetic Studies of Phenyl Isocyanate:
-
Reaction with Alcohols (Urethane Formation): The reaction rate is influenced by the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[1][2] The reaction is often catalyzed by tertiary amines or organometallic compounds.
-
Reaction with Amines (Urea Formation): The reaction with amines to form ureas is typically much faster than the reaction with alcohols.[3] Aliphatic amines react more rapidly than aromatic amines due to their higher basicity.[3]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. For instance, the reaction of phenyl isocyanate with methanol has been observed to be faster in more polar solvents.[4]
-
Catalysis: The catalytic activity of tertiary amines in the reaction of isocyanates with thiols has been shown to decrease with decreasing basicity of the amine.[4]
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Propan-1-ol | 25 | Data not available | 33.1 | [1] |
| Butan-1-ol | 25 | Data not available | 38.4 | [1] |
| Propan-2-ol | 25 | Data not available | 44.2 | [1] |
| Butan-2-ol | 25 | Data not available | 46.5 | [1] |
Note: Specific rate constants at 25°C were not provided in the source, but the trend of primary alcohols reacting faster than secondary alcohols was established.
Theoretical Comparison: this compound vs. Phenyl Isocyanate
While direct quantitative kinetic data for this compound is limited, its reactivity can be inferred by comparing its structure to that of phenyl isocyanate.
-
Electronic Effects: The tert-butyl group is an electron-donating group, which increases the electron density on the nitrogen atom of the isocyanate group. This, in turn, is expected to decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to phenyl isocyanate, where the phenyl group is electron-withdrawing.
-
Steric Effects: The bulky tert-butyl group presents significant steric hindrance around the isocyanate functional group. This steric bulk is expected to hinder the approach of nucleophiles, further reducing the reaction rate compared to the less sterically hindered phenyl isocyanate.
Based on these electronic and steric considerations, it is predicted that This compound will be less reactive than phenyl isocyanate towards nucleophiles under similar conditions.
Experimental Protocols for Kinetic Studies of Isocyanate Reactions
The following are detailed methodologies for conducting kinetic studies on isocyanate reactions, based on protocols described in the literature.
Microreactor-Assisted Kinetic Study of Isocyanate-Alcohol Reactions[1][2]
This method utilizes a microreactor system for precise control over reaction conditions and efficient data collection.
Materials and Equipment:
-
Isocyanate (e.g., phenyl isocyanate)
-
Alcohol (e.g., propan-1-ol, butan-1-ol, propan-2-ol, butan-2-ol)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Quenching agent (e.g., n-butylamine in acetonitrile)
-
Microreactor system (e.g., Asia syringe pump, microreactor chip)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the isocyanate in the chosen solvent (e.g., 0.1 M phenyl isocyanate in THF).
-
Prepare stock solutions of the different alcohols in the same solvent (e.g., 2 M of each alcohol in THF). This ensures pseudo-first-order conditions with the alcohol in large excess.
-
-
Reaction Setup:
-
Set up the microreactor system with two inlet channels for the isocyanate and alcohol solutions and one outlet channel.
-
Control the temperature of the microreactor chip.
-
Set the flow rates of the syringe pumps to achieve the desired reaction times within the microreactor.
-
-
Reaction and Sampling:
-
Pump the isocyanate and alcohol solutions into the microreactor where they mix and react.
-
Collect samples from the outlet at different reaction times (by varying the flow rates).
-
Immediately quench the reaction in the collected samples by adding the quenching solution. The quenching agent (n-butylamine) reacts rapidly with any unreacted isocyanate to form a stable urea derivative.
-
-
Analysis:
-
Analyze the quenched samples using HPLC to determine the concentration of the product (urethane) or the stable urea derivative of the unreacted isocyanate.
-
From the concentration-time data, calculate the pseudo-first-order rate constants.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Calorimetric Method for Kinetic Studies[5]
This technique follows the progress of the reaction by measuring the heat evolved over time.
Materials and Equipment:
-
Isocyanate
-
Alcohol
-
Calorimeter
Procedure:
-
Calorimeter Setup:
-
Place a known amount of the alcohol (in large excess) in the calorimeter.
-
Allow the system to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Inject a known amount of the isocyanate into the alcohol in the calorimeter to initiate the reaction.
-
-
Data Acquisition:
-
Record the heat evolved as a function of time. The total heat evolved at the completion of the reaction is also measured.
-
-
Data Analysis:
-
The ratio of the heat evolved at a given time to the total heat evolved at infinite time gives the ratio of the product concentration to the initial reactant concentration.
-
From this data, the pseudo-first-order rate constant can be calculated.
-
Visualizing Reaction Pathways and Logical Relationships
References
A Comparative Guide to the Purity Assessment of Synthesized tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for tert-butyl isocyanate synthesized via two primary routes: the traditional phosgene-based method and a greener, phosgene-free alternative involving the thermal decomposition of carbamates. We present detailed experimental protocols and comparative data to assist researchers in selecting appropriate synthesis and analysis strategies for their specific applications.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its high reactivity necessitates stringent purity control, as impurities can lead to undesirable side reactions, lower yields, and compromised product quality. The choice of synthetic route significantly influences the impurity profile of the final product, making a thorough purity assessment essential. This guide compares the purity outcomes of two common synthesis methods and details the analytical techniques required for their evaluation.
Comparison of Synthesis Methods and Resulting Purity
The two primary methods for synthesizing this compound offer distinct advantages and disadvantages concerning safety, environmental impact, and the resulting purity of the product.
| Feature | Phosgene-Based Synthesis | Phosgene-Free (Carbamate Thermolysis) |
| Description | A common industrial method where tert-butylamine reacts with phosgene or a phosgene equivalent like triphosgene.[2][3] | A greener alternative that involves the thermal decomposition of a carbamate precursor, avoiding the use of highly toxic phosgene.[4][5][6] |
| Typical Purity | 96-98.5%[1] | 85-95% (yields, purity can be high after purification)[4] |
| Common Impurities | Unreacted tert-butylamine, di-tert-butyl urea, N-tert-butyl carbamoyl chloride, residual solvents (e.g., xylene, chlorobenzene).[1][7] | Unreacted carbamate precursor, byproducts from side reactions at high temperatures, corresponding alcohol from carbamate cleavage.[8][9] |
| Advantages | High yield and purity are often achievable with established protocols.[1] | Avoids the use of highly toxic and corrosive phosgene, aligning with green chemistry principles.[10] |
| Disadvantages | Utilizes extremely hazardous reagents (phosgene). Requires specialized equipment and handling procedures.[10] | May require higher temperatures and specific catalysts, potentially leading to different impurity profiles. Yields can be variable.[4][8] |
Purity Assessment Workflow
A comprehensive purity assessment of synthesized this compound involves a multi-pronged analytical approach to identify and quantify the main product and any potential impurities. The following workflow is recommended:
Caption: Purity assessment workflow for synthesized this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a primary technique for determining the purity of this compound and identifying volatile impurities. Headspace analysis can be particularly useful for detecting residual solvents.[11][12]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile, anhydrous solvent like hexane or dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to this compound.
-
Impurities are identified by their mass spectra and retention times, compared against spectral libraries.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR spectroscopy is used to confirm the presence of the characteristic isocyanate functional group (-N=C=O) and to detect certain impurities like ureas or carbamates. Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.[13][14]
-
Instrumentation:
-
FT-IR spectrometer with an ATR accessory (e.g., Bruker Alpha II with a diamond ATR).
-
-
Sample Preparation:
-
Place a single drop of the neat liquid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Analysis:
-
Confirm the presence of a strong, sharp absorption band around 2270 cm⁻¹ characteristic of the asymmetric stretching vibration of the -N=C=O group.[15]
-
The absence of broad peaks around 3300 cm⁻¹ (N-H stretch) can indicate the absence of significant amounts of amine or urea impurities. The presence of a carbonyl (C=O) stretch around 1640-1680 cm⁻¹ could indicate urea or carbamate impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for quantifying its purity, often through the use of an internal standard (quantitative NMR or qNMR).[1][16][17]
-
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
For quantitative analysis, add a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that is free of residual water.
-
-
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound should show a singlet at approximately 1.3-1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
-
The presence of other signals will indicate impurities. For example, unreacted tert-butylamine would show a singlet for the tert-butyl group at a slightly different chemical shift and a broad singlet for the -NH₂ protons.
-
For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Concluding Remarks
The purity assessment of synthesized this compound is critical for its successful application in research and development. While phosgene-based synthesis routes may offer higher initial purity, the safety and environmental benefits of phosgene-free alternatives are compelling. A combination of GC-MS, FT-IR, and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization and quantification of this compound and its potential impurities, regardless of the synthetic method employed. This guide provides the necessary framework for researchers to implement these techniques effectively, ensuring the quality and reliability of this important chemical intermediate.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1844091A - Process for preparing butyl isocyanate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcompare.com [labcompare.com]
- 12. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 17. emerypharma.com [emerypharma.com]
A Comparative Guide to the Synthesis of Tert-Butyl Isocyanate: Phosgene vs. Non-Phosgene Routes
For researchers, scientists, and professionals in drug development, the synthesis of key reagents is a critical consideration. Tert-butyl isocyanate is a valuable building block in organic synthesis, and its production can be approached through several routes. This guide provides an objective comparison of the traditional phosgene-based method and emerging non-phosgene alternatives for the synthesis of this compound, supported by experimental data and detailed protocols.
The choice of a synthetic route often involves a trade-off between efficiency, safety, and environmental impact. The traditional phosgene route to isocyanates is a well-established and often high-yielding method. However, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct have driven the development of safer, "greener" alternatives. This guide will delve into the specifics of a common phosgene-based synthesis and a promising non-phosgene alternative, the Curtius rearrangement, to aid in the informed selection of a synthetic strategy.
At a Glance: Phosgene vs. Non-Phosgene Routes
| Parameter | Phosgene Route | Non-Phosgene Route (Curtius Rearrangement) |
| Primary Reagents | tert-Butylamine, Phosgene, p-Toluenesulfonamide | Pivaloyl Chloride (or Pivalic Acid), Sodium Azide |
| Typical Yield | 41-80%[1] | ~75-95% (for the isocyanate intermediate)[2] |
| Reported Purity | 96-98.3%[1] | High (often used in situ or trapped) |
| Key Hazards | Extremely toxic and corrosive phosgene gas, corrosive HCl byproduct. | Highly toxic and potentially explosive azide intermediates. |
| Reaction Conditions | Multi-step, requires handling of gaseous phosgene at elevated temperatures (100-120 °C) and subsequent reaction at low temperatures (0-20 °C).[1] | Multi-step, involves the formation of a potentially explosive acyl azide, followed by thermal or photochemical rearrangement. |
| Environmental Impact | Generation of hazardous waste (phosgene, HCl). | Use of toxic azides; greener alternatives to traditional azide sources are being explored. |
Phosgene Route: The Traditional Approach
The synthesis of this compound using phosgene is a well-documented industrial method. One common approach involves the reaction of tert-butylamine with phosgene in the presence of a promoter like p-toluenesulfonamide in an inert solvent.[1]
Experimental Protocol: Phosgene Route
This protocol is based on a method described in Chinese patent CN108395383B.[1]
Materials:
-
p-Toluenesulfonamide
-
Xylene (inert solvent)
-
Phosgene (gas)
-
tert-Butylamine
-
Nitrogen (inert gas)
Procedure:
-
A reaction vessel is charged with xylene and p-toluenesulfonamide.
-
Phosgene gas is introduced into the mixture at a temperature of 100-120 °C.
-
After the initial reaction, the system is purged with an inert gas, such as nitrogen, to remove any dissolved phosgene and hydrogen chloride.
-
The reaction mixture is then cooled to 0-20 °C.
-
tert-Butylamine is added dropwise to the cooled mixture.
-
The reaction is then heated to reflux for a minimum of 4 hours.
-
The final product, this compound, is isolated and purified by distillation, collecting the fraction at 83-90 °C.
Yield and Purity:
Reported yields for this method range from 41% to 80%, with purities between 96% and 98.3%, depending on the specific reaction conditions and molar ratios of the reactants.[1]
Non-Phosgene Route: The Curtius Rearrangement
A prominent and efficient non-phosgene route to this compound is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide, in this case, pivaloyl azide, to the corresponding isocyanate with the loss of nitrogen gas.[2][3] The isocyanate can then be used in situ or isolated.
Experimental Protocol: Non-Phosgene Route (Curtius Rearrangement)
The following is a representative protocol for the synthesis of this compound via the Curtius rearrangement.
Materials:
-
Pivaloyl chloride (or pivalic acid)
-
Sodium azide
-
Anhydrous, inert solvent (e.g., toluene, benzene)
-
tert-Butanol (for trapping the isocyanate, if desired)
Procedure:
Step 1: Synthesis of Pivaloyl Azide
-
Pivaloyl chloride is dissolved in an anhydrous, inert solvent such as acetone.
-
A solution of sodium azide in water is added dropwise to the pivaloyl chloride solution at a low temperature (typically 0-5 °C) with vigorous stirring.
-
The reaction is stirred for several hours at low temperature.
-
The organic layer containing the pivaloyl azide is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). Caution: Pivaloyl azide is a potentially explosive intermediate and should be handled with extreme care, avoiding heat, friction, and shock.
Step 2: Curtius Rearrangement to this compound
-
The solution of pivaloyl azide in the inert solvent is heated gently (typically 60-80 °C).
-
The rearrangement is accompanied by the evolution of nitrogen gas.
-
The reaction is monitored by the cessation of gas evolution.
-
The resulting solution contains this compound. For many applications, this solution can be used directly.
-
Alternatively, the isocyanate can be isolated by careful distillation under reduced pressure.
Yield:
The Curtius rearrangement itself is often a high-yielding reaction, with reports of quantitative formation of the isocyanate intermediate.[2] A two-step procedure to a carbamate, which involves trapping the isocyanate, has been reported with a 75% yield.[2]
Visualizing the Synthetic Pathways
To better understand the chemical transformations in both routes, the following diagrams illustrate the reaction pathways.
References
Safety Operating Guide
Proper Disposal and Decontamination Procedures for Tert-butyl Isocyanate
Tert-butyl isocyanate is a highly flammable, reactive, and toxic chemical that requires meticulous handling and disposal procedures to ensure laboratory safety.[1][2] It is classified as a hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[1][2][3] This guide provides essential, step-by-step instructions for its safe management and disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Impervious gloves (e.g., butyl rubber) are required.[1]
-
Eye Protection: Wear indirect-vent, impact, and splash-resistant goggles in combination with a face shield.[1]
-
Respiratory Protection: Use a NIOSH-approved supplied-air respirator with a full facepiece, especially where ventilation is inadequate.[1][4]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1][3]
-
Emergency Equipment: An emergency eyewash fountain and safety shower must be immediately accessible.[1]
Incompatible Materials: this compound reacts violently with several substances. Avoid contact with:
-
Water (produces corrosive and flammable gases)[1]
-
Alcohols[1]
-
Strong acids and bases[1]
-
Amines[1]
-
Oxidizing agents[1]
Procedure 1: Disposal of Unused or Waste this compound
This procedure is for the disposal of expired, contaminated, or surplus this compound.
-
Container and Labeling:
-
Waste Classification:
-
Storage Pending Disposal:
-
Professional Disposal:
Procedure 2: Spill Cleanup and Decontamination
In the event of a spill, immediate and careful action is required to prevent exposure and further contamination.
-
Immediate Response:
-
Containment:
-
Absorption:
-
Collection:
-
Using non-sparking tools, carefully shovel the absorbed material into an open-top container (e.g., a bucket or drum).[3][8]
-
Fill the container only about half full to allow for any potential gas expansion.[4]
-
CRITICAL: Do not seal the container tightly, as the reaction of isocyanate with moisture (even from the air) can produce carbon dioxide gas, leading to a dangerous pressure buildup.[6][8] Loosely cover the container.
-
-
Decontamination of Spill Area:
-
After removing the bulk of the material, decontaminate the spill surface using one of the solutions detailed in Table 1.
-
Apply the decontamination solution to the area and allow it to stand for at least 10 minutes.[4]
-
If using an ammonia-based solution, ensure ventilation is sufficient to prevent exposure to vapors.[6]
-
Mop or wipe the area clean. All cleaning materials must be treated as hazardous waste.
-
-
Final Disposal:
-
The container with the absorbed this compound and all contaminated cleaning materials must be disposed of as hazardous waste through a licensed contractor.[6]
-
Quantitative Data: Decontamination Solutions
The following solutions can be used to neutralize residual this compound on surfaces after a spill has been absorbed.
| Formulation | Component | Concentration | Water |
| Formula 1 | Sodium Carbonate | 5-10% | to make 100% |
| Liquid Detergent | 0.2-2% | ||
| Formula 2 | Concentrated Ammonia | 3-8% | to make 100% |
| Liquid Detergent | 0.2-2% |
Table 1: Composition of decontamination solutions for neutralizing residual this compound. Data sourced from spill disposal procedures for isocyanates.[4][6]
Experimental Protocols and Workflows
The following diagram illustrates the logical workflow for the proper disposal and management of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. Notes. Synthesis and crystal structures of [PPh4][MN{ButNC(O)NBut}Cl2](M = Ru or Os); a new reaction of this compound. Synthesis of W[ButNC(O)NBut]2(NHBut)2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safetyinnumbers.ca [safetyinnumbers.ca]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
